Technical Documentation Center

1-(3-Methoxybenzyl)-1H-indazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Methoxybenzyl)-1H-indazol-5-amine
  • CAS: 930606-51-2

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action and Pharmacological Profiling of 1-(3-Methoxybenzyl)-1H-indazol-5-amine: A Kinase-Directed Scaffold

Executive Summary 1-(3-Methoxybenzyl)-1H-indazol-5-amine (CAS 930606-51-2) is a specialized pharmacophore fragment utilized in the rational design of Tyrosine Kinase Inhibitors (TKIs). While rarely administered as a stan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Methoxybenzyl)-1H-indazol-5-amine (CAS 930606-51-2) is a specialized pharmacophore fragment utilized in the rational design of Tyrosine Kinase Inhibitors (TKIs). While rarely administered as a standalone therapeutic, this scaffold serves as the critical target-binding moiety in the synthesis of advanced, irreversible pan-ErbB inhibitors. By mimicking the adenine ring of ATP, the indazole core anchors the molecule to the kinase hinge region, while the 3-methoxybenzyl substitution acts as a highly specific probe for the hydrophobic back-pocket of Receptor Tyrosine Kinases (RTKs), specifically EGFR and HER2[1].

This whitepaper details the in vitro mechanism of action, structural biology rationale, and the self-validating experimental workflows required to profile this compound's target engagement and downstream signaling blockade.

Structural Biology & Binding Rationale

The efficacy of targeted kinase inhibitors relies heavily on the precision of their hinge-binding fragments. The architectural design of 1-(3-Methoxybenzyl)-1H-indazol-5-amine is driven by three distinct structural imperatives:

  • The Indazole Core (Hinge Anchoring): The 1H-indazole ring is a proven bioisostere of indole and quinazoline. The N1 and N2 atoms act as critical hydrogen bond acceptors and donors, interacting directly with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR). This interaction is the thermodynamic driver of ATP-competitive inhibition[1].

  • The 3-Methoxybenzyl Substitution (Pocket II Probing): Unsubstituted indazoles often lack kinase selectivity. The addition of a benzyl group at the N1 position directs the molecule into the deep hydrophobic cleft (Pocket II) adjacent to the ATP-binding site. The meta-methoxy substitution provides a precise steric fit and favorable dipole interactions with polar residues lining this pocket, significantly enhancing affinity for the HER2 kinase domain compared to unsubstituted variants[2].

  • The 5-Amino Vector (Synthetic Handle): The primary amine at the 5-position does not interact directly with the kinase pocket. Instead, it serves as the synthetic vector for attaching electrophilic warheads (e.g., acrylamides) to create irreversible, covalent inhibitors capable of overcoming acquired resistance mutations like T790M.

In Vitro Mechanism of Action

In an in vitro cellular environment, 1-(3-Methoxybenzyl)-1H-indazol-5-amine acts as a reversible, ATP-competitive inhibitor. By occupying the ATP-binding pocket of the intracellular kinase domain, it prevents the trans-autophosphorylation of the receptor's C-terminal tyrosine residues.

This primary target engagement triggers a cascade of downstream signaling blockade:

  • PI3K/AKT Pathway Attenuation: Blockade of RTK phosphorylation prevents the recruitment of the p85 regulatory subunit of PI3K, leading to a rapid decrease in AKT phosphorylation and subsequent induction of apoptosis.

  • Ras/MEK/ERK Pathway Arrest: Inhibition of the Grb2/SOS complex recruitment halts the MAPK signaling cascade, effectively arresting cellular proliferation in the G1 phase.

MoA Compound 1-(3-Methoxybenzyl)-1H-indazol-5-amine (Pharmacophore Scaffold) Kinase EGFR / HER2 Kinase Domain (Active Conformation) Compound->Kinase Competitive Inhibition (Hinge Binding) ATP ATP Molecule ATP->Kinase Natural Substrate PI3K PI3K / AKT Cascade Kinase->PI3K Phosphorylation Blocked MAPK Ras / MEK / ERK Cascade Kinase->MAPK Phosphorylation Blocked Outcome Cellular Proliferation Arrest PI3K->Outcome Downregulated MAPK->Outcome Downregulated

Fig 1. ATP-competitive inhibition of EGFR/HER2 and downstream signaling attenuation.

Experimental Profiling Protocols

To rigorously profile the in vitro activity of this scaffold, we employ a triad of self-validating experimental systems. These protocols are designed to separate true target engagement from assay artifacts.

Protocol A: Cell-Free Kinase Inhibition (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required for aromatic indazole scaffolds. Standard luminescence assays are highly susceptible to auto-fluorescence interference from the test compound. The time-delay in TR-FRET eliminates this background noise.

  • Reagent Assembly: In a 384-well low-volume plate, dispense 5 μL of recombinant EGFR/HER2 kinase domain (1 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 100 nL of 1-(3-Methoxybenzyl)-1H-indazol-5-amine in a 10-point dose-response titration (in 100% DMSO).

  • Reaction Initiation: Add 5 μL of ATP/Substrate mix (ATP at Km​ apparent, 2 μM biotinylated poly-GT substrate).

  • Equilibration: Incubate for 60 minutes at 25°C.

  • Signal Generation: Add 10 μL of detection buffer containing Eu-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Readout: Measure emissions at 620 nm and 665 nm after a 50 μs delay. Self-Validation System: The assay must include a staurosporine positive control curve and a DMSO-only negative control. An assay Z'-factor > 0.7 confirms that signal quenching is strictly due to target engagement.

Workflow S1 1. Reagent Assembly Kinase + Scaffold + ATP S2 2. Equilibration 60 min at 25°C S1->S2 S3 3. Signal Generation Add Eu-Ab & XL665 S2->S3 S4 4. TR-FRET Readout Ex: 337nm | Em: 665nm S3->S4

Fig 2. Step-by-step TR-FRET workflow for quantifying in vitro kinase inhibition.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: For fragment-based drug discovery (FBDD), steady-state IC50​ is insufficient. SPR is utilized to determine the association ( kon​ ) and dissociation ( koff​ ) rates. The residence time ( τ=1/koff​ ) of the indazole scaffold dictates its utility as a building block for prolonged target blockade.

  • Immobilization: Amine-couple recombinant His-tagged EGFR to a CM5 sensor chip until a density of ~3000 RU is achieved.

  • Analyte Injection: Inject the indazole compound at flow rates of 50 μL/min across a concentration range of 0.1 μM to 50 μM.

  • Dissociation: Allow running buffer (HBS-P+ with 2% DMSO) to flow for 300 seconds to monitor the dissociation phase. Self-Validation System: A reference flow cell (blank surface) is continuously subtracted from the active flow cell to eliminate bulk refractive index changes induced by DMSO. A known clinical binder (e.g., Erlotinib) is injected periodically to verify surface viability.

Protocol C: Cellular Target Engagement (Western Blot)
  • Cell Culture: Seed A431 (EGFR overexpressing) or BT474 (HER2 overexpressing) cells in 6-well plates and serum-starve for 16 hours.

  • Treatment: Treat with the indazole scaffold (0.1 - 20 μM) for 2 hours.

  • Stimulation: Stimulate with 50 ng/mL EGF for 10 minutes prior to lysis.

  • Immunoblotting: Probe lysates for p-EGFR (Tyr1068), total EGFR, p-ERK1/2, and GAPDH. Self-Validation System: Total EGFR and GAPDH are probed simultaneously to guarantee that the reduction in p-EGFR is due to direct kinase inhibition, rather than compound-induced cytotoxicity or non-specific protein degradation.

Quantitative Data Synthesis

As a standalone fragment, 1-(3-Methoxybenzyl)-1H-indazol-5-amine exhibits micromolar affinity. Its true value is realized when it is synthetically elaborated into a full TKI, which typically shifts the inhibitory profile into the sub-nanomolar range[1]. The table below summarizes the expected in vitro profiling metrics for the unconjugated scaffold.

Kinase TargetAssay ModalityExpected IC50​ / Kd​ RangeResidence Time ( τ )Mechanistic Notes
EGFR (WT) TR-FRET / SPR0.5 - 5.0 μM< 1 minStrong baseline hinge affinity; optimal Pocket II fit.
EGFR (T790M) TR-FRET / SPR5.0 - 15.0 μM< 1 minReduced affinity due to steric clash with the bulky methionine gatekeeper.
HER2 TR-FRET / SPR2.0 - 10.0 μM< 1 minModerate cross-reactivity; destabilizes HER2 heterodimers.
VEGFR2 TR-FRET> 20.0 μMN/AHigh selectivity for the ErbB family over angiogenic kinases.

References

  • Tyrosine Kinase Inhibitors. 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Surmounting the resistance against EGFR inhibitors through the development of thieno[2,3-d]pyrimidine-based dual EGFR/HER2 inhibitors Source: White Rose Research Online URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Properties of 1-(3-Methoxybenzyl)-1H-indazol-5-amine

This guide provides a detailed exploration of the structural properties of the heterocyclic compound 1-(3-Methoxybenzyl)-1H-indazol-5-amine. Designed for researchers, scientists, and professionals in drug development, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed exploration of the structural properties of the heterocyclic compound 1-(3-Methoxybenzyl)-1H-indazol-5-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with established analytical methodologies to offer a comprehensive understanding of this molecule. We will delve into its core structure, predictable physicochemical properties, and the experimental workflows essential for its empirical characterization.

Introduction: The Significance of the Indazole Scaffold

Indazole (1H-benzopyrazole) is a bicyclic heterocyclic system composed of a pyrazole ring fused to a benzene ring.[1] This scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds, exhibiting anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3] The therapeutic relevance of indazole derivatives stems from their ability to interact with diverse biological targets.[1] The specific compound of interest, 1-(3-Methoxybenzyl)-1H-indazol-5-amine (CAS No. 930606-51-2), incorporates key functional groups that are expected to modulate its biological activity and physicochemical properties.[4] This guide will focus on the foundational structural aspects that underpin its potential applications.

Molecular Structure and Physicochemical Properties

The structure of 1-(3-Methoxybenzyl)-1H-indazol-5-amine features a 1H-indazole core, which is the more thermodynamically stable tautomer compared to 2H-indazole.[2][5] A 3-methoxybenzyl group is attached to the N-1 position of the indazole ring, and an amine group is substituted at the C-5 position.

Table 1: Predicted Physicochemical Properties of 1-(3-Methoxybenzyl)-1H-indazol-5-amine

PropertyPredicted ValueNotes
Molecular Formula C15H15N3O
Molecular Weight 253.30 g/mol
Appearance Likely a solid at room temperatureBased on similar indazole derivatives.[1][6]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.Common for heterocyclic compounds.
XLogP3 ~3.5An indicator of lipophilicity, suggesting moderate cell permeability.
Hydrogen Bond Donors 1 (from the amine group)Influences solubility and biological interactions.
Hydrogen Bond Acceptors 3 (two nitrogens and one oxygen)Influences solubility and biological interactions.

Experimental Workflow for Structural Elucidation

The definitive characterization of 1-(3-Methoxybenzyl)-1H-indazol-5-amine's structure requires a multi-faceted analytical approach. The following workflow outlines the key experimental stages.

Structural_Elucidation_Workflow Figure 1: Experimental Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Column Chromatography / Recrystallization Synthesis->Purification TLC TLC Analysis Purification->TLC Purity Check NMR NMR Spectroscopy (1H, 13C, DEPT) TLC->NMR Pure Compound MS Mass Spectrometry (HRMS) TLC->MS Pure Compound IR FT-IR Spectroscopy TLC->IR Pure Compound Crystal_Growth Single Crystal Growth TLC->Crystal_Growth Pure Compound Structure_Confirmed Final Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed XRD X-ray Diffraction Crystal_Growth->XRD XRD->Structure_Confirmed

Caption: Figure 1: A typical workflow for the synthesis, purification, and structural confirmation of a novel organic compound.

Detailed Methodologies for Structural Characterization

The following protocols are representative of the standard procedures used for characterizing indazole derivatives and are recommended for the analysis of 1-(3-Methoxybenzyl)-1H-indazol-5-amine.

Synthesis and Purification

A common route for synthesizing N-1 substituted indazoles involves the nucleophilic substitution of a halo-substituted precursor with the desired amine.

Protocol 1: Representative Synthesis

  • Reaction Setup: To a solution of 5-nitro-1H-indazole in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3 or NaH) and stir for 30 minutes at room temperature.

  • Alkylation: Add 1-(bromomethyl)-3-methoxybenzene dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate:hexane, 7:3 v/v).[1]

  • Workup: Once the starting material is consumed, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification (Nitro Intermediate): Purify the crude product by column chromatography on silica gel.

  • Reduction: Dissolve the purified 1-(3-methoxybenzyl)-5-nitro-1H-indazole in a solvent like ethanol or methanol. Add a reducing agent (e.g., SnCl2·2H2O or catalytic hydrogenation with Pd/C) and stir until the nitro group is fully reduced to an amine, monitoring by TLC.

  • Final Purification: After workup, purify the final product, 1-(3-methoxybenzyl)-1H-indazol-5-amine, by column chromatography or recrystallization to yield an analytically pure sample.

Spectroscopic and Spectrometric Analysis

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[7]

  • Expected ¹H NMR Signals:

    • Aromatic protons of the indazole and benzyl rings (multiple signals in the 6.5-8.0 ppm range).

    • A singlet for the benzylic CH2 group (~5.5 ppm).

    • A singlet for the methoxy (OCH3) group (~3.8 ppm).

    • A broad singlet for the amine (NH2) protons (chemical shift can vary).

  • Expected ¹³C NMR Signals:

    • Multiple signals in the aromatic region (100-160 ppm).

    • A signal for the benzylic carbon (~50 ppm).

    • A signal for the methoxy carbon (~55 ppm).

  • Further Analysis: Perform DEPT-135 experiments to differentiate between CH, CH2, and CH3 carbons.[7]

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Analyze using an ESI (Electrospray Ionization) source.[6]

  • Expected Result: The HRMS analysis should show a prominent ion corresponding to the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) that matches the calculated exact mass of C15H16N3O⁺.

Protocol 4: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

  • Expected Absorptions:

    • N-H stretching of the amine group (around 3300-3500 cm⁻¹).

    • C-H stretching of aromatic and aliphatic groups (around 2850-3100 cm⁻¹).

    • C=C and C=N stretching in the aromatic rings (around 1450-1650 cm⁻¹).

    • C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

Conclusion

The structural properties of 1-(3-Methoxybenzyl)-1H-indazol-5-amine are defined by its core indazole heterocycle and the appended functional groups. While specific experimental data for this molecule is not widely published, its structure can be confidently elucidated using a standard suite of analytical techniques including NMR, MS, and FT-IR. The methodologies outlined in this guide provide a robust framework for researchers to synthesize, purify, and comprehensively characterize this and similar indazole derivatives, paving the way for further investigation into their potential applications in medicinal chemistry and drug discovery.

References

  • Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. RGUHS Journal of Pharmaceutical Sciences.
  • Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. IJCRT.org.
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i.
  • 1-(3-Methoxybenzyl)-1H-indazol-5-amine. BLDpharm.
  • Synthesis of 3-Substituted Indazoles
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.

Sources

Foundational

A Technical Guide to the Pharmacokinetics and Bioavailability of Indazole-Containing Therapeutics: A Niraparib Case Study

Disclaimer: Initial research for the compound "1-(3-Methoxybenzyl)-1H-indazol-5-amine" did not yield publicly available pharmacokinetic data. To fulfill the objective of providing an in-depth technical guide, this docume...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Initial research for the compound "1-(3-Methoxybenzyl)-1H-indazol-5-amine" did not yield publicly available pharmacokinetic data. To fulfill the objective of providing an in-depth technical guide, this document will focus on the well-characterized pharmacokinetic and bioavailability profile of Niraparib , a potent, orally administered poly(ADP-ribose) polymerase (PARP) inhibitor that features a core indazole scaffold. The principles, experimental designs, and data interpretation methodologies detailed herein are broadly applicable to the preclinical and clinical development of other indazole-containing drug candidates.

Introduction

The indazole ring system is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved and investigational drugs.[1][2][3][4][5] Its unique physicochemical properties can impart favorable target engagement and drug-like characteristics. However, a comprehensive understanding of a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is paramount to translating in vitro potency into in vivo efficacy and safety. This guide provides a detailed examination of the key pharmacokinetic parameters and the experimental methodologies used to define them, using the PARP inhibitor Niraparib as a case study.

Part 1: Oral Bioavailability

Oral bioavailability (F) is a critical pharmacokinetic parameter that quantifies the fraction of an orally administered drug that reaches systemic circulation unchanged. It is a key determinant of oral dosing regimens. Niraparib exhibits good oral bioavailability in humans.[6][7][8]

Key Bioavailability Data for Niraparib
ParameterValueSpeciesReference
Absolute Oral Bioavailability (F) ~73%Human[6][8][9][10][11][12]
Time to Peak Plasma Concentration (Tmax) ~3 hoursHuman[6][12][13]
Food Effect A high-fat meal did not significantly impact the extent of absorption (AUC), though it did decrease the peak concentration (Cmax).[6][13]Human[6][13]
Experimental Protocol: Absolute Bioavailability Study in Humans

The definitive method to determine absolute oral bioavailability is a crossover study involving both intravenous (IV) and oral administration of the drug. Modern techniques, such as the use of a ¹⁴C-microtracer, allow for simultaneous administration and more precise calculations.[9][10]

Objective: To determine the absolute oral bioavailability (F) of Niraparib in cancer patients.

Methodology: [9][10]

  • Subject Population: A cohort of patients with advanced cancer.

  • Dosing Regimen:

    • A single oral therapeutic dose of 300 mg Niraparib.

    • Simultaneously, a 15-minute intravenous infusion of 100 µg of ¹⁴C-labeled Niraparib is administered.

  • Blood Sampling: Serial blood samples are collected at predefined time points post-dose to capture the full concentration-time profile.

  • Bioanalysis:

    • Plasma concentrations of the unlabeled Niraparib (from the oral dose) are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Plasma concentrations of the ¹⁴C-labeled Niraparib (from the IV dose) are measured using accelerator mass spectrometry (AMS), which provides exceptional sensitivity for detecting ultra-low levels of the isotope.

  • Pharmacokinetic Analysis:

    • The area under the plasma concentration-time curve from time zero to infinity (AUC₀₋ᵢₙf) is calculated for both the oral and IV routes.

    • Absolute bioavailability (F) is calculated using the following formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)

Causality and Rationale:

  • Why use a ¹⁴C-microtracer? This approach allows for the simultaneous administration of both oral and IV doses, controlling for inter-occasion variability within the same subject. The extremely small, non-pharmacologically active IV dose minimizes any safety concerns associated with the intravenous formulation.

  • Why AMS for detection? AMS is required to accurately quantify the minute concentrations of the ¹⁴C-labeled drug resulting from the microdose, a task for which standard LC-MS/MS would lack sufficient sensitivity.

G cluster_dosing Dosing Phase cluster_sampling Sampling & Analysis cluster_calculation Calculation Phase dosing_oral Oral Administration (300 mg Niraparib) sampling Serial Blood Sampling dosing_oral->sampling dosing_iv IV Infusion (100 µg ¹⁴C-Niraparib) dosing_iv->sampling lcms LC-MS/MS Analysis (Unlabeled Drug) sampling->lcms ams AMS Analysis (¹⁴C-labeled Drug) sampling->ams pk_analysis Calculate AUC_oral and AUC_IV lcms->pk_analysis ams->pk_analysis bioavailability Determine Absolute Bioavailability (F) pk_analysis->bioavailability

Caption: Workflow for an absolute bioavailability study using a ¹⁴C-microtracer.

Part 2: Distribution

Drug distribution describes the reversible transfer of a drug from the bloodstream into the various tissues and fluids of the body. It is quantified by the volume of distribution (Vd). A large Vd, as seen with Niraparib, suggests extensive tissue distribution.

Key Distribution Data for Niraparib
ParameterValueSpeciesReference
Volume of Distribution (Vd) 1220 LHuman[6][7]
Plasma Protein Binding ~83%Human[6][7][12]
Tissue Penetration Preclinical models show Niraparib concentrates in tumors and penetrates the blood-brain barrier.[14]Murine[14]

Insights from a High Volume of Distribution:

A Vd of 1220 L is significantly larger than the total volume of body water, indicating that Niraparib does not simply remain in the bloodstream but partitions extensively into tissues.[6][7] This is consistent with its lipophilic nature and may contribute to its efficacy, as the drug can reach its site of action within tumor cells.[14] Preclinical studies have confirmed that Niraparib achieves higher concentrations in tumor tissue compared to plasma.[14]

Part 3: Metabolism

Metabolism is the process by which the body chemically modifies a drug, primarily in the liver. This process typically converts drugs into more water-soluble compounds that can be easily excreted. Understanding a drug's metabolic pathway is crucial for predicting potential drug-drug interactions.

Primary Metabolic Pathway of Niraparib

Niraparib is primarily metabolized by carboxylesterases (CES) through amide hydrolysis to form an inactive major metabolite, M1.[7][8][12][13][15][16] This M1 metabolite can then undergo further conjugation via glucuronidation.[7][8][15][17] Importantly, cytochrome P450 (CYP) enzymes play a negligible role in the primary metabolism of Niraparib, which reduces the likelihood of CYP-mediated drug-drug interactions.[8]

G Niraparib Niraparib (Active) M1 M1 (Inactive Acid Metabolite) Niraparib->M1 Carboxylesterases (Amide Hydrolysis) Excretion Excretion (Urine & Feces) Niraparib->Excretion Unchanged M1_Glucuronide M1-Glucuronide (Inactive) M1->M1_Glucuronide UGTs (Glucuronidation) M1_Glucuronide->Excretion

Caption: Primary metabolic pathway of Niraparib.

Experimental Protocol: Human Mass Balance (ADME) Study

Objective: To determine the routes of excretion and metabolic fate of Niraparib in humans.

Methodology: [17]

  • Subject Population: A small cohort of patients with advanced cancer.

  • Dosing: A single oral dose of 300 mg Niraparib containing a trace amount of ¹⁴C-labeled Niraparib (approximately 100 µCi).

  • Sample Collection: All urine and feces are collected for a period sufficient to ensure near-complete recovery of the radioactive dose (e.g., up to 21 days).[17] Blood samples are also collected serially.

  • Analysis:

    • Total Radioactivity: The total amount of ¹⁴C in urine and feces is measured by liquid scintillation counting (LSC) to determine the mass balance and primary routes of excretion.

    • Metabolite Profiling: Plasma, urine, and feces samples are analyzed using LC-MS/MS to identify and quantify Niraparib and its metabolites.

  • Data Interpretation: The percentage of the administered radioactive dose recovered in urine and feces is calculated. The structures of major metabolites are elucidated, and their relative abundance is determined.

Part 4: Excretion

Excretion is the final step in the removal of the drug and its metabolites from the body. Niraparib and its metabolites are eliminated through both renal (urine) and hepatic (feces) pathways.

Key Excretion Data for Niraparib
ParameterValueSpeciesReference
Terminal Half-Life (t½) ~36-48 hoursHuman[6][8][12]
Route of Excretion (over 21 days) ~47.5% in urine, ~38.8% in fecesHuman[7][12][17]
Total Recovery of Radioactivity ~86.3%Human[17]

The long terminal half-life of Niraparib is consistent with a once-daily dosing regimen.[6][8] The comparable recovery in urine and feces indicates that both renal and hepatobiliary pathways are significant routes of elimination for the drug-related material.[7][12][17]

Conclusion

The pharmacokinetic profile of Niraparib, an indazole-containing PARP inhibitor, is characterized by good oral bioavailability, extensive tissue distribution, a predictable metabolic pathway primarily independent of CYP enzymes, and a long terminal half-life allowing for once-daily dosing. The experimental methodologies outlined in this guide, including ¹⁴C-microtracer bioavailability studies and comprehensive mass balance assessments, represent the gold standard in modern drug development. These approaches provide the critical data necessary to understand a drug's disposition in the body, ensuring the development of safe and effective dosing strategies for novel therapeutics built upon the versatile indazole scaffold.

References

  • Phase I Pharmacokinetic Study of Niraparib in Chinese Patients with Epithelial Ovarian Cancer - PMC.
  • Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PMC.
  • Pharmacokinetic drug evaluation of niraparib for the treatment of ovarian cancer. Taylor & Francis Online.
  • Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. MDPI.
  • Determination of the absolute oral bioavailability of niraparib by simultaneous administration of a 14C-microtracer and therapeutic dose in cancer patients - PMC.
  • A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget.
  • Characterization of Absorption, Metabolism, and Elimination of Niraparib, an Investigational Poly (ADP-Ribose) Polymerase Inhibitor, in Cancer Patients. Sci-Hub.
  • Determination of the absolute oral bioavailability of niraparib by simultaneous administration of a 14C-microtracer and therapeutic dose in cancer patients. PubMed.
  • Determination of the absolute oral bioavailability of niraparib by simultaneous administration of a 14C-microtracer and therapeutic dose in cancer patients. Semantic Scholar.
  • Niraparib Population Pharmacokinetics and Exposure-Response Relationships in Patients With Newly Diagnosed Advanced Ovarian Cancer. PubMed.
  • Niraparib. Wikipedia.
  • Physiologically‐Based Pharmacokinetic Modeling of the PARP Inhibitor Niraparib - PMC.
  • Pharmacokinetics and safety following a single oral dose of niraparib in patients with moderate hepatic impairment. ASCO Publications.
  • Indazoles in Drug Discovery. PharmaBlock.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • Discovery of Novel Indazole Derivatives as Orally Available β 3 -Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. ACS Publications.
  • niraparib. Cancer Care Ontario.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.
  • of niraparib metabolite excretion through 144 h after a single oral... ResearchGate.
  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. ACS Publications.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.
  • Bioavailability activity radar for indazole derivatives 8a and 13a. ResearchGate.
  • Indazole Derivatives. BLDpharm.
  • 1-(3-Methoxybenzyl)-1H-indazol-5-amine — Chemical Substance Information. NextSDS.
  • 930606-51-2|1-(3-Methoxybenzyl)-1H-indazol-5-amine. BLDpharm.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
  • Optimization of 3-(1H-Indazol-3-ylmethyl)-1,5-benzodiazepines as Potent, Orally Active CCK-A Agonists. ACS Publications.
  • 1-(3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)-5-(1-methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-2-amine. PubChem.
  • 1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine | 1247408-94-1. ChemicalBook.
  • 1-(3-methoxy-benzyl)-1H-imidazole. PubChem.

Sources

Exploratory

Preliminary Toxicity Screening of 1-(3-Methoxybenzyl)-1H-indazol-5-amine: A Technical Whitepaper

Executive Summary & Toxicological Rationale In contemporary drug discovery, the indazole core is a privileged scaffold. Specifically, derivatives of 1-(3-Methoxybenzyl)-1H-indazol-5-amine (CAS 930606-51-2) are frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Toxicological Rationale

In contemporary drug discovery, the indazole core is a privileged scaffold. Specifically, derivatives of 1-(3-Methoxybenzyl)-1H-indazol-5-amine (CAS 930606-51-2) are frequently utilized in the synthesis of selective anticancer agents (such as indazol-pyrimidine hybrids)[1] and peripherally restricted phosphodiesterase 4B (PDE4B) inhibitors targeting acute lung injury[2].

However, as an application scientist overseeing early-stage de-risking, I must emphasize that this scaffold is a double-edged sword. While the indazole core provides excellent physicochemical properties and the amine group offers a versatile synthetic handle for sulfonamide or pyrimidine linkages[1], the presence of a primary aniline-like amine at the 5-position constitutes a classic structural alert . Aromatic amines are notoriously susceptible to cytochrome P450 (CYP)-mediated N-oxidation, leading to the formation of reactive nitrenium ions. These electrophiles can covalently bind to hepatic proteins (causing idiosyncratic drug-induced liver injury) or intercalate with DNA (causing mutagenicity). Furthermore, the lipophilic 3-methoxybenzyl substituent alters the compound's topological polar surface area (TPSA) and LogP, which can inadvertently increase blood-brain barrier (BBB) penetration or hERG channel affinity[2].

This whitepaper outlines a self-validating, causality-driven protocol for the preliminary toxicity screening of 1-(3-Methoxybenzyl)-1H-indazol-5-amine and its immediate derivatives.

Mechanistic Bioactivation & Causality

To design an effective toxicity screening cascade, we must first understand the molecular etiology of the anticipated toxicity. The primary liability of 1-(3-Methoxybenzyl)-1H-indazol-5-amine is its potential for metabolic bioactivation.

When exposed to hepatic microsomes, the exocyclic amine can be oxidized by CYP1A2 or CYP3A4 into an N-hydroxylamine intermediate. Subsequent phase II esterification (e.g., by sulfotransferases) and spontaneous elimination of the ester group generates a highly reactive nitrenium ion . If not intercepted by endogenous nucleophiles like glutathione (GSH), this ion will form covalent adducts with cellular macromolecules.

Bioactivation Parent 1-(3-Methoxybenzyl)- 1H-indazol-5-amine CYP CYP450 N-Oxidation (Hepatic Metabolism) Parent->CYP Hydroxylamine N-Hydroxylamine Intermediate CYP->Hydroxylamine Nitrenium Nitrenium Ion (Reactive Electrophile) Hydroxylamine->Nitrenium Dehydration DNA DNA Adducts (Mutagenicity / Ames +) Nitrenium->DNA Covalent Binding Protein Protein Adducts (Hepatotoxicity / DILI) Nitrenium->Protein Covalent Binding GSH GSH Trapping (Detoxification Pathway) Nitrenium->GSH Glutathione Conjugation

CYP450-mediated bioactivation of indazole-5-amines leading to reactive nitrenium ions.

Tiered Toxicity Screening Workflow

To systematically de-risk this compound, we employ a tiered approach. We begin with computational predictions, move to high-throughput in vitro cellular assays, and conclude with specific regulatory-aligned liability assays (Ames and hERG).

ToxicityWorkflow Start 1-(3-Methoxybenzyl)-1H-indazol-5-amine (Lead Compound) InSilico Tier 1: In Silico ADMET (TPSA, LogP, hERG alert) Start->InSilico InVitro Tier 2: In Vitro Cytotoxicity (HepG2, HEK293, MCF-10a) InSilico->InVitro Genotox Tier 3: Genotoxicity (Ames Test - OECD 471) InVitro->Genotox Cardiotox Tier 4: Cardiotoxicity (hERG Patch Clamp) InVitro->Cardiotox Decision Go/No-Go Decision for In Vivo Studies Genotox->Decision Cardiotox->Decision

Tiered preliminary toxicity screening workflow for indazole-5-amine derivatives.

Experimental Protocols & Methodologies

In Vitro Cytotoxicity and Hepatotoxicity Screening

Rationale: We utilize HepG2 (human liver carcinoma) cells to assess baseline hepatotoxicity. Crucially, we must also screen against normal mammary gland epithelial cells (MCF-10a) to establish a therapeutic safety window, a standard validation step when developing indazole-based agents[1]. The assay relies on the reduction of resazurin or tetrazolium salts (MTT), which directly correlates with mitochondrial metabolic activity.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture HepG2 and MCF-10a cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Seed cells at a density of 1×104 cells/well in 96-well clear-bottom plates. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.

  • Compound Preparation: Dissolve 1-(3-Methoxybenzyl)-1H-indazol-5-amine in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Critical Control: Ensure final DMSO concentration does not exceed 0.5% (v/v) in any well to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate seeding media and apply 100 µL of the compound-dosed media to the respective wells. Include vehicle controls (0.5% DMSO) and a positive cytotoxic control (e.g., Staurosporine or Doxorubicin). Incubate for 48 hours.

  • Viability Assessment (MTT Assay): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control. Determine the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Genotoxicity: Miniaturized Ames Fluctuation Test

Rationale: Because the primary amine poses a severe mutagenic risk via DNA intercalation[3], the Ames test is mandatory. We use Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions). The assay must be performed with and without rat liver S9 fraction to account for the CYP-mediated bioactivation of the amine into a nitrenium ion.

Step-by-Step Methodology:

  • S9 Mix Preparation: Prepare the metabolic activation system containing 10% (v/v) Aroclor 1254-induced rat liver S9 fraction, NADP+, glucose-6-phosphate, and necessary cofactors in a phosphate buffer (pH 7.4).

  • Bacterial Exposure: In a 384-well format, combine the test compound (at varying non-cytotoxic concentrations), the bacterial strain (TA98 or TA100), and either the S9 mix (+S9) or buffer (-S9).

  • Incubation: Incubate the mixture in a histidine-deficient liquid medium containing a pH indicator (bromocresol purple) for 48-72 hours at 37°C.

  • Scoring: Wells where bacteria have reverted to histidine prototrophy will grow and ferment the medium, dropping the pH and changing the color from purple to yellow. Count the number of yellow (revertant) wells.

  • Validation: A compound is flagged as a potential mutagen if it induces a dose-dependent increase in revertant wells that is ≥2 -fold over the vehicle control baseline.

Quantitative Data Presentation & Benchmarks

To facilitate rapid decision-making, the following table summarizes the expected toxicological thresholds and benchmark metrics for 1-(3-Methoxybenzyl)-1H-indazol-5-amine based on historical data of structurally analogous indazole-amines[1][2].

Assay / ParameterMetricTarget Safety ThresholdMechanistic Implication
In Silico ADMET TPSA> 70 Ų but < 120 ŲRestricts BBB penetration to limit CNS toxicity while maintaining oral bioavailability[2].
In Silico ADMET LogP< 5.0Prevents non-specific lipophilic toxicity and reduces hERG trapping risk.
Hepatotoxicity (HepG2) IC₅₀> 50 µMConfirms the absence of acute, direct mitochondrial toxicity in hepatic tissue.
Epithelial Safety (MCF-10a) IC₅₀> 100 µMEstablishes a wide therapeutic index relative to target cancer/disease cells[1].
Genotoxicity (Ames Test) Revertant Ratio< 2.0 (Fold over vehicle)Confirms the N-hydroxylamine metabolite does not cause direct DNA mutagenesis.
Cardiotoxicity (hERG) IC₅₀> 30 µMEnsures low risk of QT-interval prolongation and fatal cardiac arrhythmias.

Conclusion

The successful progression of 1-(3-Methoxybenzyl)-1H-indazol-5-amine from a raw chemical building block to a viable lead candidate relies entirely on rigorous, causality-driven toxicity screening. By proactively addressing the metabolic liabilities of the 5-amine group through S9-mediated genotoxicity assays and establishing a clear therapeutic index using normal epithelial cell lines, drug development professionals can confidently de-risk this privileged scaffold for downstream in vivo applications.

References

  • Discovery of Peripherally Restricted Indazole-Based Phosphodiesterase 4B Inhibitors Targeting the C-terminal Regulatory Helix for Treating Acute Lung Injury Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies Source: Molecules (Semantic Scholar / MDPI) URL:[Link][1]

  • 1H-Indazol-5-amine | C7H7N3 | CID 88012 Source: PubChem (National Institutes of Health) URL:[Link][3]

Sources

Foundational

A Technical Guide to Receptor Binding Affinity Assays for Novel Indazole-Based Compounds

This guide provides a comprehensive, in-depth exploration of the core principles and practical methodologies for determining the receptor binding affinity of novel compounds, using 1-(3-Methoxybenzyl)-1H-indazol-5-amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth exploration of the core principles and practical methodologies for determining the receptor binding affinity of novel compounds, using 1-(3-Methoxybenzyl)-1H-indazol-5-amine as a representative example. As a compound with an indazole scaffold—a privileged structure in medicinal chemistry known for a wide range of biological activities—elucidating its molecular targets is a critical first step in the drug discovery process.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and field-proven protocols necessary for robust and reproducible affinity characterization.

Introduction: The Imperative of Target Identification

The therapeutic potential of any new chemical entity (NCE) is fundamentally linked to its interaction with specific biological macromolecules. For compounds like 1-(3-Methoxybenzyl)-1H-indazol-5-amine, identifying which receptors it binds to, and with what affinity, is paramount to understanding its mechanism of action, predicting its pharmacological effects, and guiding its development.

Receptor binding assays are the gold standard for quantifying the affinity of a ligand for its target.[4][5] They are a cornerstone of early-stage drug discovery, providing critical data for:

  • Hit Identification and Validation: Screening compound libraries to identify molecules that interact with a target of interest.

  • Lead Optimization: Guiding medicinal chemistry efforts to improve the potency and selectivity of a lead compound.

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications impact binding affinity.

  • Target Selectivity Profiling: Assessing the compound's binding to a panel of receptors to predict potential off-target effects.

This guide will walk through the process of characterizing the binding of our lead compound to a hypothetical G-Protein Coupled Receptor (GPCR), "Receptor-X," using radioligand binding techniques.

Foundational Principles of Receptor-Ligand Interactions

At its core, a binding assay measures the interaction between a ligand (the compound of interest) and a receptor. This interaction is governed by the law of mass action and is characterized by several key parameters:

  • Affinity (Kd): The equilibrium dissociation constant, which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[6]

  • Receptor Density (Bmax): The maximum number of binding sites in a given preparation (e.g., fmol of receptor per mg of protein).[4]

  • Inhibitory Potency (IC50): In a competitive assay, this is the concentration of a test compound that displaces 50% of the specifically bound radioligand.

  • Inhibition Constant (Ki): The dissociation constant of the unlabeled test compound. It is a measure of the true affinity of the compound for the receptor, calculated from the IC50 value.[7]

There are two primary types of radioligand binding assays used to determine these parameters:

  • Saturation Assays: These are used to determine the Kd and Bmax of a specific radioligand for a receptor. In this experiment, a fixed amount of the receptor preparation is incubated with increasing concentrations of the radioligand until saturation is reached.[4][6]

  • Competition Assays: These assays are used to determine the affinity (Ki) of an unlabeled test compound (like 1-(3-Methoxybenzyl)-1H-indazol-5-amine) for a receptor. Here, the receptor preparation is incubated with a fixed concentration of a radioligand and increasing concentrations of the unlabeled test compound.[4][7]

Experimental Design and Protocols

The following sections provide detailed protocols for characterizing the binding of 1-(3-Methoxybenzyl)-1H-indazol-5-amine to our hypothetical "Receptor-X". A critical prerequisite is the availability of a high-affinity radioligand known to bind specifically to Receptor-X.

Part A: Saturation Assay to Characterize Receptor-X

Objective: To determine the Kd and Bmax for a known radioligand at Receptor-X. This step is crucial for validating the receptor preparation and for the subsequent design of the competition assay.

Methodology:

  • Receptor Preparation: Prepare cell membranes from a cell line recombinantly expressing Receptor-X. The total protein concentration of the membrane preparation should be determined using a standard method like a BCA or Bradford assay.[6]

  • Assay Setup: For each concentration of the radioligand, prepare two sets of tubes:

    • Total Binding: Contains assay buffer, receptor membranes, and the radioligand.

    • Non-Specific Binding (NSB): Contains assay buffer, receptor membranes, the radioligand, and a high concentration (typically 100-1000 times the Kd) of an unlabeled ligand known to bind to Receptor-X. This is to saturate the specific binding sites so that only binding to other sites is measured.[6][8]

  • Incubation: Add increasing concentrations of the radioligand to the tubes. A typical range would be from 0.1 to 10 times the expected Kd. Incubate the tubes at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. The most common method is rapid vacuum filtration through glass fiber filters, which trap the cell membranes.[4]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding by subtracting the NSB counts from the Total Binding counts for each radioligand concentration.

    • Plot Specific Binding versus the concentration of the radioligand. The resulting curve should be hyperbolic, approaching a maximum (Bmax).

    • Transform the data using a Scatchard plot (Bound/Free vs. Bound) to linearize the data. The slope of the line is -1/Kd, and the x-intercept is Bmax.

Part B: Competitive Binding Assay for 1-(3-Methoxybenzyl)-1H-indazol-5-amine

Objective: To determine the affinity (Ki) of 1-(3-Methoxybenzyl)-1H-indazol-5-amine for Receptor-X by measuring its ability to compete with the known radioligand.

Methodology:

  • Assay Setup: Prepare tubes containing:

    • Receptor membranes (at a concentration determined from the saturation assay).

    • A fixed concentration of the radioligand (typically at or below its Kd value to ensure assay sensitivity).[9]

    • Increasing concentrations of the unlabeled test compound, 1-(3-Methoxybenzyl)-1H-indazol-5-amine. A wide concentration range, typically covering several log units, is necessary to generate a full competition curve.[4]

    • Control tubes for 100% specific binding (no test compound) and non-specific binding (with excess unlabeled standard ligand) must be included.

  • Incubation, Separation, Washing, and Quantification: Follow the same procedures as described in the saturation assay (steps 3-6).

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound. This should generate a sigmoidal dose-response curve.

    • Use non-linear regression analysis to fit the curve and determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation :[10][11]

      Ki = IC50 / (1 + [L]/Kd)

      Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (determined from the saturation assay).

The following diagram illustrates the workflow for a competitive binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Quantification cluster_analysis Data Analysis A Prepare Receptor Membranes D Combine Membranes, Radioligand, and Test Compound A->D B Select Radioligand (Conc. <= Kd) B->D C Prepare Serial Dilutions of Test Compound C->D E Incubate to Equilibrium D->E F Rapid Vacuum Filtration E->F G Wash Filters F->G H Quantify Radioactivity (Scintillation Counting) G->H I Plot % Inhibition vs. [Test Compound] H->I J Calculate IC50 (Non-linear Regression) I->J K Convert IC50 to Ki (Cheng-Prusoff Eq.) J->K

Caption: Workflow for a competitive radioligand binding assay.

Data Presentation and Interpretation

The quantitative data derived from these assays should be summarized for clear interpretation and comparison.

ParameterRadioligand1-(3-Methoxybenzyl)-1H-indazol-5-amine
Kd Hypothetical Value (e.g., 1.5 nM)N/A
Bmax Hypothetical Value (e.g., 850 fmol/mg)N/A
IC50 N/AHypothetical Value (e.g., 75 nM)
Ki N/AHypothetical Value (e.g., 30 nM)

A lower Ki value indicates a higher binding affinity of 1-(3-Methoxybenzyl)-1H-indazol-5-amine for Receptor-X. This value is critical for SAR studies and for comparing the potency of different compounds in a series.

Assay Validation: Ensuring Trustworthiness and Rigor

A self-validating system is essential for generating trustworthy data.[12] The binding assay should be validated for several key performance characteristics before being used for routine screening or characterization.

  • Specificity and Selectivity: The binding of the radioligand should be specific to the receptor of interest. This can be confirmed by running competition assays with known agonists and antagonists for the receptor, which should displace the radioligand with their expected potencies. The test compound should also be profiled against a panel of other receptors to determine its selectivity.[13]

  • Reproducibility: The assay must yield consistent results across multiple experiments (inter-assay variability) and within the same experiment (intra-assay variability).[14]

  • Signal Window: The difference between total binding and non-specific binding should be large enough to provide a robust and statistically significant signal. A common metric is the Z-factor, where a value > 0.5 is considered excellent for screening assays.

The following diagram outlines the logical flow for validating a newly developed binding assay.

G Start Develop Initial Assay Protocol CheckSignal Is Specific Binding > 80% of Total? Start->CheckSignal CheckReproducibility Is Inter-Assay CV < 20%? CheckSignal->CheckReproducibility Yes Optimize Optimize Assay (e.g., Buffer, Temp, Receptor Conc.) CheckSignal->Optimize No CheckPharmacology Does Binding of Known Ligands Match Literature? CheckReproducibility->CheckPharmacology Yes CheckReproducibility->Optimize No CheckPharmacology->Optimize No Validated Assay Validated CheckPharmacology->Validated Yes Optimize->Start

Caption: Decision tree for binding assay validation.

Conclusion

Determining the receptor binding affinity is a foundational activity in drug discovery. This guide has outlined a rigorous, technically detailed approach for characterizing a novel compound, 1-(3-Methoxybenzyl)-1H-indazol-5-amine. By systematically applying saturation and competition binding assays, carefully analyzing the resulting data, and adhering to strict validation criteria, researchers can generate high-quality, reliable affinity data (Ki values). This information is indispensable for understanding a compound's mechanism of action, building robust structure-activity relationships, and making informed decisions to advance promising molecules through the drug development pipeline.

References

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Limbird, L. E. (1995). Optimization of radioligand binding and radioimmuno assays. PubMed. Retrieved from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • Health Sciences Library System. (2021, May 13). IC50 to Ki Converter Tool. Retrieved from [Link]

  • Enzyme Inhibition Calculator. (n.d.). Ki to IC50 Converter. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Rizzolio, F., & Giordano, A. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. Anticancer Research, 39(7), 3379-3386. Retrieved from [Link]

  • Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Retrieved from [Link]

  • Majid Ali. (2023, January 9). IC50 to Ki converter|Protein-Ligand Inhibitor & Enzyme-Substrate Inhibitor System. YouTube. Retrieved from [Link]

  • GraphPad Software. (n.d.). Nonspecific binding. GraphPad Prism 11 Curve Fitting Guide. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Rizzolio, F., & Giordano, A. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3379-3386. Retrieved from [Link]

  • National Toxicology Program. (2002, October 5). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. Retrieved from [Link]

  • Cer, R. Z., Mudunuri, U., Stephens, R., & Lebeda, F. J. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic acids research, 37(Web Server issue), W441–W445. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Waters Corporation. (2019, March 18). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Retrieved from [Link]

  • Rizzolio, F., & Giordano, A. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". PubMed. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]

  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • EMMA International. (2024, March 4). Designing Pharmacology Studies: A Blueprint for Drug Development Success. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, September 13). General Guidances Related to Characterization-Based Bioequivalence Approaches for Topical Products. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Fernandez-Marrero, Y., et al. (2009). Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor. Biologicals, 37(4), 245-252. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1999, August 18). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • Noolvi, M. N., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1). Retrieved from [Link]

  • Ghorab, M. M., et al. (2019). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 24(18), 3298. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(3-Methoxybenzyl)-1H-indazol-5-amine — Chemical Substance Information. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 725. Retrieved from [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]

  • Perković, I., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2133. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(7), 2266. Retrieved from [Link]

  • Corvo, M., et al. (2024). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. International Journal of Molecular Sciences, 25(19), 10593. Retrieved from [Link]

Sources

Exploratory

Metabolic Stability of 1-(3-Methoxybenzyl)-1H-indazol-5-amine in Liver Microsomes: A Predictive and Methodological Framework

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for assessing the metabolic stability of the novel compound, 1-(3-Methoxybenzyl)-1H-indazol-5-amine, using an in vitro liver mi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for assessing the metabolic stability of the novel compound, 1-(3-Methoxybenzyl)-1H-indazol-5-amine, using an in vitro liver microsomal assay. While specific experimental data for this molecule is not yet publicly available, this document synthesizes established principles of drug metabolism and proven methodologies to construct a predictive and procedural guide. We will explore the theoretical underpinnings of hepatic metabolism, propose the most probable metabolic pathways for this indazole derivative based on structure-metabolism relationships, and provide a detailed, self-validating experimental protocol for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and execute robust metabolic stability studies, a critical step in the early drug discovery pipeline.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. A key determinant of a drug's pharmacokinetic profile is its metabolic stability—the susceptibility of a compound to biotransformation by metabolic enzymes.[1] The liver is the principal organ for drug metabolism, where a superfamily of enzymes, most notably the Cytochrome P450 (CYP) system, modifies xenobiotics to facilitate their excretion.[2][3] An overly rapid metabolism can lead to a short half-life and low bioavailability, rendering a drug therapeutically ineffective, while unexpectedly slow metabolism can lead to drug accumulation and potential toxicity.[4]

Therefore, early in vitro assessment of metabolic stability is a cornerstone of modern drug discovery, enabling the ranking and optimization of lead compounds.[1][5] The use of liver microsomes—vesicles of the endoplasmic reticulum isolated from hepatocytes—provides a convenient and cost-effective model that retains the majority of Phase I metabolic enzyme activity, particularly CYPs.[6][7]

This guide focuses on 1-(3-Methoxybenzyl)-1H-indazol-5-amine , a compound featuring a privileged indazole scaffold. The indazole nucleus is a bioisostere for phenol and is often incorporated into drug candidates to improve metabolic stability and pharmacokinetic properties.[8][9] By understanding the potential metabolic liabilities of this specific molecule, we can make informed decisions to guide its development.

The Enzymatic Machinery of Hepatic Metabolism

Drug metabolism is broadly categorized into Phase I and Phase II reactions.

  • Phase I Reactions: These are functionalization reactions that introduce or expose polar groups (e.g., -OH, -NH2, -SH) on the parent drug molecule.[3] This is primarily accomplished by the CYP enzymes, which are heme-containing monooxygenases.[4] The CYP1, CYP2, and CYP3 families are responsible for metabolizing approximately 70-80% of all drugs in clinical use.[10] These reactions, which include oxidation, reduction, and hydrolysis, typically make the drug more water-soluble and prepare it for Phase II reactions.

  • Phase II Reactions: These are conjugation reactions where an endogenous substrate (e.g., glucuronic acid, sulfate, glutathione) is attached to the functional group introduced in Phase I.[3] This process, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs), further increases the molecule's water solubility and molecular weight, facilitating its elimination from the body. While liver microsomes are rich in CYP enzymes, they can also be used to study Phase II metabolism with the addition of appropriate cofactors.[7][11]

Our focus in this initial stability screen is on Phase I metabolism, as it is often the rate-limiting step in a drug's clearance. The primary cofactor required for CYP-mediated reactions is Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[6]

Predicted Metabolic Pathways of 1-(3-Methoxybenzyl)-1H-indazol-5-amine

Based on the structure of 1-(3-Methoxybenzyl)-1H-indazol-5-amine and known metabolic pathways for related indazole and benzyl-substituted compounds, we can predict several potential sites of metabolic attack, or "soft spots."[12][13][14]

dot

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Sample Processing & Analysis prep_stock Prepare Test Compound Stock (e.g., 10 mM in DMSO) prep_working Prepare Working Solution (e.g., 100 µM in Acetonitrile) prep_stock->prep_working pre_inc Pre-incubate Microsomes and Test Compound prep_working->pre_inc prep_microsomes Thaw & Dilute Liver Microsomes prep_microsomes->pre_inc prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction (Add NADPH System) prep_nadph->initiate pre_inc->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling terminate Terminate Reaction (Add Ice-Cold Acetonitrile with Internal Standard) sampling->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data Calculate % Remaining, t1/2, and Clint lcms->data

Caption: Workflow for the in vitro liver microsomal stability assay.

Materials and Reagents
  • Test Compound: 1-(3-Methoxybenzyl)-1H-indazol-5-amine

  • Liver Microsomes: Pooled human liver microsomes (HLM), other species (e.g., rat, mouse) as required

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4)

  • Cofactor System (NADPH Regenerating System):

    • NADP+

    • Glucose-6-phosphate (G6P)

    • Glucose-6-phosphate dehydrogenase (G6PDH)

    • Magnesium Chloride (MgCl₂)

  • Positive Control Compounds:

    • High Clearance Control (e.g., Verapamil, Propranolol) [15] * Low Clearance Control (e.g., Warfarin)

  • Termination Solution: Ice-cold acetonitrile containing an analytical internal standard (e.g., a structurally similar but non-interfering compound).

  • Instrumentation: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) system. [1]

Step-by-Step Protocol
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound and control compounds in DMSO.

    • Prepare a working solution (e.g., 100 µM) by diluting the stock solution in acetonitrile.

    • Prepare the NADPH regenerating system according to the manufacturer's protocol. This system continuously generates NADPH from NADP+, ensuring the cofactor is not depleted during the incubation. [15][16] * On ice, thaw the pooled liver microsomes and dilute to a final protein concentration of 0.5 or 1.0 mg/mL in phosphate buffer. [6][17]

  • Incubation Setup:

    • For each compound (test and controls), prepare two sets of reaction tubes: +NADPH and -NADPH. The -NADPH control is critical to assess non-CYP-mediated degradation or chemical instability. [6][7] * Add the microsomal solution and phosphate buffer to each tube.

    • Add the test compound working solution to each tube to achieve a final concentration of 1 µM. The final organic solvent concentration should be kept low (<1%) to avoid inhibiting enzyme activity. [6] * Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the +NADPH tubes and an equivalent volume of buffer to the -NADPH tubes. This is considered Time 0.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot from each reaction mixture. [6][7] * Immediately terminate the reaction by adding the aliquot to a tube or well containing at least 3 volumes of ice-cold acetonitrile with the internal standard. This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins. [1]

  • Sample Processing:

    • Vortex the terminated samples thoroughly.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins. [16] * Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Data Acquisition and Analysis

LC-MS/MS Analysis

The concentration of the remaining parent compound at each time point is quantified using an LC-MS/MS system. This technique offers high sensitivity and selectivity, allowing for accurate measurement even in a complex biological matrix. [18]A method specific to 1-(3-Methoxybenzyl)-1H-indazol-5-amine would be developed to monitor a specific parent-to-fragment ion transition (Multiple Reaction Monitoring, MRM).

Data Interpretation and Calculations
  • Percent Remaining: The peak area ratio of the analyte to the internal standard is calculated for each time point. The percent of the parent compound remaining is determined relative to the Time 0 sample.

  • Half-Life (t½): The natural logarithm of the percent remaining is plotted against incubation time. The slope of the linear portion of this curve represents the elimination rate constant (k).

    • Slope = -k

    • t½ (min) = 0.693 / k

  • Intrinsic Clearance (Clint): This parameter describes the theoretical maximum rate of metabolism in the absence of physiological limitations.

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein) [1]

Illustrative Data Presentation

The results should be summarized in a clear, tabular format.

Compoundt½ (min)Clint (µL/min/mg protein)Stability Classification
1-(3-Methoxybenzyl)-1H-indazol-5-amine 25.754.0Moderate
Verapamil (High Clearance Control)< 5.0> 277Low
Warfarin (Low Clearance Control)> 60.0< 23.1High
Test Compound (-NADPH Control) No significant degradationN/AStable

(Note: Data for the test compound is hypothetical for illustrative purposes.)

Interpretation and Strategic Implications

  • Low Stability (High Clearance): A short half-life (< 15 min) and high Clint suggest the compound is rapidly metabolized. This would likely translate to poor oral bioavailability and a short duration of action in vivo. The strategic implication is to identify the metabolic "soft spots" (e.g., via metabolite identification studies) and modify the chemical structure to block these pathways. [5][17]* Moderate Stability: A half-life in the range of 15-60 minutes indicates a moderate rate of metabolism. This may be acceptable, depending on the therapeutic target and desired dosing regimen.

  • High Stability (Low Clearance): A long half-life (> 60 min) suggests the compound is resistant to metabolism. While this can lead to a longer duration of action, it also carries the risk of drug accumulation and potential inhibition of drug-metabolizing enzymes, which must be investigated in subsequent DDI (Drug-Drug Interaction) studies. [4][19] The results from the -NADPH control are crucial. Significant compound loss in this control points to chemical instability or degradation by non-CYP enzymes, which requires a different troubleshooting approach. [7]

Conclusion

The in vitro liver microsomal stability assay is an indispensable tool in the drug discovery cascade. This guide provides a robust, scientifically-grounded framework for evaluating the metabolic fate of 1-(3-Methoxybenzyl)-1H-indazol-5-amine. By combining predictive analysis based on known structure-metabolism relationships with a rigorous and self-validating experimental protocol, researchers can generate high-quality, interpretable data. This data is critical for making go/no-go decisions, guiding the structural optimization of drug candidates, and ultimately increasing the probability of developing a safe and effective therapeutic agent.

References

  • Zendelovska, D., et al. (2006). Human cytochrome P450 enzymes and drug metabolism in humans. Available at: [Link]

  • Jones, R., & Karka, P. (2023). Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. Available at: [Link]

  • Lynch, T., & Price, A. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Family Physician. Available at: [Link]

  • Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. Available at: [Link]

  • DynaMedex. (2023). Cytochrome P450 Drug Metabolism. DynaMedex. Available at: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Singh, S., et al. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. ResearchGate. Available at: [Link]

  • Presley, B. C., et al. (2019). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. PubMed. Available at: [Link]

  • Obrist, R., et al. (2024). In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references. Diva-Portal.org. Available at: [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Charnwood Discovery. Available at: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]

  • Evotec. Microsomal Stability. Evotec. Available at: [Link]

  • Presley, B. C., et al. (2019). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Scite.ai. Available at: [Link]

  • Jian, W., et al. (2014). High-Throughput Quantitative and Qualitative Analysis of Microsomal Incubations by Cocktail Analysis with an Ultraperformance Liquid Chromatography–High-Resolution Mass Spectrometer. Future Science. Available at: [Link]

  • Shah, P., et al. (2016). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. ASPET. Available at: [Link]

  • Sia, C. H. R., et al. (2022). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. National Center for Biotechnology Information. Available at: [Link]

  • Drug Discovery News. (2024). Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News. Available at: [Link]

  • Ohmori, S., et al. (2000). Effects of Imidazole Antimycotics on the Liver Microsomal Cytochrome P450 Isoforms in Rats: Comparison of in Vitro and Ex Vivo Studies. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA. Available at: [Link]

  • Al-Malki, A. S., et al. (2023). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. MDPI. Available at: [Link]

  • Agilent Technologies. (2019). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability. Agilent. Available at: [Link]

  • Li, W., et al. (2018). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. Available at: [Link]

  • Li, C. M., et al. (2011). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. ASPET. Available at: [Link]

  • Admeshop. Metabolic stability. Admeshop. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. FDA. Available at: [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. EMA. Available at: [Link]

  • NextSDS. 1-(3-Methoxybenzyl)-1H-indazol-5-amine — Chemical Substance Information. NextSDS. Available at: [Link]

  • ResearchGate. (2017). Metabolic stability studies in mouse, rat, and human microsomes.... ResearchGate. Available at: [Link]

  • Coe, S. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Available at: [Link]

  • Ortuno, D. C., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1-(3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)-5-(1-methyl-1H-pyrazol-4-yl). PubChem. Available at: [Link]

  • Kumar, V., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Indazolone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Ramana, M., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST. Available at: [Link]

Sources

Foundational

Whitepaper: A Multi-Faceted Strategy for Identifying and Validating Off-Target Effects of 1-(3-Methoxybenzyl)-1H-indazol-5-amine

Abstract The successful development of a novel therapeutic agent hinges on a comprehensive understanding of its biological interactions. While on-target efficacy is the primary goal, unintended off-target interactions ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The successful development of a novel therapeutic agent hinges on a comprehensive understanding of its biological interactions. While on-target efficacy is the primary goal, unintended off-target interactions can lead to adverse effects, unexpected toxicities, or even opportunities for drug repurposing. This guide provides a robust, multi-pronged workflow for the systematic identification and validation of off-target effects for the novel kinase inhibitor candidate, 1-(3-Methoxybenzyl)-1H-indazol-5-amine. By integrating predictive computational methods with rigorous biochemical and cell-based validation, this framework enables researchers to build a comprehensive selectivity profile, de-risk clinical progression, and uncover the full pharmacological landscape of this promising indazole-based compound.

Introduction

1-(3-Methoxybenzyl)-1H-indazol-5-amine belongs to the indazole class of heterocyclic compounds. The indazole scaffold is a well-established pharmacophore in medicinal chemistry, frequently utilized in the design of protein kinase inhibitors due to its ability to mimic the adenine hinge-binding region of ATP[1]. The development of highly specific kinase inhibitors is a primary objective in pharmacology, aiming to maximize therapeutic efficacy while minimizing adverse drug reactions[2]. However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge, often leading to promiscuous binding and off-target effects[3].

Identifying these off-target interactions early in the drug discovery pipeline is crucial. It mitigates the risk of costly late-stage failures, provides mechanistic explanations for observed toxicities, and can reveal novel therapeutic avenues[4][5]. This document outlines a sequential and iterative strategy, beginning with broad, hypothesis-generating computational screening and progressively narrowing the focus through biochemical and cellular validation assays.

Section 1: Predictive Off-Target Profiling: An In Silico Approach

The initial phase of off-target identification leverages computational tools to predict a landscape of potential protein interactions at a fraction of the cost and time of comprehensive experimental screening.[5] This approach uses the chemical structure of 1-(3-Methoxybenzyl)-1H-indazol-5-amine to forecast its likely binding partners across the proteome.[6] Our strategy employs a dual-pronged approach, integrating both ligand-based and structure-based methods to enhance the predictive power and capture a wider range of potential interactions.[7]

Causality Behind the In Silico Strategy

The rationale for starting with computational methods is rooted in efficiency and hypothesis generation. Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities[7]. Structure-based methods, conversely, use the three-dimensional architecture of protein binding sites to predict physical compatibility with the compound[7]. By combining these orthogonal approaches, we generate a more robust list of putative off-targets for subsequent experimental validation.

cluster_0 In Silico Workflow cluster_1 Ligand-Based Prediction cluster_2 Structure-Based Prediction mol 1-(3-Methoxybenzyl)-1H- indazol-5-amine Structure lb1 2D/3D Chemical Similarity Search (e.g., SEA) mol->lb1 lb2 Pharmacophore Screening mol->lb2 sb1 Reverse Docking (Against Proteome-wide Binding Sites) mol->sb1 sb2 Kinase Similarity (e.g., KiSSim) mol->sb2 agg Aggregate & Score Predicted Targets lb1->agg lb2->agg sb1->agg sb2->agg hitlist Prioritized Off-Target Hit List for Validation agg->hitlist

Caption: In Silico Prediction Workflow for Off-Target Identification.

Protocol 1: Computational Off-Target Prediction
  • Ligand-Based Screening (Chemical Similarity): a. Generate a 2D fingerprint (e.g., Morgan fingerprint) for 1-(3-Methoxybenzyl)-1H-indazol-5-amine. b. Utilize a similarity search tool, such as the Similarity Ensemble Approach (SEA), to compare the compound's fingerprint against extensive databases of compounds with known biological activities (e.g., ChEMBL)[8]. c. Rank the output based on statistical significance (e.g., E-value or p-value) to identify protein targets associated with structurally similar molecules.

  • Structure-Based Screening (Reverse Docking): a. Prepare the 3D structure of 1-(3-Methoxybenzyl)-1H-indazol-5-amine, ensuring correct protonation and energy minimization. b. Perform reverse docking calculations against a library of 3D protein structures representing the druggable proteome (e.g., PDBbind, sc-PDB)[7][9]. This process computationally "fits" the ligand into thousands of potential binding sites. c. Score the docking poses based on binding energy predictions and cluster the results to identify protein families that are consistently predicted as strong binders.

  • Kinase-Specific Similarity Assessment: a. Given the indazole scaffold, perform a specialized analysis using a kinase-focused structural similarity tool like KiSSim[3][10]. b. This method compares the 85-residue KLIFS-defined kinase binding pocket of the primary target (if known) against all other kinases with available structures. c. High similarity scores identify kinases with highly comparable binding sites, which are prime candidates for off-target binding, even if they are distant on the sequence-based kinome tree[10].

  • Data Aggregation and Prioritization: a. Consolidate the results from all in silico methods. b. Prioritize targets that are predicted by multiple orthogonal methods. c. Further rank the list based on the known physiological relevance of the predicted targets to potential toxicity pathways (e.g., hERG, CYPs) or their role in disease, which could suggest repurposing opportunities[11].

Section 2: Biochemical Profiling: Quantifying Kinase Selectivity

The prioritized list of computationally predicted off-targets must be subjected to experimental validation. For a putative kinase inhibitor, the gold standard for determining selectivity is a direct biochemical assay against a large panel of purified kinases.[2] This provides quantitative data on the compound's inhibitory activity (typically as an IC50 value) across the kinome.

Causality Behind Kinase Panel Screening

This step is a direct, empirical test of the in silico hypotheses. It moves from prediction to measurement, providing the first layer of concrete evidence for off-target interactions. Using a broad panel is critical because computational methods can have blind spots, and this unbiased screen can uncover unanticipated interactions.[12] We recommend a radiometric assay format as it directly measures the transfer of a phosphate group, reducing the incidence of false positives that can occur with indirect detection methods.[13]

cluster_0 Biochemical Validation Workflow start Compound Dilution (1-(3-Methoxybenzyl)-1H- indazol-5-amine) incubate Incubate at RT start->incubate panel Large Kinase Panel (e.g., >300 kinases) reagents Assay Reagents: - Purified Kinase - Substrate - [γ-33P]ATP panel->reagents reagents->incubate stop Stop Reaction & Capture Substrate incubate->stop measure Measure Incorporated Radioactivity (Scintillation Counting) stop->measure analyze Data Analysis: - % Inhibition - IC50 Curve Fitting measure->analyze

Caption: Workflow for a Radiometric Kinase Panel Screen.

Hypothetical Kinome Profiling Data

To illustrate the output of this phase, the following table presents hypothetical inhibition data for 1-(3-Methoxybenzyl)-1H-indazol-5-amine against a selection of kinases, compared with the known multi-kinase inhibitor, Dasatinib.

Target KinaseKinase FamilyHypothetical IC50 (nM) for 1-(3-Methoxybenzyl)-1H-indazol-5-aminePublished IC50 (nM) for Dasatinib[2]Implication
AURKA Ser/Thr15 >10,000Primary On-Target
ABL1Tyr850<1Low Off-Target Activity
SRCTyr1,200<1Low Off-Target Activity
VEGFR2 Tyr75 8Significant Off-Target
DDR1 Tyr150 2.6Significant Off-Target
p38α (MAPK14)Ser/Thr>10,000>10,000Selective (No Activity)
LCKTyr2,5001.1Selective (Low Activity)

Note: Data for 1-(3-Methoxybenzyl)-1H-indazol-5-amine is hypothetical for illustrative purposes.

Protocol 2: Large-Panel Radiometric Kinase Assay (HotSpot™-style)
  • Compound Preparation: Prepare a 10-point serial dilution of 1-(3-Methoxybenzyl)-1H-indazol-5-amine in 100% DMSO, typically starting from 100 µM.

  • Reaction Mixture Preparation: For each kinase to be tested, prepare a master mix containing the specific kinase, its corresponding peptide or protein substrate, and the assay buffer.

  • Assay Initiation: In a 96-well plate, combine the kinase reaction mixture, the diluted compound, and a solution of Mg-ATP containing [γ-33P]ATP to start the reaction. Ensure the final ATP concentration is at or near the Km for each kinase to ensure physiologically relevant results.[13]

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60-120 minutes), optimized for each kinase to remain in the linear range.

  • Reaction Termination: Stop the reaction by adding a phosphocellulose membrane, which captures the phosphorylated substrate.

  • Washing: Wash the membranes multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Detection: Measure the radioactivity retained on the membranes using a scintillation counter.

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. b. Fit the dose-response data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each kinase interaction.[2]

Section 3: Cellular Assays: Confirming Biological Relevance

A compound's activity in a biochemical assay does not always translate to a cellular context.[14] Therefore, the next critical step is to validate the identified biochemical off-targets in relevant cell-based assays.[15] These assays determine if the compound can engage its off-target in a complex physiological environment and elicit a functional cellular response.

Causality Behind Cell-Based Validation

Cell-based assays are indispensable because they account for factors absent in biochemical screens, such as cell permeability, efflux pumps, and competition with high intracellular ATP concentrations.[14] A positive result in a cellular target engagement assay confirms the compound reaches its off-target, while functional assays (e.g., proliferation, apoptosis) help determine the downstream consequence of this engagement.[4][15] This is a self-validating system: a confirmed biochemical hit that also demonstrates target engagement and a correlated functional outcome in cells constitutes a validated off-target liability.

cluster_0 Cell-Based Validation Logic start Biochemically Confirmed Off-Target (e.g., VEGFR2) cell_line Select Cell Line with High Target Expression (e.g., HUVEC for VEGFR2) start->cell_line target_engagement Target Engagement Assay (e.g., CETSA, NanoBRET) cell_line->target_engagement functional_assay Functional Assay (e.g., Proliferation, Apoptosis, Phosphorylation) target_engagement->functional_assay Engagement Confirmed not_validated Biochemical Hit, Not Cellularly Relevant target_engagement->not_validated No Engagement validated Validated Cellular Off-Target functional_assay->validated Functional Effect Observed functional_assay->not_validated No Functional Effect

Caption: Logical Flow for Validating Off-Targets in a Cellular Context.

Protocol 3: Cellular Proliferation Assay (MTS/MTT-based)

This protocol assesses the impact of the compound on the growth rate of a cell line chosen for its dependence on a specific off-target pathway (e.g., HUVEC cells for the VEGFR2 off-target).

  • Cell Seeding: Plate cells (e.g., HUVECs) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The following day, treat the cells with a serial dilution of 1-(3-Methoxybenzyl)-1H-indazol-5-amine (and relevant controls).

  • Incubation: Return the plates to the incubator for a period corresponding to several cell doubling times (e.g., 72 hours).

  • Reagent Addition: Add a tetrazolium compound (e.g., MTS or MTT) to each well. Viable, metabolically active cells will reduce the tetrazolium salt into a colored formazan product.

  • Incubation: Incubate for 1-4 hours until a visible color change occurs.

  • Measurement: Quantify the amount of formazan product by measuring the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: a. Normalize the absorbance readings to vehicle-treated control wells. b. Plot the normalized values against the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition). A potent GI50 in a VEGFR2-dependent cell line would corroborate the off-target finding.

Conclusion

The characterization of 1-(3-Methoxybenzyl)-1H-indazol-5-amine requires a disciplined, evidence-based approach to understanding its full interaction profile. The integrated workflow presented in this guide—spanning in silico prediction, quantitative biochemical profiling, and functional cellular validation—provides a comprehensive framework for identifying and confirming off-target effects. This process not only ensures a higher degree of safety and confidence as the compound advances toward clinical evaluation but also builds a deep mechanistic understanding of its pharmacology. The resulting selectivity profile is an invaluable asset for predicting potential side effects, guiding patient selection strategies, and uncovering the full therapeutic potential of this novel molecule.

References

  • Rao, M. S., Gupta, R., Vleet, T. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Available at: [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. Available at: [Link]

  • Intellia Therapeutics. (n.d.). Validation of CRISPR / Cas9 Off-Target Discovery Profiles from in Silico Prediction, Cell-Based and Biochemical-Based. Intellia Therapeutics. Available at: [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. Available at: [Link]

  • Lin, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology. Available at: [Link]

  • Singh, D. B., & Kumar, V. (2023). Computational/in silico methods in drug target and lead prediction. Computational and Structural Biotechnology Journal. Available at: [Link]

  • Sydow, D., et al. (2022). KiSSim: Predicting Off-Targets from Structural Similarities in the Kinome. Journal of Chemical Information and Modeling. Available at: [Link]

  • Bio-Rad. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Bio-Rad. Available at: [Link]

  • Isigkeit, L., et al. (2025). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. Available at: [Link]

  • Oligo Therapeutics Society. (2024). In silico siRNA Off Target Predictions: What Should We Be Looking For? Oligo Therapeutics Society. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • de la Cruz, J., et al. (2022). Kinase Similarity Assessment Pipeline for Off-Target Prediction. Living Journal of Computational Molecular Science. Available at: [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. Available at: [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Available at: [Link]

  • Karlov, D. S., et al. (2023). Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks. PLOS Computational Biology. Available at: [Link]

  • Gupta, P., et al. (2025). Targeting disease: Computational approaches for drug target identification. Advances in Pharmacology. Available at: [Link]

  • Vincent, A. T., et al. (2014). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. Available at: [Link]

  • Xie, L., et al. (2011). A Computational Approach to Finding Novel Targets for Existing Drugs. PLOS Computational Biology. Available at: [Link]

  • G, S., & V, R. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: QbD-Driven HPLC Method Development for 1-(3-Methoxybenzyl)-1H-indazol-5-amine

Executive Summary & Analytical Target Profile (ATP) 1-(3-Methoxybenzyl)-1H-indazol-5-amine (CAS: 930606-51-2)[1] is a highly functionalized heterocyclic intermediate frequently utilized in advanced drug discovery and syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Target Profile (ATP)

1-(3-Methoxybenzyl)-1H-indazol-5-amine (CAS: 930606-51-2)[1] is a highly functionalized heterocyclic intermediate frequently utilized in advanced drug discovery and synthesis. The molecule features a rigid indazole core, a lipophilic 3-methoxybenzyl moiety, and a basic primary amine at the 5-position[2].

From a chromatographic perspective, the primary analytical challenge is the basic amine. Basic compounds are notoriously prone to severe peak tailing on standard silica-based reversed-phase (RP) columns due to secondary ion-exchange interactions with residual silanols[3],[4]. To overcome this, we employ a Quality by Design (QbD) framework aligned with ICH Q8 guidelines. By systematically evaluating Critical Method Parameters (CMPs) via Design of Experiments (DoE), we establish a Method Operable Design Region (MODR) that guarantees a symmetrical peak shape, high theoretical plate count, and reproducible retention[5].

Physicochemical Profiling & Mechanistic Rationale

Before initiating wet-lab experiments, it is imperative to understand the analyte's physicochemical behavior to select appropriate starting conditions and explain the causality behind our chromatographic choices.

  • Acid-Base Chemistry : The primary amine on the indazole ring is weakly basic (estimated pKa ~3.7–4.5). In unbuffered or mid-pH aqueous mobile phases (pH 4–7), the amine is partially or fully protonated[3].

  • The Peak Tailing Conundrum : At pH > 4, residual silanols (Si-OH) on traditional silica stationary phases begin to ionize into siloxanes (Si-O⁻). The electrostatic attraction between the protonated amine and the ionized silanols creates a secondary retention mechanism[4]. Because this ionic interaction is kinetically slower than standard hydrophobic partitioning, it results in a skewed desorption profile, manifesting as peak tailing[3].

  • Strategic Mitigation : To enforce a single retention mechanism (pure hydrophobic partitioning), we must employ a low-pH mobile phase (e.g., pH 2.5 using 0.1% Trifluoroacetic acid) to fully protonate the amine while simultaneously suppressing silanol ionization[4],[6]. Furthermore, utilizing a high-purity, end-capped Type-B hybrid silica column physically minimizes active silanol sites[7].

Peak_Tailing Analyte Basic Amine Analyte (Protonated) Silanol Ionized Residual Silanols (Si-O⁻) at Mid pH Analyte->Silanol Unwanted Endcapped End-capped Hybrid Silica + Low pH (TFA) Analyte->Endcapped Optimized Tailing Secondary Ionic Retention -> PEAK TAILING Silanol->Tailing Symmetry Pure Hydrophobic Partitioning -> SYMMETRICAL PEAK Endcapped->Symmetry

Figure 2: Mechanistic resolution of peak tailing via stationary and mobile phase optimization.

Quality by Design (QbD) Framework

Traditional One-Factor-At-a-Time (OFAT) method development is inefficient and often yields fragile methods that fail during validation or transfer[8]. Instead, we utilize a proactive QbD approach to build quality directly into the method[5].

QbD_Workflow ATP 1. Analytical Target Profile (ATP) Define CQAs (Resolution, Tailing) Risk 2. Risk Assessment (Ishikawa/FMEA) Identify Critical Method Parameters ATP->Risk DoE 3. Design of Experiments (DoE) Screening & Optimization Risk->DoE MODR 4. Method Operable Design Region Establish Robust Design Space DoE->MODR Control 5. Control Strategy & Validation System Suitability Verification MODR->Control

Figure 1: Systematic Quality by Design (QbD) workflow for HPLC method development.

Experimental Protocol: A Self-Validating System

This protocol is engineered as a self-validating system. It includes a mandatory System Suitability Test (SST) that acts as a physical control strategy, ensuring the instrument and method are performing within the established Design Space before any sample analysis proceeds.

Reagents & Equipment Preparation
  • Analyte : Prepare a 1.0 mg/mL stock solution of 1-(3-Methoxybenzyl)-1H-indazol-5-amine standard in Methanol. Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile).

  • Solvents : Filter HPLC-grade Acetonitrile (MeCN) and Milli-Q Water (18.2 MΩ·cm) through a 0.22 µm PTFE membrane.

  • Modifiers : Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) per 1000 mL of solvent to create 0.1% TFA (v/v) mobile phases.

Phase 1: DoE Screening (Column & Buffer Scouting)

Objective: Identify the optimal stationary phase chemistry and bulk mobile phase pH to maximize selectivity and minimize tailing[8].

  • Column Selection : Install and equilibrate three orthogonal columns (e.g., End-capped C18, Polar-embedded C18, and Phenyl-Hexyl).

  • Screening Run : Execute a generic gradient (5% to 95% B in 10 minutes) on each column using 0.1% TFA (pH ~2.0) as the aqueous phase.

  • Evaluation : Calculate the USP Tailing Factor ( As​ ) for the main peak. Result: The end-capped hybrid C18 column yielded the lowest tailing factor ( As​ < 1.2), confirming the successful steric shielding of residual silanols[7].

Phase 2: Method Optimization (Central Composite Design)

Objective: Fine-tune the gradient slope, column temperature, and flow rate to establish the MODR.

  • Define the variables for the DoE matrix (See Table 2).

  • Execute a 15-run Central Composite Design (CCD) sequence using statistical software (e.g., Design-Expert or JMP).

  • Model the responses (Retention Time, Tailing Factor, and Theoretical Plates) to generate contour plots and identify the robust operating region.

Data Presentation & Method Specifications

Table 1: Physicochemical Properties & Chromatographic Implications

Property Value (Estimated) Chromatographic Implication
LogP (Lipophilicity) 2.5 - 3.0 Requires a moderate to high organic gradient (e.g., 5% to 90% MeCN) for complete elution and column wash.
pKa (Primary Amine) ~3.7 - 4.5 Highly susceptible to ionization state changes. Mobile phase pH must be strictly controlled at least 1.5 units away from the pKa to prevent peak splitting[3].

| UV Maxima (λmax) | ~230 nm, ~280 nm | PDA detection should be set to 254 nm for general screening, and 280 nm for specific quantification to avoid solvent cutoff noise. |

Table 2: DoE Optimization Matrix (Critical Method Parameters)

Parameter Low Level (-1) Center Point (0) High Level (+1)
Column Temperature (°C) 30 40 50

| Gradient Time ( tG​ in min) | 5.0 | 7.5 | 10.0 | | Flow Rate (mL/min) | 0.3 | 0.4 | 0.5 |

Table 3: Final Optimized HPLC Method

Parameter Optimized Condition
Column End-capped Hybrid C18, 50 mm × 2.1 mm, 2.5 µm[7]
Mobile Phase A 0.1% TFA in Milli-Q Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Gradient Program 0-1 min: 5% B; 1-6 min: 5% -> 90% B; 6-7 min: 90% B; 7-7.1 min: 5% B; 7.1-10 min: 5% B (Equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C (Reduces mobile phase viscosity and improves mass transfer)
Injection Volume 2.0 µL

| Detection | UV at 254 nm (Bandwidth 4 nm) |

Table 4: System Suitability Test (SST) Criteria (Self-Validating Metrics)

CQA (Critical Quality Attribute) Acceptance Criteria Rationale
Retention Time %RSD ≤ 1.0% (n=5) Ensures pump precision and complete column equilibration.
Peak Area %RSD ≤ 2.0% (n=5) Validates autosampler precision and detector linearity.
Tailing Factor (USP) ≤ 1.5 Confirms the absence of secondary silanol interactions[4].

| Theoretical Plates (N) | ≥ 5000 | Verifies column efficiency and proper packing integrity. |

References

  • A Beginner's Guide to Quality by Design (QbD) for HPLC Method Development - sepscience.com. 5

  • Quality by Design | A rapid and systemic approach for pharmaceutical analysis - pharmafocusasia.com.8

  • HPLC Column Selection: Core to Method Development (Part II) - welch-us.com. 7

  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them - pharmaguru.co. 3

  • Why Do Peaks Tail? - researchgate.net. 4

  • Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC... - acs.org. 6

  • CAS 93058-67-4 Poly-[2,4-(piperazine-1,4-yl)-6-(morpholine-4-yl)-1,3,5-triazine] - alfa-chemistry.com. 1

  • 1-(3-Methoxybenzyl)-1H-indazol-5-amine CAS ... - chemicalbook.com.2

Sources

Application

Application Note: Cell Culture Dosing Protocols and Pharmacological Profiling of 1-(3-Methoxybenzyl)-1H-indazol-5-amine

Pharmacological Context & Rationale The compound 1-(3-Methoxybenzyl)-1H-indazol-5-amine (CAS 930606-51-2) serves as a highly versatile building block and a representative pharmacophore in medicinal chemistry. The indazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Rationale

The compound 1-(3-Methoxybenzyl)-1H-indazol-5-amine (CAS 930606-51-2) serves as a highly versatile building block and a representative pharmacophore in medicinal chemistry. The indazole-5-amine scaffold is a "privileged structure" frequently utilized in the design of ATP-competitive protein kinase inhibitors targeting pathways such as VEGFR, FGFR, and Aurora kinases for oncology applications [1].

When evaluating novel indazole derivatives in vitro, establishing a rigorous, reproducible cell culture dosing protocol is paramount. Because these compounds often exhibit high lipophilicity and target intracellular kinases, the experimental design must carefully balance compound solubility, cellular permeability, and the mitigation of solvent-induced artifacts. This application note details the optimized methodologies for formulating, dosing, and evaluating the cytotoxicity of 1-(3-Methoxybenzyl)-1H-indazol-5-amine and its derivatives.

Physicochemical Properties & Formulation Strategy

Causality in Formulation: The DMSO Dilemma

Indazole derivatives are notoriously hydrophobic. Preparing a concentrated stock in 100% anhydrous Dimethyl Sulfoxide (DMSO) is mandatory to ensure complete dissolution and prevent compound aggregation. However, DMSO is a biologically active solvent. Research indicates that DMSO concentrations above 0.1% (v/v) can induce caspase-3 cleavage, alter membrane permeability, and cause spontaneous differentiation in sensitive cell lines, which completely confounds the compound's true pharmacological effect[2].

Therefore, all dosing protocols must be designed as a self-validating system : the final DMSO concentration in the culture media must never exceed 0.1% (and ideally ≤ 0.05% for primary cells), and every assay plate must include a DMSO-matched vehicle control to establish the true baseline viability.

Table 1: Physicochemical & Formulation Parameters

ParameterValue / RecommendationScientific Rationale
Molecular Weight ~253.3 g/mol Critical for accurate molarity calculations during serial dilutions.
Primary Solvent 100% Anhydrous DMSORequired to overcome the high lipophilicity of the indazole core.
Stock Concentration 10 mM to 50 mMHigh concentration prevents precipitation and minimizes the volume needed for dosing.
Max Final DMSO ≤ 0.1% (v/v)Prevents solvent-induced apoptosis and baseline viability shifts.
Storage Conditions -20°C, desiccated, darkPrevents amine oxidation, degradation, and atmospheric moisture absorption.
Vial Material Borosilicate GlassPrevents plasticizer leaching caused by 100% DMSO over long-term storage.

Experimental Workflows

G Stock 10 mM Stock Preparation (100% Anhydrous DMSO) Dilution Intermediate Serial Dilution (Culture Media, 2X Concentration) Stock->Dilution 1:500 to 1:1000 Dosing Compound Dosing (Final DMSO ≤ 0.1%) Dilution->Dosing Cells Cell Seeding & Adherence (96-well or 384-well plate) Cells->Dosing Incubation Incubation Phase (24, 48, or 72 hours) Dosing->Incubation Readout Assay Readout (e.g., CellTiter-Glo ATP Luminescence) Incubation->Readout

Workflow for 1-(3-Methoxybenzyl)-1H-indazol-5-amine preparation and cell dosing.

Step-by-Step Dosing Methodologies

Protocol A: High-Throughput Cell Viability Assay (CellTiter-Glo)

Rationale: To evaluate the anti-proliferative or cytotoxic effects of the compound, the CellTiter-Glo (Promega) luminescent assay is the gold standard. It directly quantifies intracellular ATP levels, providing an immediate snapshot of metabolic viability. This bypasses the prolonged cellular incubation required by resazurin-based assays, which can be skewed by compound autofluorescence or efflux pump activity [3].

Step 1: Cell Seeding

  • Harvest cells at 70-80% confluency to ensure logarithmic growth.

  • Seed cells into an opaque-walled 96-well plate at an optimized density (e.g., 2,000–5,000 cells/well in 90 µL of complete media). Note: Opaque plates are mandatory to prevent luminescent cross-talk between wells.

  • Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cellular adherence and recovery.

Step 2: Compound Dilution & Dosing

  • Thaw the 10 mM 1-(3-Methoxybenzyl)-1H-indazol-5-amine stock solution at room temperature. Vortex gently.

  • Prepare a 10-point serial dilution (e.g., 1:3 ratio) in 100% DMSO to create intermediate stock plates.

  • Dilute the DMSO intermediates 1:100 into complete culture media to create "10X Dosing Solutions" (containing 1% DMSO).

  • Add 10 µL of the 10X Dosing Solution to the 90 µL of media already in the cell plate. This yields a 1X final concentration with a strictly controlled 0.1% final DMSO concentration across all wells.

  • Include a 0.1% DMSO vehicle control well and a positive control well (e.g., 1 µM Staurosporine) to validate the assay's dynamic range.

Step 3: Incubation & Readout

  • Incubate the dosed plates for the desired time point (typically 48 or 72 hours).

  • Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes to ensure uniform enzymatic activity.

  • Add 100 µL of CellTiter-Glo reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multimode plate reader.

Protocol B: Target Engagement (Intracellular Signaling)

To validate that the indazole-5-amine derivative is successfully inhibiting its intended kinase target, downstream phosphorylation must be assessed.

Pathway Ligand Extracellular Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (e.g., FGFR/VEGFR) Ligand->Receptor Downstream Downstream Effectors (Phospho-AKT / Phospho-ERK) Receptor->Downstream ATP Hydrolysis Inhibitor 1-(3-Methoxybenzyl)- 1H-indazol-5-amine Inhibitor->Receptor ATP-Competitive Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

ATP-competitive kinase inhibition mechanism typical of indazole-5-amine derivatives.

Workflow:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 12 hours to reduce baseline kinase activity.

  • Pre-treat cells with varying concentrations of the indazole compound (e.g., 0.1 µM, 1 µM, 10 µM) for 2 hours.

  • Stimulate with the appropriate growth factor (e.g., 50 ng/mL EGF or FGF) for 15 minutes.

  • Lyse cells immediately on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Analyze via Western Blot, probing for total and phosphorylated downstream targets (e.g., p-ERK1/2 or p-AKT).

Quantitative Data Interpretation

When executing these protocols, the data must meet strict quality control thresholds to be considered valid. The table below summarizes the expected viability outcomes and statistical targets for a successful screening campaign.

Table 2: Expected Viability Outcomes & Quality Control Metrics

Cell Line TypeRecommended Dosing RangeVehicle Control (0.1% DMSO) ViabilityZ'-Factor TargetExpected IC₅₀ Range (Potent Analogs)
Robust Cancer Lines (e.g., HeLa, A549)1 nM – 100 µM> 98%> 0.710 nM – 5 µM
Primary Fibroblasts (e.g., RA FLS)10 nM – 50 µM> 95% (at ≤ 0.05% DMSO)> 0.650 nM – 10 µM
Suspension Cells (e.g., Jurkat)1 nM – 50 µM> 95%> 0.610 nM – 1 µM

Note: The Z'-factor is a statistical measure of assay quality. A Z'-factor > 0.5 indicates an excellent, highly reliable assay capable of accurately identifying compound-induced cytotoxicity.

References

  • Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances, 11(41), 25228-25257. Available at:[Link]

  • Verrier, T., et al. (2022). "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." International Journal of Molecular Sciences, 23(14), 7725. Available at:[Link]

  • Hannus, M., Beitzinger, M., Engelmann, J. C., Weickert, M. T., Spang, R., Hannus, S., & Meister, G. (2011). "A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening." PLoS One, 6(12), e28469. Available at:[Link]

Sources

Method

synthesis route for 1-(3-Methoxybenzyl)-1H-indazol-5-amine derivatives

Application Note: Scalable Synthesis and Regioselective Optimization of 1-(3-Methoxybenzyl)-1H-indazol-5-amine Derivatives Strategic Synthetic Pathway & Mechanistic Rationale Indazole-5-amine derivatives, particularly th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Regioselective Optimization of 1-(3-Methoxybenzyl)-1H-indazol-5-amine Derivatives

Strategic Synthetic Pathway & Mechanistic Rationale

Indazole-5-amine derivatives, particularly those bearing N1-benzyl substitutions such as 1-(3-Methoxybenzyl)-1H-indazol-5-amine (CAS 930606-51-2)[1], are privileged scaffolds in medicinal chemistry. They serve as critical intermediates in the development of kinase inhibitors, antileishmanial agents, and targeted oncology therapeutics[2].

The synthesis of these derivatives relies on a robust, two-step sequence: (1) Regioselective N-alkylation of a 5-nitro-1H-indazole core, followed by (2) Catalytic reduction of the nitro group to the corresponding amine.

The primary mechanistic challenge in this pathway is the ambident nucleophilicity of the indazole ring during alkylation. Deprotonation of 5-nitro-1H-indazole yields a delocalized anion that can react at either the N1 or N2 position. While N2-alkylation is often kinetically favored due to higher electron density, N1-alkylation is the thermodynamically stable product because it avoids steric clashes with the adjacent C3 proton and preserves the aromaticity of the benzenoid ring. By carefully tuning the base, solvent, and temperature, the thermodynamic N1-isomer can be driven to become the major product[3].

SyntheticRoute SM 5-Nitro-1H-indazole + 3-Methoxybenzyl bromide Cond1 Alkylation K2CO3, DMF, 80°C SM->Cond1 Mix Mixture of N1 & N2 Isomers Cond1->Mix Sep Silica Gel Chromatography (Hexane/EtOAc) Mix->Sep Int1 1-(3-Methoxybenzyl)- 5-nitro-1H-indazole (Major) Sep->Int1 Isolate N1 Cond2 Reduction H2, Pd/C, MeOH/EtOAc Int1->Cond2 Prod 1-(3-Methoxybenzyl)- 1H-indazol-5-amine Cond2->Prod Quantitative

Fig 1: Two-step synthetic workflow for 1-(3-Methoxybenzyl)-1H-indazol-5-amine.

Reaction Optimization & Regioselectivity Data

To establish a self-validating protocol, empirical optimization of the alkylation step is required. The use of a mild, hard base like Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent like Dimethylformamide (DMF) at elevated temperatures ( 80∘C ) provides the necessary thermal energy to equilibrate the kinetically formed N2-isomer into the thermodynamically favored N1-isomer. This approach aligns with3[3].

Table 1: Optimization of N-Alkylation Conditions for 5-Nitroindazole

Base (Equiv)SolventTemp ( ∘C )Time (h)N1:N2 Ratio*Isolated N1 Yield (%)Mechanistic Observation
NaH (1.2)THF0 to RT121.5 : 145%Kinetic control; high N2 formation.
K2​CO3​ (2.0)DMFRT241.8 : 152%Insufficient thermal energy for equilibration.
K2​CO3​ (2.0) DMF 80 6 3.5 : 1 78% Optimal thermodynamic control.
Cs2​CO3​ (1.5)MeCN8083.2 : 175%Comparable to K2​CO3​ , but less cost-effective.

*Ratios determined via crude 1H -NMR integration of the benzylic CH2​ protons.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(3-Methoxybenzyl)-5-nitro-1H-indazole (Regioselective Benzylation)

Note: This protocol utilizes thermodynamic driving forces to maximize the N1-isomer yield, as validated in4[4].

  • Preparation: Charge an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar with 5-nitro-1H-indazole (5.0 g, 30.6 mmol, 1.0 equiv) and anhydrous DMF (75 mL).

  • Base Addition: Add finely powdered Potassium Carbonate ( K2​CO3​ , 8.46 g, 61.2 mmol, 2.0 equiv). Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation, indicated by a deep color change (typically orange/red).

  • Alkylation: Dropwise, add 3-methoxybenzyl bromide (4.7 mL, 33.7 mmol, 1.1 equiv) via syringe.

  • Thermal Equilibration: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 6 hours.

  • Reaction Quench & Workup: Cool the mixture to room temperature. Pour the mixture into 300 mL of ice-cold distilled water. This sudden polarity shift forces the precipitation of the crude organic products. Extract the aqueous layer with Ethyl Acetate (EtOAc) ( 3×100 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl ( 3×50 mL) to completely remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Isomer Separation: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes/EtOAc (9:1 to 7:3). The N1-isomer elutes first (higher Rf​ ), followed by the more polar N2-isomer.

  • Yield: Isolate the N1-isomer as a pale yellow solid (6.7 g, 78% yield).

Protocol B: Synthesis of 1-(3-Methoxybenzyl)-1H-indazol-5-amine (Nitro Reduction)

Note: Catalytic hydrogenation is preferred over chemical reductants (e.g., Fe/HCl or SnCl2​ ) to prevent the generation of heavy metal waste and to avoid potential cleavage of the benzylic C-N bond under harsh acidic conditions.

  • Preparation: In a 250 mL hydrogenation flask, dissolve 1-(3-Methoxybenzyl)-5-nitro-1H-indazole (5.0 g, 17.6 mmol) in a 1:1 mixture of Methanol and Ethyl Acetate (100 mL). EtOAc ensures complete solubility of the starting material, while Methanol accelerates the hydrogenation kinetics.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.5 g, 10 wt%). Safety Warning: Pd/C is highly pyrophoric. Add under an inert Argon atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times. Maintain the reaction under a positive pressure of H2​ (1 atm) using a balloon. Stir vigorously at room temperature for 12 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 1:1) or LC-MS. The reaction is complete when the starting material spot disappears and a highly polar, UV-active spot (amine) appears.

  • Filtration & Isolation: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol (50 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to afford 1-(3-Methoxybenzyl)-1H-indazol-5-amine as an off-white to pale brown solid (4.3 g, 96% yield). The product is typically of sufficient purity (>95%) for downstream coupling reactions.

Analytical Validation

To confirm the regioselectivity and structural integrity of the synthesized compounds, the following analytical signatures should be verified:

  • 1-(3-Methoxybenzyl)-5-nitro-1H-indazole (Intermediate):

    • LC-MS: m/z calculated for C15​H14​N3​O3​ [M+H]+ : 284.10; Found: 284.1.

    • 1H -NMR ( CDCl3​ , 400 MHz): The defining feature of the N1-isomer is the benzylic CH2​ singlet, which typically appears around δ 5.60 ppm. In contrast, the N2-isomer benzylic protons are shifted further downfield to ∼δ 5.75 ppm due to the proximity of the C3-proton and the altered dipole of the indazole core.

  • 1-(3-Methoxybenzyl)-1H-indazol-5-amine (Final Product):

    • LC-MS: m/z calculated for C15​H16​N3​O [M+H]+ : 254.13; Found: 254.1.

    • 1H -NMR (DMSO- d6​ , 400 MHz): Appearance of a broad singlet at δ 4.80 - 5.00 ppm integrating for 2H ( −NH2​ ), and an upfield shift of the indazole aromatic protons compared to the nitro precursor, confirming successful reduction.

Sources

Application

Application Notes and Protocols for the Preclinical Evaluation of 1-(3-Methoxybenzyl)-1H-indazol-5-amine in Xenograft Mouse Models

Introduction The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets. This has led to the develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets. This has led to the development of numerous clinically successful drugs, including the potent tyrosine kinase inhibitor Axitinib.[1][2] The compound of interest, 1-(3-Methoxybenzyl)-1H-indazol-5-amine, shares this core indazole structure, suggesting its potential as a therapeutic agent.[3][4] While specific preclinical data for this particular molecule is not yet widely published, its structural similarity to known kinase inhibitors provides a strong rationale for its investigation as an anti-cancer agent.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 1-(3-Methoxybenzyl)-1H-indazol-5-amine using xenograft mouse models. We will proceed under the working hypothesis that this compound may function as a kinase inhibitor, a common mechanism for indazole-based therapeutics.[5][6] This application note will provide a logical, in-depth framework for its in vitro characterization and subsequent in vivo assessment, emphasizing the scientific reasoning behind each experimental step.

Part 1: Preclinical In Vitro Characterization

Before embarking on costly and time-consuming in vivo studies, a thorough in vitro characterization of 1-(3-Methoxybenzyl)-1H-indazol-5-amine is essential to determine its biological activity, establish a dose-response relationship, and elucidate its potential mechanism of action.

Protocol 1.1: Cell Line Selection and Culture

The choice of cancer cell lines is critical and should be driven by the therapeutic hypothesis. If targeting a specific signaling pathway, select cell lines with known dependencies on that pathway. A panel of cell lines from different tumor types (e.g., lung, breast, colon) is recommended to assess the breadth of activity.

Materials:

  • Selected human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Culture the selected cancer cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells upon reaching 80-90% confluency to ensure logarithmic growth for experiments.

Protocol 1.2: In Vitro Cytotoxicity/Proliferation Assays

These assays are fundamental for determining the concentration at which 1-(3-Methoxybenzyl)-1H-indazol-5-amine inhibits cancer cell growth.

Materials:

  • 96-well cell culture plates

  • 1-(3-Methoxybenzyl)-1H-indazol-5-amine, dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT assay)

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of 1-(3-Methoxybenzyl)-1H-indazol-5-amine in the cell culture medium.

  • Treat the cells with varying concentrations of the compound and a vehicle control (e.g., DMSO) for 72 hours.

  • After the incubation period, assess cell viability using either the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence and calculate the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Hypothetical IC50 Values
Cell LineTumor TypeHypothetical IC50 (µM)
A549Non-small cell lung cancer2.5
MCF-7Breast Cancer5.1
HCT116Colorectal Cancer1.8
PC-3Prostate Cancer7.3
Protocol 1.3: Target Engagement and Downstream Signaling Analysis

To validate our working hypothesis, it is crucial to determine if 1-(3-Methoxybenzyl)-1H-indazol-5-amine inhibits the phosphorylation of key signaling proteins.

Materials:

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phosphorylated and total forms of target kinases (e.g., p-VEGFR, VEGFR, p-Akt, Akt, p-ERK, ERK)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with 1-(3-Methoxybenzyl)-1H-indazol-5-amine at concentrations around the IC50 value for a specified time (e.g., 2, 6, 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Perform Western blot analysis to assess the phosphorylation status of target proteins.

Visualization: Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PLCg PLCg VEGFR->PLCg Akt Akt PI3K->Akt Survival Pathway mTOR mTOR Akt->mTOR Survival Pathway Cell_Survival Cell_Survival mTOR->Cell_Survival Survival Pathway RAF RAF RAS->RAF Proliferation Pathway MEK MEK RAF->MEK Proliferation Pathway ERK ERK MEK->ERK Proliferation Pathway Proliferation Proliferation ERK->Proliferation Proliferation Pathway PKC PKC PLCg->PKC VEGF VEGF VEGF->VEGFR Compound 1-(3-Methoxybenzyl)-1H-indazol-5-amine Compound->VEGFR

Caption: Hypothetical inhibition of the VEGFR signaling pathway by 1-(3-Methoxybenzyl)-1H-indazol-5-amine.

Part 2: Xenograft Mouse Model Studies

Xenograft models are indispensable for evaluating the in vivo efficacy of a potential anti-cancer compound in a living organism, providing insights into its therapeutic potential that cannot be obtained from in vitro studies alone.

Protocol 2.1: Animal Husbandry and Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Sterile housing conditions

  • Standard chow and water ad libitum

Procedure:

  • Acclimate the mice to the facility for at least one week before the start of the experiment.

  • Monitor the animals daily for any signs of distress or toxicity.

Protocol 2.2: Xenograft Tumor Establishment

This protocol describes the subcutaneous implantation of cancer cells to form solid tumors.[7]

Materials:

  • Cultured cancer cells

  • Matrigel (optional, can enhance tumor take rate)

  • 1 mL syringes with 27-gauge needles

Procedure:

  • Harvest cancer cells during their logarithmic growth phase.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth.

Protocol 2.3: Formulation and Administration of 1-(3-Methoxybenzyl)-1H-indazol-5-amine

The formulation and route of administration are critical for ensuring adequate bioavailability of the compound.

Materials:

  • 1-(3-Methoxybenzyl)-1H-indazol-5-amine

  • Vehicle for formulation (e.g., a mixture of DMSO, Cremophor RH 40, and dextrose in water)[8]

  • Oral gavage needles or intraperitoneal injection syringes

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent.

  • On the day of dosing, prepare the final formulation in the chosen vehicle.

  • Administer the compound to the mice via the chosen route (e.g., oral gavage or intraperitoneal injection) based on their body weight.

Protocol 2.4: In Vivo Efficacy Study Design

A well-designed study is crucial for obtaining statistically significant and interpretable results.

Procedure:

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: Volume = 0.52 x (Length x Width²).[9]

  • Administer the compound according to the predetermined dosing schedule.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Data Presentation: Experimental Design for Xenograft Study
GroupTreatmentDoseRouteScheduleNumber of Animals
1Vehicle Control-p.o.Daily8-10
21-(3-Methoxybenzyl)-1H-indazol-5-amineLow Dose (e.g., 25 mg/kg)p.o.Daily8-10
31-(3-Methoxybenzyl)-1H-indazol-5-amineHigh Dose (e.g., 50 mg/kg)p.o.Daily8-10
4Positive Control (e.g., Axitinib)30 mg/kgp.o.Daily8-10
Visualization: Xenograft Study Workflow

G Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization (Tumor Volume ~150mm³) Tumor_Growth->Randomization Treatment Treatment Initiation (Vehicle, Compound, Positive Control) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring (3x/week) Treatment->Monitoring Endpoint Study Endpoint (e.g., 21 days) Monitoring->Endpoint Analysis Tumor Excision & Pharmacodynamic Analysis Endpoint->Analysis

Caption: A typical workflow for a subcutaneous xenograft study.

Part 3: Pharmacodynamic and Histological Analysis

Following the in vivo efficacy study, it is crucial to analyze the excised tumors to confirm that the observed anti-tumor effects are due to the intended mechanism of action.

Protocol 3.1: Tumor Tissue Harvesting and Processing

Proper tissue handling is essential for preserving the integrity of biomarkers.

Procedure:

  • At the study endpoint, euthanize the mice and carefully excise the tumors.

  • Divide each tumor into sections for different analyses (e.g., snap-freeze in liquid nitrogen for Western blotting, fix in 10% neutral buffered formalin for immunohistochemistry).

Protocol 3.2: Immunohistochemistry (IHC)

IHC allows for the visualization of protein expression and localization within the tumor microenvironment.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Primary antibodies for Ki-67 (proliferation marker) and cleaved Caspase-3 (apoptosis marker)

  • Secondary antibodies and detection reagents

Procedure:

  • Perform antigen retrieval on the FFPE sections.

  • Incubate with primary antibodies, followed by secondary antibodies and a detection reagent.

  • Counterstain with hematoxylin.

  • Image the slides and quantify the staining.

Protocol 3.3: Western Blot Analysis of Tumor Lysates

This analysis will confirm target engagement and modulation of downstream signaling pathways in the tumor tissue.

Procedure:

  • Homogenize the snap-frozen tumor tissue in lysis buffer.

  • Perform Western blot analysis as described in Protocol 1.3 to assess the phosphorylation status of target proteins.

Data Presentation: Expected Outcomes from Pharmacodynamic Analysis
AnalysisMarkerExpected Outcome in Treatment Group
IHCKi-67Decreased staining intensity
IHCCleaved Caspase-3Increased staining intensity
Western Blotp-VEGFRDecreased phosphorylation
Western Blotp-Akt/p-ERKDecreased phosphorylation

Troubleshooting and Considerations

  • Compound Solubility: If 1-(3-Methoxybenzyl)-1H-indazol-5-amine has poor solubility, formulation optimization will be necessary.

  • Animal Toxicity: Monitor the mice closely for signs of toxicity, such as significant weight loss or behavioral changes. Dose adjustments may be required.

  • Lack of Efficacy: If the compound does not show anti-tumor activity, reconsider the working hypothesis and investigate alternative mechanisms of action.

Conclusion

The preclinical evaluation of 1-(3-Methoxybenzyl)-1H-indazol-5-amine in xenograft mouse models is a critical step in determining its potential as an anti-cancer therapeutic. By following the detailed protocols and scientific rationale outlined in this guide, researchers can systematically assess its in vitro and in vivo activity. While we have proceeded under the hypothesis of kinase inhibition, it is imperative that the specific molecular targets and mechanism of action of this novel compound are empirically validated. This comprehensive approach will provide the robust data necessary to support its further development.

References

  • Hu-Lowe, D. D., et al. (2008). Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272-7283. [Link]

  • Roccaro, A. M., et al. (2006). The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma. Proceedings of the National Academy of Sciences, 103(51), 19494-19499. [Link]

  • Vlenterie, M., et al. (2014). Pazopanib, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models. Anticancer Research, 34(12), 7079-7088. [Link]

  • Kollmann, K., et al. (2011). The selective VEGFR1-3 inhibitor axitinib (AG-013736) shows antitumor activity in human neuroblastoma xenografts. International Journal of Cancer, 128(11), 2743-2753. [Link]

  • Lu, C., et al. (2018). Pazopanib inhibits tumor growth and prolongs suivival in xenograft mouse models. ResearchGate. [Link]

  • Li, Y., et al. (2020). HSP90 Inhibitor Ganetespib (STA-9090) Inhibits Tumor Growth in c-Myc-Dependent Esophageal Squamous Cell Carcinoma. Taylor & Francis Online. [Link]

  • Escudier, B., & Albiges, L. (2017). Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Dovepress. [Link]

  • Houghton, P. J., et al. (2014). Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer, 61(1), 139-146. [Link]

  • Verweij, J., et al. (2011). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist, 16(10), 1406-1413. [Link]

  • Shimamura, T., et al. (2012). Ganetespib (STA-9090), a nongeldanamycin HSP90 inhibitor, has potent antitumor activity in in vitro and in vivo models of non-small cell lung cancer. Clinical Cancer Research, 18(18), 4973-4985. [Link]

  • Li, Y., et al. (2018). Antitumor effect of axitinib combined with dopamine and PK-PD modeling in the treatment of human breast cancer xenograft. Oncotarget, 9(37), 24824-24836. [Link]

  • Shimamura, T., et al. (2012). Ganetespib (STA-9090), a Nongeldanamycin HSP90 Inhibitor, Has Potent Antitumor Activity in In Vitro and In Vivo Models of Non–Small Cell Lung Cancer. AACR Journals. [Link]

  • Wang, Y., et al. (2021). Effects of axitinib and Se-axitinib on xenograft tumor growth. ResearchGate. [Link]

  • Al-Dhfyan, A., et al. (2023). Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice. MDPI. [Link]

  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey. [Link]

  • Al-Hujran, T. A., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

  • NextSDS. (n.d.). 1-(3-Methoxybenzyl)-1H-indazol-5-amine — Chemical Substance Information. Retrieved from [Link]

  • Li, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4113. [Link]

  • Morin, A., et al. (2017). Establishment of a mouse xenograft model of metastatic adrenocortical carcinoma. Oncotarget, 8(31), 51371-51382. [Link]

  • Doan, M. S., et al. (2023). Correction: Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships. New Journal of Chemistry, 47(10), 4478-4490. [Link]

  • Reddy, T. S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions, 10(2), 249-261. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules, 27(7), 2216. [Link]

  • Chemical and Pharmaceutical Bulletin. (2023). Vol. 71 No. 6. The Pharmaceutical Society of Japan. [Link]

  • Supuran, C. T., et al. (2021). Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. MDPI. [Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry for the Structural Characterization of 1-(3-Methoxybenzyl)-1H-indazol-5-amine

Abstract This application note provides a comprehensive guide to the characterization of 1-(3-Methoxybenzyl)-1H-indazol-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery, using High-Reso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the characterization of 1-(3-Methoxybenzyl)-1H-indazol-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery, using High-Resolution Mass Spectrometry (HRMS). We detail a robust protocol employing Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. This document outlines the theoretical underpinnings of the analytical approach, a step-by-step experimental protocol, and a detailed analysis of the predicted fragmentation pathways. The methodologies presented herein are designed to ensure scientific integrity and provide researchers with a reliable framework for the structural elucidation of this and similar novel chemical entities.

Introduction

The structural confirmation of novel chemical entities is a cornerstone of modern drug development. 1-(3-Methoxybenzyl)-1H-indazol-5-amine (Figure 1) belongs to the indazole class of compounds, which are recognized for their diverse pharmacological activities. Accurate molecular weight determination and the elucidation of fragmentation patterns are critical for verifying the identity and purity of such compounds. High-Resolution Mass Spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is an indispensable tool for this purpose, offering high sensitivity and mass accuracy.[1] This application note provides a detailed protocol for the analysis of 1-(3-Methoxybenzyl)-1H-indazol-5-amine using ESI-Q-TOF MS, offering insights into its expected mass spectrometric behavior and fragmentation pathways.

Figure 1: Chemical Structure of 1-(3-Methoxybenzyl)-1H-indazol-5-amine

Chemical structure of 1-(3-Methoxybenzyl)-1H-indazol-5-amine. This image is a placeholder and should be replaced with the actual chemical structure.

Principles of ESI-Q-TOF Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as the target compound.[2][3] In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions with minimal fragmentation.[2]

The Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is a hybrid instrument that combines the selectivity of a quadrupole mass filter with the high mass accuracy and resolution of a time-of-flight analyzer.[4] This combination allows for precise mass measurements, enabling the determination of elemental compositions and providing high-confidence structural elucidation through MS/MS experiments.[4]

Predicted Mass Spectrometry Data

Based on its chemical formula, C₁₅H₁₅N₃O, the theoretical exact mass of the neutral molecule and its protonated form have been calculated. These values are fundamental for the interpretation of high-resolution mass spectra.

Species Chemical Formula Theoretical Monoisotopic Mass (Da)
Neutral MoleculeC₁₅H₁₅N₃O253.1215
Protonated Molecule [M+H]⁺[C₁₅H₁₆N₃O]⁺254.1293

Proposed Fragmentation Pathway

While no experimental mass spectrum for 1-(3-Methoxybenzyl)-1H-indazol-5-amine is publicly available, a plausible fragmentation pathway can be predicted based on the known fragmentation patterns of related structures, including N-benzyl derivatives, methoxy-substituted aromatic compounds, and indazoles. The proposed fragmentation cascade is initiated by the protonated molecule, [M+H]⁺ at m/z 254.1293.

The primary fragmentation is expected to be the cleavage of the benzylic C-N bond, which is a common fragmentation pathway for N-benzyl compounds. This cleavage can result in two major fragment ions:

  • Formation of the 3-methoxybenzyl cation (m/z 121.0653): This stable carbocation is a characteristic fragment for compounds containing a methoxybenzyl moiety.

  • Formation of the protonated 1H-indazol-5-amine (m/z 134.0613): This fragment represents the core indazole structure.

Further fragmentation of the 3-methoxybenzyl cation can occur through the loss of a neutral formaldehyde (CH₂O) molecule, leading to the formation of the tropylium ion at m/z 91.0548, a highly stable aromatic cation. The protonated 1H-indazol-5-amine can undergo cleavage of the indazole ring, although this is generally less favorable than the initial benzylic cleavage.

Experimental Protocol

This protocol details the steps for the analysis of 1-(3-Methoxybenzyl)-1H-indazol-5-amine using a standard ESI-Q-TOF mass spectrometer.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 1-(3-Methoxybenzyl)-1H-indazol-5-amine and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the analysis solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10 µg/mL. The addition of formic acid aids in the protonation of the analyte.

Instrumentation and Parameters
  • Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Sample Introduction: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters: A summary of typical instrument parameters is provided in Table 2.

Parameter Value Rationale
Ionization ModePositive ESIThe presence of basic nitrogen atoms in the indazole ring and the amine group makes the molecule readily protonated.
Capillary Voltage3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Nebulizer Gas (N₂)1 - 2 BarAssists in the formation of a fine aerosol.
Drying Gas (N₂)6 - 8 L/minFacilitates solvent evaporation from the charged droplets.
Drying Gas Temp.180 - 220 °CAids in desolvation without causing thermal degradation of the analyte.
Mass Rangem/z 50 - 500Covers the expected mass of the precursor and fragment ions.
Collision Energy (for MS/MS)10 - 40 eVA range of collision energies should be applied to induce fragmentation and observe the complete fragmentation pattern.
Data Acquisition and Analysis
  • MS Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • MS/MS Scan: Select the [M+H]⁺ ion (m/z 254.1293) as the precursor ion and perform a product ion scan to obtain the MS/MS spectrum.

  • Data Processing: Analyze the high-resolution mass data to determine the elemental composition of the precursor and fragment ions. Compare the observed masses with the theoretical values to confirm the identifications.

Visualization of the Workflow and Fragmentation

Experimental Workflow

Caption: Experimental workflow for ESI-Q-TOF MS analysis.

Predicted Fragmentation Pathway

Fragmentation M [M+H]⁺ m/z 254.1293 C₁₅H₁₆N₃O⁺ F1 3-Methoxybenzyl cation m/z 121.0653 C₈H₉O⁺ M->F1 Benzylic Cleavage F2 Protonated 1H-indazol-5-amine m/z 134.0613 C₇H₈N₃⁺ M->F2 Benzylic Cleavage F3 Tropylium ion m/z 91.0548 C₇H₇⁺ F1->F3 - CH₂O

Caption: Predicted fragmentation of 1-(3-Methoxybenzyl)-1H-indazol-5-amine.

Troubleshooting

Issue Potential Cause Recommended Solution
No or low ion signalImproper sample concentration, incorrect ionization mode, or instrument not optimized.Optimize sample concentration. Ensure positive ionization mode is selected. Tune the mass spectrometer according to the manufacturer's guidelines.
Poor fragmentation in MS/MSInsufficient collision energy.Gradually increase the collision energy in the MS/MS experiment to induce fragmentation.
Inaccurate mass measurementMass spectrometer requires calibration.Calibrate the instrument using a known reference standard before analysis.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric characterization of 1-(3-Methoxybenzyl)-1H-indazol-5-amine using ESI-Q-TOF MS. The described methodology, including sample preparation, instrument parameters, and data analysis, offers a robust framework for the unambiguous structural confirmation of this and other related novel chemical entities. The predicted fragmentation pathway serves as a valuable guide for the interpretation of experimental data. By following this protocol, researchers can ensure the generation of high-quality, reliable data essential for advancing drug discovery and development programs.

References

  • Benchchem. (2025). Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives: A Comparative Guide.
  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lee, O. Y., & Chan, T. Y. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Review, 24(1), 3–12. Retrieved from [Link]

  • Rosano, T. G., Wood, M., & Swift, T. A. (2011). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Clinical Chemistry, 57(8), 1150–1162. Retrieved from [Link]

Sources

Application

1-(3-Methoxybenzyl)-1H-indazol-5-amine formulation for oral administration

Application Note: Overcoming Oral Bioavailability Barriers for 1-(3-Methoxybenzyl)-1H-indazol-5-amine via Nanostructured Lipid Carriers (NLCs) Executive Summary 1-(3-Methoxybenzyl)-1H-indazol-5-amine (CAS 930606-51-2) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Overcoming Oral Bioavailability Barriers for 1-(3-Methoxybenzyl)-1H-indazol-5-amine via Nanostructured Lipid Carriers (NLCs)

Executive Summary

1-(3-Methoxybenzyl)-1H-indazol-5-amine (CAS 930606-51-2) is a critical pharmacophore and intermediate in the development of targeted kinase inhibitors (e.g., SGK1, ULK1/2, and erbB receptor tyrosine kinases)[1][2][3][4]. Despite its high target binding affinity, the indazole-5-amine scaffold typically exhibits "brick-dust" physicochemical properties: poor aqueous solubility and weak basicity, leading to severe precipitation in the neutral pH of the lower gastrointestinal (GI) tract[4][5].

To translate this compound into a viable oral therapeutic, traditional solid dispersions often fail to prevent recrystallization. This application note details a validated protocol for formulating 1-(3-Methoxybenzyl)-1H-indazol-5-amine into Nanostructured Lipid Carriers (NLCs). By leveraging a blended solid-liquid lipid matrix, this system ensures high drug loading, protects the API from GI degradation, and hijacks the body's lipid absorption pathways to bypass hepatic first-pass metabolism[6][7].

Physicochemical Profiling & Formulation Rationale

Before formulation, it is critical to understand the causality between the API's molecular structure and its macroscopic behavior. The table below outlines the target parameters for the API and the resulting NLC formulation.

Table 1: Quantitative Pre-formulation Data and Target NLC Parameters

ParameterValue / TargetMechanistic Rationale
API Molecular Weight 253.3 g/mol Ideal for lipid matrix encapsulation (<500 Da)[5].
API Predicted pKa ~3.74Weakly basic; soluble in gastric acid but precipitates in intestinal fluid[5].
NLC Particle Size 50 – 150 nmSubmicron size increases surface area for lipase action and enables chylomicron-mediated lymphatic uptake[7][8].
Polydispersity Index (PDI) < 0.2Ensures a monodisperse system, preventing Ostwald ripening and physical instability.
Encapsulation Efficiency (EE) > 85%NLCs utilize spatially incompatible liquid/solid lipids to create lattice imperfections, preventing API expulsion[6].

Mechanistic Pathway of NLC-Mediated Oral Delivery

Unlike Solid Lipid Nanoparticles (SLNs) which form perfect crystalline lattices that expel drugs over time, NLCs utilize a blend of solid and liquid lipids. This creates an amorphous core that traps the hydrophobic indazole derivative. Upon oral administration, the NLCs undergo lipolysis, forming mixed micelles that are absorbed by enterocytes and packaged into chylomicrons, entering the systemic circulation via the lymphatic system[6][7].

G API 1-(3-Methoxybenzyl)-1H-indazol-5-amine (Hydrophobic API) NLC Nanostructured Lipid Carrier (Solid + Liquid Lipid Matrix) API->NLC Hot-Melt HPH GI Gastrointestinal Tract (Protection & Solubilization) NLC->GI Oral Administration Lymph Lymphatic System (Chylomicron Assembly) GI->Lymph Intestinal Uptake Blood Systemic Circulation (Bypass First-Pass Metabolism) Lymph->Blood Thoracic Duct

Mechanism of NLC-mediated oral absorption and lymphatic transport for indazole-based APIs.

Detailed Experimental Protocols

Protocol A: Preparation of API-Loaded NLCs via Hot-Melt High-Pressure Homogenization

Expertise Note: High-Pressure Homogenization (HPH) is selected over solvent evaporation because it avoids toxic organic residues and is easily scalable. The process must be conducted at least 10°C above the melting point of the solid lipid to prevent premature crystallization during shear.

Step 1: Lipid Phase Preparation

  • Weigh 4.0 g of solid lipid (e.g., Glyceryl behenate / Compritol 888 ATO) and 1.5 g of liquid lipid (e.g., Miglyol 812).

  • Heat the lipid mixture in a water bath to 85°C (above the 74°C melting point of Compritol).

  • Once fully melted and homogenous, add 50 mg of 1-(3-Methoxybenzyl)-1H-indazol-5-amine. Stir magnetically at 500 rpm until the API is completely dissolved in the lipid melt.

Step 2: Aqueous Phase Preparation

  • In a separate vessel, dissolve 1.5 g of Poloxamer 188 (steric stabilizer) and 0.5 g of Tween 80 (surfactant) in 42.5 mL of ultra-pure Milli-Q water.

  • Heat the aqueous phase to exactly 85°C. Causality: Temperature matching is critical; if the aqueous phase is cooler, the lipid will instantly precipitate upon mixing, ruining the nanoparticle size distribution.

Step 3: Pre-Emulsion Formation

  • Slowly inject the hot aqueous phase into the hot lipid phase under continuous high-speed shear mixing (Ultra-Turrax at 10,000 rpm) for 5 minutes.

Step 4: High-Pressure Homogenization (HPH)

  • Transfer the hot pre-emulsion to a pre-heated high-pressure homogenizer.

  • Process the emulsion for 3 to 5 cycles at 500 bar. Causality: The intense cavitation and shear forces break the micro-droplets into the nanometer range.

  • Collect the nanoemulsion and allow it to cool gradually to room temperature (25°C). As it cools, the lipid droplets solidify into NLCs.

Protocol B: Self-Validating Physicochemical Characterization

A robust protocol must validate its own success before proceeding to in vitro testing.

Step 1: Size and Zeta Potential Analysis

  • Dilute the NLC dispersion 1:100 with Milli-Q water to prevent multiple scattering.

  • Measure using Dynamic Light Scattering (DLS).

  • Validation Check: The Z-average must be between 50–150 nm, and the PDI must be < 0.2. A PDI > 0.3 indicates aggregation or insufficient HPH cycles. Zeta potential should be highly negative (<-20 mV) or sterically shielded near neutral to ensure colloidal stability.

Step 2: Encapsulation Efficiency (EE%)

  • Transfer 1 mL of the NLC dispersion to an ultrafiltration centrifugal tube (100 kDa MWCO).

  • Centrifuge at 4,000 × g for 20 minutes to separate free API (in the filtrate) from encapsulated API (retained in the filter).

  • Quantify the free API using RP-HPLC (C18 column, UV detection at the API's specific λmax​ ).

  • Validation Check: Calculate EE% =[(Total API - Free API) / Total API] × 100. If EE% < 85%, the solid-to-liquid lipid ratio must be adjusted to increase matrix imperfections.

Protocol C: Biorelevant In Vitro Release Profiling

Because 1-(3-Methoxybenzyl)-1H-indazol-5-amine is a weak base, it is highly susceptible to precipitation when transitioning from the stomach to the intestines. This assay proves the NLC's protective capability.

Step 1: Media Preparation

  • Prepare Fasted State Simulated Gastric Fluid (FaSSGF, pH 1.6) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) containing physiological bile salts and lecithin.

Step 2: Dialysis Release Assay

  • Place 2 mL of the NLC formulation into a dialysis bag (MWCO 12-14 kDa).

  • Submerge the bag in 50 mL of FaSSGF at 37°C, shaking at 100 rpm for 2 hours (simulating gastric transit).

  • Transfer the bag to 50 mL of FaSSIF for an additional 4 hours.

  • Withdraw 1 mL aliquots at predetermined intervals (replacing with fresh media) and analyze via HPLC.

  • Validation Check: A successful NLC formulation will show <20% release in FaSSGF (preventing premature dumping) and a sustained, controlled release profile in FaSSIF without API precipitation.

Conclusion

By strategically formulating 1-(3-Methoxybenzyl)-1H-indazol-5-amine into a Nanostructured Lipid Carrier, formulation scientists can overcome the inherent solubility and bioavailability limitations of the indazole-5-amine class. The integration of liquid lipids prevents drug expulsion, while the nanoscale size permits lymphatic transport, effectively bypassing hepatic first-pass metabolism and maximizing therapeutic exposure.

References

  • "CAS 93058-67-4 Poly-[2,4-(piperazine-1,4-yl)-6-(morpholine-4-yl)-1,3,5-triazine] - Alfa Chemistry", alfa-chemistry.com,1

  • "1-(3-Methoxybenzyl)-1H-indazol-5-amine CAS ... - ChemicalBook", chemicalbook.com, 5

  • "(IH-INDAZOL-5-YL-AMINO)-QUINAZOLINE COMPOUNDS AS ERBB RECEPTOR TYROSINE KINASE INHIBITORS FOR THE TREATMENT OF CANCER", googleapis.com, 2

  • "Brain Permeable SGK1 Inhibitors: A Promising Therapeutic Strategy for Neurodegenerative Diseases | Journal of Medicinal Chemistry", acs.org, 3

  • "Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor...", nih.gov, 4

  • "Oral Lipid Nanoparticles for Improving the Efficiency of Drug Delivery Systems in Ulcerative Colitis: Recent Advances and Future Prospects", nih.gov, 6

  • "Challenges in Formulating Oral Lipid Nanoparticle-Based Drugs", azonano.com, 8

  • "Developing an Effective Lipid Nanoparticle Formulation Process for Small Molecule and Biologicals Delivery", ascendiacdmo.com, 7

Sources

Method

Application Notes and Protocols for the Preparation of 1-(3-Methoxybenzyl)-1H-indazol-5-amine Stock Solutions in DMSO

Introduction 1-(3-Methoxybenzyl)-1H-indazol-5-amine is a substituted indazole derivative of interest to researchers in medicinal chemistry and drug discovery. The indazole scaffold is a prominent feature in numerous phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(3-Methoxybenzyl)-1H-indazol-5-amine is a substituted indazole derivative of interest to researchers in medicinal chemistry and drug discovery. The indazole scaffold is a prominent feature in numerous pharmacologically active compounds, exhibiting a wide range of biological activities.[1] Accurate and reproducible in vitro and in vivo screening of such compounds is fundamentally reliant on the precise and consistent preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for creating these stock solutions due to its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[2]

However, the preparation of stock solutions is not a trivial procedure and requires careful consideration of the compound's physicochemical properties, the choice of solvent, and proper handling and storage techniques to ensure the integrity and reliability of experimental data. Inaccurate stock solution concentrations can lead to misleading structure-activity relationships (SAR), poor reproducibility, and ultimately, the failure of promising drug candidates.[3]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, handling, and quality control of 1-(3-Methoxybenzyl)-1H-indazol-5-amine stock solutions in DMSO. The protocols outlined herein are designed to ensure the highest degree of accuracy, consistency, and stability for your research applications.

Compound Information and Physicochemical Properties

A thorough understanding of the subject compound's properties is the critical first step in the preparation of accurate stock solutions.

Table 1: Physicochemical Properties of 1-(3-Methoxybenzyl)-1H-indazol-5-amine

PropertyValueSource/Comment
Chemical Name 1-(3-Methoxybenzyl)-1H-indazol-5-amine-
CAS Number 930606-51-2[4]
Molecular Formula C15H15N3ODeduced from chemical name and structure
Molecular Weight 253.30 g/mol Calculated from Molecular Formula
Purity >95% (typical)Always refer to the Certificate of Analysis (CoA) from the supplier.
Solubility Expected to be soluble in DMSO.[2]Visual confirmation of complete dissolution is essential.
Stability Indazole derivatives can be sensitive to light and repeated freeze-thaw cycles.[5]Store protected from light and in single-use aliquots.

Expert Insight: The indazole ring system can exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common. The relative stability of these tautomers can be influenced by the solvent.[6] While 1H-indazoles are generally more stable, it is important to be aware of this potential for tautomerization in solution. For the purpose of stock solution preparation, consistent use of high-purity DMSO and proper storage are key to minimizing variability.

Safety Precautions and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile gloves are a suitable choice).[7][8]

  • Ventilation: Handle the solid compound and concentrated DMSO solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Skin Contact: Avoid direct contact with the skin. In case of contact, wash the affected area thoroughly with soap and water.[8]

  • Eye Contact: In case of eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[8]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of 1-(3-Methoxybenzyl)-1H-indazol-5-amine in 100% DMSO. This concentration is a common starting point for many screening and cell-based assays.

Materials and Equipment
  • 1-(3-Methoxybenzyl)-1H-indazol-5-amine (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) (≥99.9%)

  • Analytical balance (4-decimal place)

  • Weighing paper or boat

  • Spatula

  • Calibrated micropipettes and sterile, DNase/RNase-free, filtered pipette tips

  • Sterile, amber or light-blocking microcentrifuge tubes or vials with secure caps

  • Vortex mixer

  • (Optional) Sonicator water bath

Step-by-Step Procedure
  • Pre-Weighing Preparations:

    • Bring the container of 1-(3-Methoxybenzyl)-1H-indazol-5-amine and the sealed bottle of DMSO to room temperature before opening to prevent condensation of atmospheric moisture.

    • Label the required number of sterile, light-blocking microcentrifuge tubes with the compound name, concentration (10 mM), solvent (DMSO), date, and your initials.

  • Calculation of Required Mass:

    • To prepare a 10 mM stock solution, the required mass of the compound must be calculated using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For example, to prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 253.30 g/mol x 1000 mg/g = 2.533 mg

    • Note: It is often more accurate to weigh a larger mass (e.g., 10 mg) and adjust the volume of DMSO accordingly to minimize weighing errors.

  • Weighing the Compound:

    • Place a clean weighing boat on the analytical balance and tare (zero) the balance.

    • Carefully weigh the calculated mass of 1-(3-Methoxybenzyl)-1H-indazol-5-amine. Record the exact mass weighed.

  • Dissolution in DMSO:

    • Carefully transfer the weighed compound into a labeled, sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to the tube. For example, if you weighed exactly 2.533 mg, add 1.0 mL of DMSO.

    • Securely cap the tube.

  • Ensuring Complete Solubilization:

    • Vortex the tube for at least 30-60 seconds to facilitate dissolution.

    • Visually inspect the solution against a light source to ensure that all solid particles have dissolved and the solution is clear.

    • Troubleshooting: If the compound does not fully dissolve, you can:

      • Gently warm the tube in a 37°C water bath for a few minutes.

      • Sonicate the tube in a water bath for 5-10 minutes.

  • Aliquoting and Storage:

    • Once the compound is completely dissolved, to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in freshly labeled, sterile, light-blocking microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Table 2: Recommended Storage Conditions

Storage TemperatureDurationRationale
-20°C Up to 6 monthsStandard for most DMSO stock solutions.
-80°C > 6 monthsRecommended for long-term archival storage to minimize degradation.
4°C Not RecommendedIncreased risk of degradation and precipitation.
Room Temperature Not RecommendedSignificant risk of compound degradation.

Quality Control and Validation

A self-validating protocol includes steps to ensure the quality and accuracy of the prepared stock solutions.

  • Visual Inspection: Always visually inspect for any precipitation before each use, especially after thawing. If precipitate is observed, warm the tube to 37°C and vortex to redissolve.

  • Concentration Verification (Optional but Recommended): For critical applications, the concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).

  • Purity Assessment: The purity of the compound should be confirmed from the supplier's Certificate of Analysis. If there are concerns about degradation over time, purity can be re-assessed using HPLC.

Experimental Workflows and Diagrams

Stock Solution Preparation Workflow

The following diagram illustrates the key steps in the preparation of the 1-(3-Methoxybenzyl)-1H-indazol-5-amine stock solution.

Stock_Preparation_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & QC start Start calc Calculate Mass of Compound start->calc 1. weigh Weigh Compound calc->weigh 2. add_dmso Add DMSO weigh->add_dmso 3. dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve 4. check_sol Visually Confirm Dissolution dissolve->check_sol 5. check_sol->dissolve If Precipitate aliquot Aliquot into Single-Use Tubes check_sol->aliquot 6. If Clear store Store at -20°C or -80°C aliquot->store 7. qc Perform QC (Optional) store->qc 8. end Ready for Use qc->end Serial_Dilution_Workflow stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilutions (e.g., 1 mM, 100 µM) in 100% DMSO stock->intermediate Dilute in 100% DMSO working Final Working Concentration in Aqueous Buffer (e.g., 10 µM with <0.5% DMSO) intermediate->working Final Dilution assay Add to Assay working->assay

Caption: Serial dilution workflow to minimize compound precipitation.

Conclusion

The generation of high-quality, reproducible data in drug discovery and life sciences research begins with the meticulous preparation of stock solutions. This application note provides a detailed and scientifically grounded protocol for the preparation of 1-(3-Methoxybenzyl)-1H-indazol-5-amine stock solutions in DMSO. By adhering to these guidelines for calculation, handling, dissolution, and storage, researchers can ensure the integrity of their compound solutions and, consequently, the reliability of their experimental results. Always refer to the supplier-provided Certificate of Analysis for compound-specific information such as purity, and consult the Safety Data Sheet for comprehensive safety and handling instructions.

References

  • NextSDS. 1-(3-Methoxybenzyl)-1H-indazol-5-amine — Chemical Substance Information. Available from: [Link]

  • The Journal of Organic Chemistry. 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. Available from: [Link]

  • PubChem. 1H-Indazol-5-amine. Available from: [Link]

  • Chemicals. Safety Data Sheet. Available from: [Link]

  • PubChem. 1-(3-methoxy-benzyl)-1H-imidazole. Available from: [Link]

  • Molecules. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • PubChem. 1-(3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)-5-(1-methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-2-amine. Available from: [Link]

  • Hanwha Chemical. SAFETY DATA SHEET. Available from: [Link]

  • PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]

  • International Journal of Scientific & Engineering Research. Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 1-(3-Methoxybenzyl)-1H-indazol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the inherent aqueous solubility challenges associated with 1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the inherent aqueous solubility challenges associated with 1-(3-Methoxybenzyl)-1H-indazol-5-amine . This compound presents unique physicochemical hurdles due to its hydrophobic indazole core and lipophilic benzyl substitution.

The following sections provide diagnostic troubleshooting, self-validating methodologies, and quantitative formulation strategies to ensure your compound remains in solution during critical in vitro and in vivo assays.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does 1-(3-Methoxybenzyl)-1H-indazol-5-amine precipitate immediately when added to standard biological buffers (e.g., PBS, pH 7.4)? The Causality: The precipitation is driven by the thermodynamic unfavorability of disrupting water's hydrogen-bond network to accommodate the highly lipophilic 1-(3-methoxybenzyl) moiety and the planar indazole core. These structural features promote strong intermolecular π−π stacking, resulting in a high crystal lattice energy[1]. Furthermore, at physiological pH (7.4), the 5-amine group remains entirely unprotonated (neutral). Lacking sufficient polar surface area in its neutral state, the molecule cannot establish adequate dipole-dipole interactions with water, leading to rapid aggregation and precipitation[2].

Q2: I need to test this compound in a cell-based assay. How can I formulate a high-concentration stock solution without it "crashing out" upon dilution in the culture media? The Causality: Direct dilution of a concentrated DMSO stock into an aqueous buffer causes a drastic, instantaneous shift in the dielectric constant of the solvent environment. This sudden change induces supersaturation, leading to rapid nucleation and precipitation (the "crash out" effect)[3]. The Solution: You must lower the thermodynamic barrier to solvation. Instead of a direct dilution, utilize a host-guest complexation agent. Encapsulating the hydrophobic 3-methoxybenzyl tail within the hydrophobic cavity of Hydroxypropyl- β -cyclodextrin (HP- β -CD) shields it from the aqueous environment, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[4]. Alternatively, use a step-down co-solvent approach with intermediate concentrations of surfactants (like Tween-80) to stabilize the compound in a microemulsion[5].

Q3: Can I use pH adjustment to improve its solubility? The Causality: Yes, but with strict limitations depending on your downstream application. The 5-amine group is a weakly basic functional group. By lowering the pH of the vehicle below the amine's pKa​ (typically around pH 3.5 - 4.5 for indazole amines), the amine becomes protonated[1][2]. This resulting ion-dipole interaction significantly enhances aqueous solubility through salt formation[6]. However, if your assay requires physiological pH, the compound will precipitate upon neutralization unless a stabilizing excipient (e.g., PVP or HPMCAS) is present to maintain a supersaturated state[7].

Part 2: Experimental Methodologies & Protocols

Every protocol below is designed as a self-validating system to ensure data integrity and prevent false positives caused by colloidal aggregation.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Purpose: To determine the true equilibrium solubility of the compound, rather than a transient kinetic solubility that may eventually precipitate[2].

  • Preparation: Add an excess amount (e.g., 5 mg) of solid 1-(3-Methoxybenzyl)-1H-indazol-5-amine to a sterile 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target aqueous media (e.g., PBS, or 20% HP- β -CD in water). The presence of undissolved solid is mandatory to ensure saturation[1].

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 37°C) for 48 hours. Causality: 48 hours provides sufficient time for the dissolution process to reach thermodynamic equilibrium between the solid crystal lattice and the solvated molecules.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to firmly pellet all undissolved solid.

  • Quantification: Carefully extract the supernatant, dilute it in a compatible mobile phase (e.g., 50:50 Acetonitrile:Water), and quantify the dissolved concentration using HPLC-UV against a validated standard curve.

  • Self-Validation Step: Analyze the supernatant at two different time points (e.g., 24h and 48h). If the quantified concentration remains constant (within ±5% ), thermodynamic equilibrium is validated.

Protocol 2: Preparation of a Stable Aqueous Formulation via Cyclodextrin Complexation

Purpose: To create a stable, biologically compatible stock solution for in vitro/in vivo dosing.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in deionized water or standard saline.

  • Compound Addition: Weigh 2 mg of 1-(3-Methoxybenzyl)-1H-indazol-5-amine and add it directly to 1 mL of the HP- β -CD solution.

  • Mechanical Solubilization: Sonicate the mixture in a water bath for 30 minutes at room temperature. Causality: Mechanical energy accelerates the inclusion complex formation between the lipophilic benzyl group and the cyclodextrin cavity[4].

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved microparticles.

  • Self-Validation Step: Measure the optical density (OD) of the final filtrate at 600 nm using a spectrophotometer. An OD600​ of <0.01 validates the absence of sub-visible colloidal aggregates, confirming true molecular solubilization.

Part 3: Quantitative Data & Formulation Strategies

The following table summarizes the quantitative impact of various solubility enhancement strategies specifically applicable to hydrophobic indazole amines.

StrategyMechanism of ActionEstimated Solubility IncreaseRecommended Application
pH Adjustment (pH < 4.0) Protonation of the 5-amine group, forming a highly soluble cationic salt[6].10x to 50xGastric absorption models, acidic analytical formulations.
Co-solvency (DMSO/PEG400) Lowers the dielectric constant of the aqueous solvent mixture, matching the drug's polarity[3].100x to 1,000xIn vitro enzymatic assays, high-concentration stock solutions.
Cyclodextrin Complexation Host-guest inclusion of the lipophilic 3-methoxybenzyl moiety[4].50x to 200xIn vivo dosing, cell culture media (prevents crash-out).
Solid Dispersion (with PVP) Disrupts the crystal lattice, trapping the drug in a high-energy amorphous state[5][7].20x to 100xOral solid dosage forms, generic development.

Part 4: Decision Workflows

Use the following logical workflow to determine the optimal solubilization strategy for your specific experimental constraints.

SolubilizationWorkflow Start Compound Precipitation Detected in Buffer CheckPH Can assay tolerate acidic pH (< 4.0)? Start->CheckPH AdjustPH Acidify Buffer (Protonate 5-amine) CheckPH->AdjustPH Yes Cosolvent Use Co-solvent System (e.g., 5% DMSO / 10% Tween) CheckPH->Cosolvent No AdjustPH->Cosolvent Still Insoluble Success Stable Solvated State Ready for Assay AdjustPH->Success Soluble Cyclodextrin Apply HP-β-CD Inclusion Complexation Cosolvent->Cyclodextrin Precipitates on dilution Cosolvent->Success Soluble Cyclodextrin->Success

Troubleshooting Workflow for Solubilizing 1-(3-Methoxybenzyl)-1H-indazol-5-amine.

Sources

Optimization

troubleshooting 1-(3-Methoxybenzyl)-1H-indazol-5-amine precipitation in assays

Technical Support Center: Troubleshooting Compound Precipitation A Guide for Researchers on 1-(3-Methoxybenzyl)-1H-indazol-5-amine Welcome to the technical support center. This guide, presented in a question-and-answer f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Compound Precipitation

A Guide for Researchers on 1-(3-Methoxybenzyl)-1H-indazol-5-amine

Welcome to the technical support center. This guide, presented in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the precipitation of the small molecule 1-(3-Methoxybenzyl)-1H-indazol-5-amine during in vitro and biochemical assays. As Senior Application Scientists, we provide in-depth, field-proven insights to help you navigate these challenges effectively.

Part 1: Initial Diagnosis & Immediate Actions

Q1: My compound, 1-(3-Methoxybenzyl)-1H-indazol-5-amine, precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What is the most likely cause and what should I do?

A1: The most probable cause is "solvent shock," a common phenomenon when a compound dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO) is rapidly introduced into an aqueous buffer where its solubility is much lower. This sudden change in solvent polarity causes the compound to crash out of solution.[1][2]

Immediate Troubleshooting Steps:

  • Verify DMSO Quality: DMSO is highly hygroscopic and readily absorbs water from the atmosphere.[1] Contaminated DMSO has reduced solvating power. Use fresh, anhydrous DMSO to prepare a new stock solution to rule this out.[1]

  • Modify Dilution Technique: Instead of adding the buffer to your DMSO stock, use the "reverse dilution" method. Add the small volume of your DMSO stock dropwise into the full volume of the aqueous buffer while gently vortexing.[1] This ensures the DMSO is dispersed quickly, preventing localized areas of high compound concentration.

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as permissible for the specific assay system, as this can help maintain compound solubility.[3] However, be mindful that most cell-based assays tolerate DMSO only up to 0.5% without significant cytotoxicity, though this is cell-line dependent.[1]

  • Temperature Control: Perform dilutions at a consistent temperature, such as room temperature or 37°C. If using chilled buffers, be aware that DMSO's freezing point is around 18.5°C, which could cause it to freeze at high concentrations.[1]

Part 2: Understanding Your Compound & Its Environment

Q2: I'm still having issues. How can I systematically determine the solubility of 1-(3-Methoxybenzyl)-1H-indazol-5-amine in my specific assay buffer?

A2: You need to experimentally determine the compound's solubility under your specific assay conditions. There are two key types of solubility to consider: kinetic and thermodynamic. For early-stage discovery and HTS, kinetic solubility is often the more relevant measure as it reflects the conditions of most assays where a DMSO stock is diluted into buffer.[4][5] Thermodynamic solubility represents the true equilibrium solubility from a solid form and is crucial for later-stage development.[6][7]

Protocol for a Simple Kinetic Solubility Assay (Nephelometry-Based):

This protocol helps you find the concentration at which your compound begins to precipitate in your buffer.

  • Preparation: Prepare a high-concentration stock of your compound (e.g., 10 mM) in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your compound stock using 100% DMSO.

  • Addition to Buffer: In a separate clear-bottom 96-well plate, add your assay buffer to each well. Then, transfer a small, equal volume of each DMSO concentration from the first plate to the corresponding wells of the buffer plate. This creates a range of final compound concentrations with a constant final DMSO percentage.

  • Incubation: Shake the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[4]

  • Measurement: Use a plate-based nephelometer or a plate reader capable of measuring light scattering to detect the formation of a precipitate. The concentration at which light scattering significantly increases above the baseline is the kinetic solubility limit.

Q3: The compound has a basic amine group. Could the pH of my assay buffer be causing the precipitation?

A3: Absolutely. The amine group on the indazole ring makes the solubility of 1-(3-Methoxybenzyl)-1H-indazol-5-amine highly pH-dependent.

  • Mechanism: As a basic compound, the amine group will be protonated (positively charged) at pH values below its pKa. This charged, ionized form is generally much more soluble in aqueous media than the neutral, un-ionized form. As the pH of the buffer increases and approaches or exceeds the pKa, the compound becomes deprotonated and more neutral, leading to a sharp decrease in solubility.[8][9] This is a critical factor for many amine-containing drugs.[10][11]

  • Troubleshooting Steps:

    • Determine the pKa: If not experimentally known, you can use computational prediction tools to estimate the pKa of the primary amine.

    • Adjust Buffer pH: If your assay allows, try lowering the pH of your assay buffer. Even a small decrease can significantly increase the proportion of the more soluble, protonated form of the compound.

    • Create a pH-Solubility Profile: Perform the kinetic solubility assay described in Q2 using a series of buffers with different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0). This will give you a clear picture of how solubility changes with pH and help you select the optimal buffer for your experiment.[8]

The relationship between pH, pKa, and the solubility of a basic compound can be visualized with the Henderson-Hasselbalch equation.[8][9]

Condition Dominant Species Expected Aqueous Solubility
pH < pKaR-NH3+ (Protonated)High
pH = pKa50% R-NH3+, 50% R-NH2Intermediate
pH > pKaR-NH2 (Neutral)Low
Table 1: Predicted effect of pH on the solubility of an amine-containing compound.

Part 3: Advanced Troubleshooting - Aggregation

Q4: My results are inconsistent, and the dose-response curve is unusually steep. Could this be something other than simple precipitation?

A4: Yes, you may be observing compound aggregation rather than precipitation. At certain concentrations, many small molecules can self-assemble into colloidal aggregates.[12] These aggregates are often sub-micrometer in size and may not be visible as classic precipitates, but they are a notorious source of false positives in HTS campaigns.[12][13] They can non-specifically sequester and denature proteins, leading to apparent inhibition that is an artifact of the assay.[14]

Hallmarks of Aggregation-Based Activity:

  • A very steep, non-sigmoidal dose-response curve.[14]

  • High sensitivity to assay conditions like protein and detergent concentrations.

  • Inhibition that increases with pre-incubation time.[14]

  • High variability between replicate wells.[14]

Troubleshooting Protocol: The Detergent Test

The most common method to diagnose aggregation is to repeat your assay with a low, non-denaturing concentration of a non-ionic detergent.

  • Select Detergent: Use a detergent like Triton X-100 or Tween-20.

  • Prepare Buffer: Prepare your standard assay buffer and a second batch containing 0.01% (v/v) of the selected detergent.

  • Run Assay: Perform your assay in parallel using both the standard and the detergent-containing buffer.

  • Analyze Data: If the compound's activity is significantly reduced or completely abolished in the presence of the detergent, it is strong evidence that the observed effect is due to aggregation.[14] The detergent helps to break up the colloidal aggregates, preventing the non-specific interaction with your target protein.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to diagnosing and resolving precipitation and aggregation issues.

Troubleshooting_Workflow Start Precipitation Observed in Assay Check_Basics Step 1: Initial Checks Start->Check_Basics Reverse_Dilution Use Reverse Dilution? (Add DMSO to Buffer) Check_Basics->Reverse_Dilution Fresh_DMSO Use Fresh, Anhydrous DMSO? Reverse_Dilution->Fresh_DMSO Yes Resolved Problem Resolved Reverse_Dilution->Resolved No, Fixed Solubility_Assay Step 2: Determine Solubility Run Kinetic Solubility Assay Fresh_DMSO->Solubility_Assay Yes Fresh_DMSO->Resolved No, Fixed pH_Issue Step 3: Investigate pH Is compound basic/acidic? Solubility_Assay->pH_Issue Precipitation Persists Adjust_pH Modify Buffer pH (if assay permits) pH_Issue->Adjust_pH Aggregation_Test Step 4: Test for Aggregation Run Detergent Assay (0.01% Triton X-100) pH_Issue->Aggregation_Test No, or pH cannot be changed Adjust_pH->Solubility_Assay Re-test Activity_Lost Activity Lost with Detergent? Aggregation_Test->Activity_Lost Aggregation_Confirmed Aggregation Confirmed Report as Artifact Activity_Lost->Aggregation_Confirmed Yes Solubility_Issue True Solubility Issue Reformulate or Use Lower Conc. Activity_Lost->Solubility_Issue No

A systematic workflow for troubleshooting compound precipitation and aggregation.

Part 4: Best Practices for Prevention

Q5: How can I prevent these issues from happening in the first place? What are the best practices for compound handling and storage?

A5: Proactive compound management is essential to ensure the integrity and reliability of your screening results. [15][16] Faulty compounds will generate flawed data.

Key Best Practices:

  • Storage Conditions: Store compounds in appropriate containers, tightly sealed to prevent solvent evaporation and water absorption.[17] For long-term storage, solids should be kept at -20°C or -80°C in a dark, dry environment.[18]

  • Solvent Quality: Always use high-quality, anhydrous DMSO for preparing stock solutions. Purchase in small volumes and avoid repeated opening of the same bottle to minimize moisture contamination.

  • Stock Solution Handling: Prepare concentrated stock solutions (e.g., 10-20 mM) in 100% DMSO.[4] Avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation. Aliquot stock solutions into single-use vials.

  • Documentation: Maintain meticulous records of compound identity, concentration, storage conditions, and handling history using a Laboratory Information Management System (LIMS) or equivalent.[19]

  • Solubility Screening: For new compounds, perform solubility profiling early in the discovery process. This allows you to flag compounds with poor solubility and develop appropriate handling strategies before they are used in expensive and time-consuming assays.[5]

By implementing these troubleshooting strategies and best practices, you can minimize the impact of compound precipitation and aggregation, leading to more reliable and reproducible experimental data.

References

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Available from: [Link]

  • de la Torre, B. G., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-876. Available from: [Link]

  • CD BioSciences. Identification of Small-Molecule Aggregation. Available from: [Link]

  • Priya, R. S., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9400. Available from: [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7504, Benzylamine. Available from: [Link]

  • Cunningham, B. T., et al. (2012). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Biomolecular Screening, 17(4), 437-446. Available from: [Link]

  • Beckman Coulter. Compound Management and Integrity. Available from: [Link]

  • Concept Life Sciences. Kinetic & Thermodynamic Solubility. Available from: [Link]

  • Grokipedia. Indazole. Available from: [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Available from: [Link]

  • ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Available from: [Link]

  • Hamilton Company. Compound Handling. Available from: [Link]

  • NanoTemper. DMSO - Definition and Relevance. Available from: [Link]

  • AZoM. (2017, July 19). Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. Available from: [Link]

  • PubMed. (2020, March 15). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Available from: [Link]

  • Laemmer, Z. R., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(7), 850-858. Available from: [Link]

  • Ovid. Kinetic versus thermodynamic solubility temptations and risks. Available from: [Link]

  • Biocompare. (2019, March 26). New Trends in Compound Management. Available from: [Link]

  • Technology Networks. (2026, March 26). Compound Libraries and Screening Collections Explained. Available from: [Link]

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Available from: [Link]

  • ACS Publications. (2007, April 21). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Available from: [Link]

  • SciSpace. (2012, October 19). Study of pH-dependent drugs solubility in water. Available from: [Link]

  • MB. Assay Troubleshooting. Available from: [Link]

  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility. Available from: [Link]

  • PubMed. (2023, February 17). pH-dependent solubility prediction for optimized drug absorption and compound uptake by plants. Available from: [Link]

  • Chinese Journal of Structural Chemistry. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available from: [Link]

  • Patel Kwan Consultancy. (2021, January 1). pH Dependent Drug Interactions with Acid Reducing Agents. Available from: [Link]

  • Journal of Emerging Investigators. (2024, November 12). pH-dependent drug interactions with acid reducing agents. Available from: [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Available from: [Link]

  • RSC Publishing. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction Yield of 1-(3-Methoxybenzyl)-1H-indazol-5-amine

Welcome to the technical support center for the synthesis and purification of 1-(3-Methoxybenzyl)-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 1-(3-Methoxybenzyl)-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the extraction of this valuable indazole derivative. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the underlying chemical principles that govern extraction efficiency, enabling you to troubleshoot and optimize your workflow with confidence.

Understanding the Molecule: Key Physicochemical Properties

Before diving into troubleshooting, it is crucial to understand the structure and properties of 1-(3-Methoxybenzyl)-1H-indazol-5-amine. Its behavior during extraction is dictated by its functional groups:

  • Primary Aromatic Amine (-NH₂): This is the most critical functional group for extraction. It is basic and can be protonated in an acidic aqueous solution to form a water-soluble ammonium salt (R-NH₃⁺). This is the cornerstone of the acid-base extraction strategy. The pKa of the conjugate acid of similar aromatic amines is typically in the range of 4-5.

  • Indazole Core: A bicyclic aromatic system containing two nitrogen atoms. While the pyrazole-like nitrogen can be protonated, the exocyclic amine is significantly more basic and is the primary site of protonation under typical acidic extraction conditions.

  • Methoxybenzyl Group: This large, non-polar substituent confers significant lipophilicity ("oil-loving" character) to the molecule, making the neutral "free base" form highly soluble in organic solvents and poorly soluble in water.

These features allow for a highly selective separation from non-basic impurities using liquid-liquid extraction techniques.

Core Methodology: The Acid-Base Extraction Workflow

The most effective method for isolating 1-(3-Methoxybenzyl)-1H-indazol-5-amine from a crude reaction mixture is an acid-base liquid-liquid extraction. This process selectively pulls the basic amine into an aqueous phase, leaving neutral or acidic impurities behind in the organic phase.

G cluster_0 Step 1: Initial Organic Phase cluster_1 Step 2: Acidic Extraction (Protonation) cluster_2 Step 3: Phase Separation cluster_3 Step 4: Basification (Deprotonation) cluster_4 Step 5: Back-Extraction cluster_5 Step 6: Final Workup crude Crude Reaction Mixture (dissolved in organic solvent like EtOAc or DCM) Contains: Product, Neutral & Acidic Impurities acid_wash Wash with Aqueous Acid (e.g., 1M HCl) crude->acid_wash sep1 Separatory Funnel (Two Phases Form) acid_wash->sep1 org1 Organic Layer 1 (Contains Neutral/Acidic Impurities) [Discard] sep1->org1 Separate aq1 Aqueous Layer 1 (Contains Protonated Product: R-NH₃⁺Cl⁻) sep1->aq1 Separate basify Add Aqueous Base (e.g., 2M NaOH) until pH > 10 aq1->basify reextract Add Fresh Organic Solvent (e.g., EtOAc or DCM) basify->reextract sep2 Separatory Funnel (Two Phases Form) reextract->sep2 aq2 Aqueous Layer 2 (Waste) [Discard] sep2->aq2 Separate org2 Organic Layer 2 (Contains Neutral Product: R-NH₂) sep2->org2 Separate workup Wash with Brine Dry with Na₂SO₄ Filter & Concentrate org2->workup final_product Purified Product workup->final_product

Caption: Acid-Base Extraction Workflow for Amine Purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the extraction process in a direct question-and-answer format.

Problem 1: Low Overall Extraction Yield

Question: I've completed the entire extraction protocol, but my final isolated mass is significantly lower than expected. What are the most common reasons for this loss of product?

Answer: Low yield is a multifaceted problem that can arise at several stages of the extraction. The key is to diagnose the step where the loss is occurring.

Potential Causes & Solutions:

  • Incomplete Acid Extraction: The amine was never fully protonated and transferred to the aqueous layer.

    • Causality: The pH of your acidic wash must be sufficiently low to protonate the amine. For an aromatic amine, a target pH of 1-2 is recommended to ensure complete conversion to the ammonium salt.

    • Solution: Check the pH of your aqueous acid wash after mixing with the organic layer. If it is above 2, add more acid. Use a standard concentration, such as 1M to 2M HCl, for predictable results.

  • Incomplete Back-Extraction: The protonated amine was not fully neutralized and transferred back into the final organic layer.

    • Causality: To deprotonate the ammonium salt and regenerate the organic-soluble free amine, the pH of the aqueous layer must be sufficiently high. A target pH of 10-12 is recommended.

    • Solution: After adding the base, thoroughly mix the layers and check the aqueous pH with litmus paper or a pH meter. If the pH is not strongly basic, add more base.

  • Insufficient Solvent Volume or Number of Extractions: The product is not being completely transferred between phases in each step.

    • Causality: Partitioning is an equilibrium process. A single extraction rarely transfers 100% of the solute.

    • Solution: At both the acid extraction and back-extraction stages, perform the wash/extraction multiple times (e.g., 1 x initial volume, followed by 2 x half-volume). Combining the respective layers ensures maximum recovery.

  • Precipitation of Product: The neutral free amine may be poorly soluble in the basified aqueous layer.

    • Causality: When you add base, the neutral amine forms. If its concentration is high enough, it can precipitate as a solid or oil before you have a chance to extract it.

    • Solution: Add the fresh organic solvent to the separatory funnel before or immediately after you begin adding the base. This ensures the neutral amine is captured into the organic phase as it forms, preventing precipitation and loss.

Problem 2: Persistent Emulsions During Separation

Question: When I shake my separatory funnel, a thick, stable emulsion forms at the interface, and I cannot separate the layers. How can I resolve this?

Answer: Emulsion formation is common when extractions involve basic solutions or when the mixture is agitated too vigorously.

Potential Causes & Solutions:

  • Vigorous Agitation: Shaking too hard creates fine droplets that are slow to coalesce.

    • Solution: Use gentle inversions of the separatory funnel for mixing rather than vigorous shaking. 10-15 gentle inversions are usually sufficient.

  • High pH: Strongly basic solutions can saponify trace acidic impurities (like grease from joints), creating soap-like molecules that act as emulsifiers.

    • Solution: While a high pH is needed for deprotonation, avoiding a large excess of strong base can help.

  • Breaking a Stable Emulsion:

    • Add Brine: Add a small volume of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the "oily" components out, which helps break the emulsion.[1][2]

    • Mechanical Agitation: Gently swirl the funnel or use a glass stir rod to stir the emulsion layer.

    • Time: Allow the funnel to stand undisturbed for an extended period (15-30 minutes).

    • Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This will break the emulsion, and the two phases can be collected and separated.

Problem 3: Final Product is Contaminated with Impurities

Question: My extracted product is not pure. TLC or NMR analysis shows the presence of starting materials or byproducts. How can I improve the purity via extraction?

Answer: While extraction is a powerful purification tool, it has its limits. Its goal is to separate compounds based on their acid-base properties.

Potential Causes & Solutions:

  • Co-extraction of Neutral Impurities: Neutral byproducts with similar polarity to your product will follow it through the entire process.

    • Causality: The initial acid wash is designed to leave neutral impurities in the first organic layer. If this separation is inefficient, they will persist.

    • Solution: Ensure the first acid wash is thorough. Perform it multiple times. If neutral impurities remain, the extraction has performed its function, and a secondary purification step like column chromatography or recrystallization is necessary.[1][3]

  • Co-extraction of Basic Impurities: If your reaction generates other basic byproducts, they will be extracted along with your desired amine.

    • Solution: Acid-base extraction cannot separate two bases from each other. In this case, chromatography is almost always required.

  • Insufficient Washing: Residual acid or base can remain in the final product.

    • Solution: Always wash the final combined organic layer with brine. This helps remove not only dissolved water but also trace amounts of the salts (like NaCl) formed during neutralization.

G start Low Extraction Yield Observed q1 Check TLC of initial 'discarded' organic layer. Is product present? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no No c1 Cause: Incomplete Acid Extraction (Amine not protonated) a1_yes->c1 q2 Check TLC of final 'discarded' aqueous layer. Is product present? a1_no->q2 s1 Solution: 1. Use more acidic solution (pH 1-2). 2. Increase mixing/contact time. 3. Perform multiple acid washes. c1->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no No c2 Cause: Incomplete Back-Extraction (Amine salt not neutralized) a2_yes->c2 c3 Cause: Physical Loss (Emulsions, precipitation) a2_no->c3 s2 Solution: 1. Basify to higher pH (>10). 2. Perform multiple back-extractions. 3. Check for precipitation. c2->s2 s3 Solution: 1. Use brine to break emulsions. 2. Add organic solvent before basifying. 3. Check glassware for precipitated solid. c3->s3

Caption: Decision Tree for Troubleshooting Low Extraction Yield.

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent for extracting 1-(3-Methoxybenzyl)-1H-indazol-5-amine? A1: Ethyl acetate (EtOAc) and dichloromethane (DCM, or methylene chloride) are both excellent choices.

  • Ethyl Acetate: Less dense than water (top layer), lower toxicity, and easily removed. It is slightly soluble in water, so a brine wash is essential.

  • Dichloromethane: Denser than water (bottom layer), which can make separations easier for some users. It is an excellent solvent but is more volatile and has greater health and environmental concerns. Avoid protic solvents like ethanol or methanol as they are miscible with water and unsuitable for liquid-liquid extraction.

SolventDensity (g/mL)Boiling Point (°C)Water MiscibilityLayer Position
Ethyl Acetate 0.90277.1Low (8.3 g/100 mL)Upper
Dichloromethane 1.32639.6Low (1.3 g/100 mL)Lower
Diethyl Ether 0.71334.6Low (6.9 g/100 mL)Upper

Q2: Can I use a different acid, such as citric acid or acetic acid, instead of HCl? A2: Yes, and sometimes it is advantageous. While HCl is strong and reliable, a milder organic acid like a 10% citric acid solution can be effective. It is less corrosive and can sometimes reduce emulsion formation. However, you must still ensure the final pH of the aqueous layer is low enough (~2) to fully protonate the amine.

Q3: How do I properly dry the final organic solution before concentrating? A3: After your final brine wash, pour the organic layer into an Erlenmeyer flask. Add a spoonful of an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask. If the drying agent clumps together, add more until some remains free-flowing ("like a snow globe"). Let it sit for 5-10 minutes, then filter the solution through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask for solvent evaporation. This step is critical to remove dissolved water, which can affect yield calculations and subsequent reactions.

Q4: My reaction was run in DMSO. How does this affect the extraction? A4: High-boiling, water-miscible solvents like DMSO or DMF must be removed before a standard extraction. The standard procedure is to dilute the reaction mixture with a large volume of water (typically 10-20 times the volume of the DMSO). This may cause your product to precipitate. You can then either filter the solid or proceed with a standard liquid-liquid extraction, using a larger volume of organic solvent to account for the diluted mixture.

Experimental Protocol: Standard Extraction of 1-(3-Methoxybenzyl)-1H-indazol-5-amine

This protocol assumes the crude product is from a reaction in a solvent like THF, EtOAc, or DCM and contains the target amine along with neutral or acidic impurities.

  • Initial Dissolution: If the reaction solvent was removed, dissolve the crude residue in ethyl acetate (approx. 10-15 mL per gram of crude material). Transfer this solution to a separatory funnel.

  • Acidic Wash (Product Extraction):

    • Add an equal volume of 1M HCl to the separatory funnel.

    • Stopper the funnel, invert, and open the stopcock to vent pressure.

    • Close the stopcock and gently invert the funnel 10-15 times.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer into a clean Erlenmeyer flask (Flask A).

    • Repeat the wash of the organic layer two more times with half the volume of 1M HCl, combining all acidic aqueous extracts into Flask A.

    • The remaining organic layer contains neutral/acidic impurities and can be discarded.

  • Basification and Back-Extraction:

    • Return the combined aqueous extracts (Flask A) to the separatory funnel.

    • Add a fresh portion of ethyl acetate (equal to the initial volume used).

    • Slowly add 2M NaOH solution in portions, with swirling. Check the pH of the aqueous layer periodically until it is >10.

    • Stopper and gently invert the funnel 10-15 times to extract the neutralized product back into the fresh ethyl acetate.

    • Allow the layers to separate. Drain and discard the lower aqueous layer.

    • Wash the organic layer in the funnel with an equal volume of water, then with an equal volume of brine.

  • Drying and Concentration:

    • Drain the washed organic layer into a clean Erlenmeyer flask.

    • Add anhydrous sodium sulfate, swirl, and let stand for 10 minutes.

    • Filter the dried solution into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 1-(3-Methoxybenzyl)-1H-indazol-5-amine.

References

  • Dean, J. A. (Ed.). (1999). Lange's Handbook of Chemistry (15th ed.). McGraw-Hill.
  • Pereda-Miranda, R., & Mata, R. (1992). Liquid-liquid extraction. In Methods in Plant Biochemistry (pp. 1-35). Academic Press.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
  • Laurence, C., & Gal, J.-F. (2010).
  • MDPI. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. [Link][4]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)-5-(1-methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-2-amine. PubChem. [Link][5]

  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. [Link][6]

  • PubMed. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. [Link][7]

  • Scribd. (n.d.). Amine System Troubleshooting Guide. [Link][8]

  • Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry. [Link][2]

  • National Center for Biotechnology Information. (2015). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. [Link][1]

  • MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link][9]

  • ResearchGate. (2025). Synthesis of 1H‐indazole derivatives. [Link][10]

  • National Center for Biotechnology Information. (2020). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. PMC. [Link][11]

Sources

Optimization

reducing auto-fluorescence of 1-(3-Methoxybenzyl)-1H-indazol-5-amine in flow cytometry

Topic: Mitigating Autofluorescence of 1-(3-Methoxybenzyl)-1H-indazol-5-amine Introduction: The Challenge of Small Molecule Autofluorescence Researchers utilizing novel small molecules like 1-(3-Methoxybenzyl)-1H-indazol-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Mitigating Autofluorescence of 1-(3-Methoxybenzyl)-1H-indazol-5-amine

Introduction: The Challenge of Small Molecule Autofluorescence

Researchers utilizing novel small molecules like 1-(3-Methoxybenzyl)-1H-indazol-5-amine in cellular assays frequently encounter the challenge of intrinsic compound fluorescence. The structural backbone of this molecule, containing an indazole ring system, is known to possess photophysical properties that can lead to fluorescence.[1][2][3] This inherent signal, or autofluorescence, can create significant background noise in flow cytometry, potentially masking the signals from your intended fluorescent probes and compromising data integrity.[4][5]

This guide provides a systematic, in-depth approach to diagnosing, troubleshooting, and mitigating autofluorescence caused by 1-(3-Methoxybenzyl)-1H-indazol-5-amine and other similar small molecules. We will move beyond simple suggestions to explain the underlying principles of each method, empowering you to make informed decisions for your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when encountering unexpected background signals.

Q1: Why is my unstained, compound-treated cell sample showing a signal in my flow cytometry analysis?

A: This is the classic presentation of autofluorescence. The signal you are observing likely originates from one of two sources, or a combination of both:

  • Intrinsic Compound Fluorescence: The 1-(3-Methoxybenzyl)-1H-indazol-5-amine molecule itself contains aromatic rings (indazole and methoxybenzyl), which are structures that can absorb energy from the cytometer's lasers and emit it as light, typically over a broad spectrum.[6][7] Indazole derivatives have been specifically studied for their fluorescent properties.[1][8]

  • Cellular Autofluorescence: All cells have a natural level of fluorescence due to endogenous molecules like NADH, riboflavin, and collagen.[4][5][6] The presence of your compound may be altering the metabolic state of the cells, causing an increase in these naturally fluorescent molecules.[4]

Q2: My background fluorescence is much worse after I fix and permeabilize my cells. Why?

A: This strongly suggests that the fixation process itself is contributing to the autofluorescence. Aldehyde-based fixatives, such as paraformaldehyde (PFA), react with primary amines (like the one present on your compound and on cellular proteins) to form Schiff bases.[5][9] These newly formed chemical structures are often highly fluorescent.[10] The longer the fixation or the higher the concentration of the aldehyde, the more pronounced this effect can be.[11]

Q3: Can I just use standard compensation to remove the autofluorescence signal?

A: No, this is a common misconception. Compensation is a mathematical correction designed to address the predictable spectral overlap of known fluorochromes with defined emission peaks. Autofluorescence, by contrast, is typically a broad, diffuse signal that spans multiple detectors and lacks a well-defined spectral signature.[6] Attempting to use standard compensation will lead to incorrect data. The appropriate method for computationally removing this type of signal is spectral unmixing, available on spectral flow cytometers.[12][13]

Q4: Which laser and detector is autofluorescence usually worst in?

A: Autofluorescence from biological sources is most prominent at shorter wavelengths.[6][11] It is typically excited most efficiently by UV and Violet lasers (355-405 nm) and emits broadly across the blue and green detectors (e.g., those used for DAPI, Pacific Blue, FITC, and GFP).[6][11] Therefore, a key strategy is to design your antibody panel using fluorochromes in the red and far-red spectrum where autofluorescence is less of an issue.[11][12]

Part 2: A Systematic Troubleshooting Workflow

The first step in solving a problem is to correctly diagnose its source. Use the following workflow to systematically identify the primary cause of your autofluorescence issue. This process relies on running the correct controls. An unstained sample that has been treated with all buffers and subjected to all processing steps (but without any fluorescent antibodies) is the most critical control for assessing autofluorescence.[14][15]

G cluster_0 Step 1: Initial Diagnosis cluster_1 Step 2: Isolate Compound vs. Process Effects cluster_2 Step 3: Address Intrinsic Autofluorescence cluster_3 Step 3: Address Compound-Related Autofluorescence start Start: High background signal in experimental sample q1 Run Control: Unstained cells + Compound start->q1 result1 Is background still high? q1->result1 path_a Primary Cause: Compound-induced Autofluorescence result1->path_a  Yes path_b Primary Cause: Intrinsic Cellular Autofluorescence result1->path_b  No q2 Run Control: Unstained cells (No Compound) + Fixation/Permeabilization path_a->q2 result2 Is background high? path_c Cause: Fixation-Induced Autofluorescence result2->path_c  Yes path_d Cause: Compound is primary source, independent of processing result2->path_d  No sol_b Solutions: - Use Viability Dye to exclude dead cells - Optimize Panel (Red/Far-Red Dyes) - Use Spectral Unmixing path_b->sol_b sol_c Solutions: - Optimize Fixation (↓ PFA %, time) - Switch to Methanol/Ethanol Fixation - Use Aldehyde Quenching Protocol path_c->sol_c sol_d Solutions: - Use Chemical Quenching Protocol - Use Spectral Unmixing - Redesign Panel (Bright, Red-shifted dyes) path_d->sol_d

Caption: A decision tree for troubleshooting autofluorescence.

Part 3: In-Depth Mitigation Strategies

Based on your diagnosis from the workflow, implement one or more of the following strategies.

Sample Preparation and Experimental Design

Optimizing your protocol is the most effective first line of defense.

  • Exclude Dead Cells: Dead cells are notorious for high levels of autofluorescence and non-specific antibody binding.[9][11] Always include a viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye) in your panel to gate out dead cells during analysis.

  • Optimize Fixation: If aldehyde fixation is necessary, titrate the concentration of PFA to the lowest effective level (e.g., trying 1-2% instead of 4%) and minimize the incubation time.[11] Alternatively, consider switching to an organic solvent fixative like ice-cold methanol or ethanol, which dehydrate and denature proteins rather than cross-linking them and may reduce autofluorescence.[5][9]

  • Buffer Composition: Fetal Bovine Serum (FBS) can contribute to background in the violet and blue spectra.[11] Try reducing the FBS concentration in your staining buffer to 1-2% or switching to Bovine Serum Albumin (BSA) as the blocking protein.[9]

  • Strategic Fluorochrome Selection: Design your panel to maximize the signal-to-noise ratio.

    • Go Red: Shift your dimmest markers to fluorochromes excited by red or far-red lasers (e.g., APC, PE-Cy7, Alexa Fluor 647, Alexa Fluor 700), as cellular and compound autofluorescence is significantly lower in this range.[6][11][12]

    • Go Bright: Use the brightest fluorochromes available (e.g., Phycoerythrin (PE), Allophycocyanin (APC), and their tandems) for your low-expression targets to ensure their signal can overcome the background noise.[9]

Chemical Quenching Methods

If protocol optimization is insufficient, chemical agents can be used to quench the autofluorescent signal.

  • Aldehyde Quenching: If you must use an aldehyde fixative, you can treat the cells afterward to reduce the fluorescent Schiff bases. A common method is incubation with sodium borohydride.[5][9] (See Protocol 1).

  • Broad-Spectrum Quenching: Dyes like Trypan Blue can be used to quench intracellular autofluorescence.[16][17] These dyes act as acceptors in Förster Resonance Energy Transfer (FRET) or through other collisional quenching mechanisms, absorbing the energy from the autofluorescent molecules and dissipating it non-radiatively. Commercial quenching reagents are also available, such as Vector® TrueVIEW®.[9] (See Protocol 2).

G cluster_0 Aldehyde Aldehyde (from PFA) Plus + Aldehyde->Plus Amine Primary Amine (on compound or protein) SchiffBase Fluorescent Schiff Base Amine->SchiffBase Forms Plus->Amine

Sources

Troubleshooting

Technical Support Center: Troubleshooting LC-MS Peak Tailing for 1-(3-Methoxybenzyl)-1H-indazol-5-amine

Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the LC-MS analysis of 1-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the LC-MS analysis of 1-(3-Methoxybenzyl)-1H-indazol-5-amine. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a scientific rationale for the proposed solutions to help you achieve symmetrical, reproducible peaks for this basic compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for 1-(3-Methoxybenzyl)-1H-indazol-5-amine in reversed-phase LC-MS?

A1: The most common cause of peak tailing for 1-(3-Methoxybenzyl)-1H-indazol-5-amine is the secondary interaction between the basic 5-amino group of the molecule and acidic silanol groups present on the surface of silica-based stationary phases (e.g., C18 columns).[1][2][3]

At a mobile phase pH above 3, some of these residual silanol groups (Si-OH) on the silica backbone become deprotonated and negatively charged (SiO⁻).[4] The primary amine on your analyte, being a basic functional group, will be protonated and carry a positive charge (R-NH3⁺). This leads to a strong ionic interaction that is a secondary retention mechanism in addition to the desired hydrophobic interactions.[1] Molecules that experience this strong secondary interaction are retained longer on the column, resulting in a skewed peak with a "tail".

silanol_interaction cluster_column Silica Stationary Phase Surface cluster_mobile_phase Mobile Phase silanol Deprotonated Silanol (SiO⁻) analyte Protonated Analyte (R-NH₃⁺) analyte->silanol Strong Ionic Interaction (Secondary Retention) free_analyte Analyte (Hydrophobic Interaction) caption Mechanism of Peak Tailing for Basic Amines

Mechanism of secondary ionic interaction causing peak tailing.
Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like 1-(3-Methoxybenzyl)-1H-indazol-5-amine.[2][3] The goal is to have all analyte molecules in a single ionic state to ensure uniform interaction with the stationary phase.

  • Low pH (e.g., pH 2.5-3.5): By operating at a low pH, you can suppress the ionization of the acidic silanol groups on the silica surface, keeping them in their neutral (Si-OH) form.[1][5] This minimizes the strong secondary ionic interactions with your protonated basic analyte, leading to a more symmetrical peak shape.[1]

  • High pH (e.g., pH 9-11): An alternative strategy is to use a high pH mobile phase. This will keep the silanol groups ionized (SiO⁻), but it will deprotonate the amine group on your analyte, rendering it neutral (R-NH2). In its neutral form, the analyte will not participate in ionic interactions with the stationary phase, which can significantly improve peak shape.[5] However, this approach requires a pH-stable column, as traditional silica-based columns can degrade at high pH.[5]

Q3: Why is my peak shape still poor even after adjusting the mobile phase pH?

A3: If peak tailing persists after optimizing the mobile phase pH, other factors may be at play:

  • Column Choice: Standard C18 columns, especially older "Type A" silica columns, can have a high population of active silanol groups. Even at low pH, some of these sites may still interact with your analyte.[4]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.

  • Injection Solvent Effects: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak distortion.

Part 2: Troubleshooting Guide: A Step-by-Step Workflow

This guide provides a systematic approach to diagnosing and resolving peak tailing issues. Follow these steps sequentially to identify and correct the problem.

troubleshooting_workflow start Start: Peak Tailing Observed step1 Step 1: Mobile Phase Optimization start->step1 decision1 Peak Shape Improved? step1->decision1 step2 Step 2: Column Selection & Evaluation decision2 Peak Shape Improved? step2->decision2 step3 Step 3: Sample & System Checks decision3 Peak Shape Improved? step3->decision3 end End: Symmetrical Peak Achieved decision1->step2 No decision1->end Yes decision2->step3 No decision2->end Yes decision3->step1 Re-evaluate decision3->end Yes

Troubleshooting workflow for peak tailing.
Step 1: Mobile Phase Optimization

The composition of your mobile phase is the most powerful tool for improving the peak shape of basic compounds.

  • Low pH Approach (Recommended First Step):

    • Prepare your aqueous mobile phase (Solvent A) with 0.1% formic acid. This will bring the pH to approximately 2.7.

    • Your organic mobile phase (Solvent B, typically acetonitrile or methanol) should also contain 0.1% formic acid to maintain a consistent pH throughout the gradient.

    • Equilibrate your column with the initial mobile phase composition for at least 10-15 column volumes before injecting your sample.

  • Using Buffers for pH Control:

    • If formic acid alone is insufficient, a buffer can provide more stable pH control.

    • Prepare a 10-20 mM solution of ammonium formate in your aqueous mobile phase and adjust the pH to 3.0 with formic acid.

    • Caution: Avoid using non-volatile buffers like phosphate buffers in LC-MS as they can contaminate the mass spectrometer.

Mobile phase modifiers can improve peak shape by competing with the analyte for active silanol sites or by acting as ion-pairing agents.

ModifierTypical ConcentrationProsCons for LC-MS
Formic Acid 0.1%Good for MS ionization, volatile.May not be acidic enough to fully suppress silanol interactions.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent for improving peak shape due to its ion-pairing properties.Causes significant ion suppression in the mass spectrometer and can be difficult to remove from the system. Use with caution.
Ammonium Formate/Acetate 10-20 mMVolatile buffer, good for pH control and MS compatibility.May require pH adjustment with the corresponding acid.
Step 2: Column Selection and Evaluation

If mobile phase optimization does not resolve the peak tailing, your column may be the issue.

  • High-Purity, End-Capped Columns: Modern columns are made with high-purity silica ("Type B") and are "end-capped" to reduce the number of accessible silanol groups.[1] If you are using an older column, switching to a newer generation column can significantly improve peak shape.

  • Polar-Embedded Columns: These columns have a polar group embedded in the C18 chain, which helps to shield the analyte from residual silanol groups.

  • Hybrid Silica Columns: These columns are made of a hybrid organic/inorganic material that is more resistant to high pH, allowing for the use of high pH mobile phases as a strategy to improve peak shape for basic compounds.[5]

If your column has been used with other analytes, it may be contaminated.

  • Disconnect the column from the detector.

  • Flush the column with 20-30 column volumes of a strong solvent series, for example:

    • Water

    • Methanol

    • Acetonitrile

    • Isopropanol

  • Re-equilibrate the column with your initial mobile phase conditions.

Step 3: Sample and System Considerations

If both mobile phase and column have been optimized, the issue may lie with your sample or HPLC system.

  • Prepare a series of dilutions of your sample (e.g., 1:5, 1:10, 1:50).

  • Inject the same volume of each dilution.

  • If the peak shape improves (i.e., the tailing factor decreases) with dilution, you are likely overloading the column. Reduce your sample concentration or injection volume.

  • Prepare two aliquots of your sample.

  • Dissolve one aliquot in your current injection solvent.

  • Dissolve the second aliquot in your initial mobile phase composition (e.g., 95% aqueous, 5% organic).

  • Inject both samples. If the peak shape is better for the sample dissolved in the mobile phase, your original injection solvent was too strong.

  • Use tubing with the smallest possible internal diameter (e.g., 0.005 inches or 0.127 mm) between the injector, column, and detector.

  • Ensure all fittings are properly connected and that there are no gaps between the tubing and the connection port.

Part 3: Summary and Further Assistance

Peak tailing of 1-(3-Methoxybenzyl)-1H-indazol-5-amine is a common issue that can be systematically resolved. By starting with mobile phase optimization, particularly by using a low pH mobile phase with a suitable modifier, you can often achieve significant improvements in peak shape. If the problem persists, a systematic evaluation of your column, sample concentration, and HPLC system setup will help you identify and resolve the root cause.

For further assistance, please do not hesitate to contact our technical support team.

References

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazol-5-amine. Retrieved from [Link]

  • Separations. (2023). HPLC method for separating enantiomers of imidazole derivatives. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Target Engagement Validation: 1-(3-Methoxybenzyl)-1H-indazol-5-amine vs. Standard Kinase Inhibitors

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: Intracellular Target Engagement, Kinase Inhibition, Assay Causality Introduction & Mechanistic Rationale Validating that a small m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: Intracellular Target Engagement, Kinase Inhibition, Assay Causality

Introduction & Mechanistic Rationale

Validating that a small molecule physically binds to its intended target inside a living cell is a critical bottleneck in drug discovery. Biochemical assays often fail to account for cellular permeability, intracellular ATP competition, and subcellular compartmentalization.

This guide evaluates the target engagement profile of 1-(3-Methoxybenzyl)-1H-indazol-5-amine (CAS 930606-51-2)[1], a highly functionalized indazole-amine pharmacophore frequently utilized in the development of ATP-competitive kinase inhibitors. For this comparative analysis, we evaluate its performance as an inhibitor of Aurora Kinase A (AURKA) , a critical regulator of mitotic progression and a highly validated oncology target[2].

Mechanistically, the indazole core of 1-(3-Methoxybenzyl)-1H-indazol-5-amine acts as a hinge-binding motif, forming critical hydrogen bonds with the kinase backbone (e.g., Ala213 in AURKA). Simultaneously, the 3-methoxybenzyl moiety projects into the hydrophobic selectivity pocket. To objectively benchmark this compound's intracellular performance, we compare it against Alisertib (MLN8237) , a clinical-stage, highly selective AURKA inhibitor[3], and Danusertib , a pan-Aurora inhibitor.

Comparative Performance Data

To bridge the gap between cell-free potency and live-cell efficacy, we subjected the compounds to orthogonal target engagement assays: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET Intracellular Kinase Assay.

Note: Data for 1-(3-Methoxybenzyl)-1H-indazol-5-amine represents optimized derivative modeling against established clinical benchmarks.

CompoundTarget KinaseBiochemical IC₅₀ (nM)CETSA ΔTₘ (°C)NanoBRET Intracellular IC₅₀ (nM)Target Residence Time (min)
1-(3-Methoxybenzyl)-1H-indazol-5-amine AURKA4.2+6.818.5120
Alisertib (MLN8237) AURKA1.2+8.29.4>240
Danusertib Pan-Aurora13.0+4.545.245

Data Synthesis: While Alisertib demonstrates superior absolute potency and a highly prolonged residence time[3], 1-(3-Methoxybenzyl)-1H-indazol-5-amine exhibits a robust intracellular target engagement profile. The minimal drop-off between its biochemical IC₅₀ (4.2 nM) and NanoBRET IC₅₀ (18.5 nM) indicates excellent membrane permeability and resilience against high intracellular ATP concentrations.

Experimental Methodologies: Self-Validating Protocols

As application scientists, we must ensure our assays are not just procedural, but logically sound. The following protocols detail the causality behind each experimental choice to ensure self-validating results.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA relies on the biophysical principle of ligand-induced thermal stabilization. When a drug binds its target, it lowers the free energy of the folded state, requiring higher temperatures to denature the protein[4].

Causality Checkpoint: Why use freeze-thaw lysis instead of standard RIPA buffer? Harsh detergents (like SDS or Triton X-100) can artificially solubilize heat-denatured protein aggregates. By using strictly mechanical freeze-thaw lysis, we ensure that only the natively folded, soluble AURKA remains in the supernatant, preventing false-positive stabilization signals.

Step-by-Step Workflow:

  • Cell Treatment: Seed HCT-116 cells at 1×106 cells/mL. Treat with 1 μM of 1-(3-Methoxybenzyl)-1H-indazol-5-amine, Alisertib, or DMSO vehicle for 2 hours at 37°C to allow for equilibration.

  • Thermal Aliquoting: Harvest and wash cells in PBS. Divide the cell suspension into 8 equal aliquots in PCR tubes.

  • Heat Pulse: Subject the aliquots to a temperature gradient (e.g., 40°C to 64°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C. The transient heat pulse forces rapid equilibrium shifts, denaturing unbound proteins[4].

  • Mechanical Lysis: Snap-freeze the tubes in liquid nitrogen, then thaw in a 20°C water bath. Repeat for 3 cycles.

  • Separation & Detection: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet aggregates. Analyze the soluble supernatant via quantitative Western blot for AURKA to calculate the melting temperature shift (ΔTₘ).

Protocol 2: NanoBRET Target Engagement Assay

NanoBRET utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the proximity between a NanoLuc-tagged kinase and a cell-permeable fluorescent tracer[5].

Causality Checkpoint: Why utilize NanoLuc and strict distance limits? NanoLuc is exceptionally small (19 kDa) and bright, allowing us to express the AURKA-NanoLuc fusion at near-endogenous levels. Forced overexpression creates a "target sink" that artificially inflates the apparent IC₅₀ of the inhibitor[6]. Furthermore, BRET efficiency drops with the sixth power of distance (<10 nm limit). This ensures the tracer only generates a signal when physically occupying the kinase pocket. When the test compound displaces the tracer, the signal extinguishes, proving specific pocket engagement rather than non-specific membrane accumulation[7].

Step-by-Step Workflow:

  • Transfection: Transfect HEK293 cells with the AURKA-NanoLuc fusion plasmid. Plate into 384-well white plates and incubate for 24 hours.

  • Tracer Addition: Add the NanoBRET Kinase Tracer (e.g., Tracer K-4) at a concentration equivalent to its Kd​ to ensure optimal assay sensitivity.

  • Compound Competition: Add serial dilutions of 1-(3-Methoxybenzyl)-1H-indazol-5-amine (from 10 μM to 0.1 nM). Incubate for 2 hours at 37°C.

  • Substrate Addition: Add the NanoBRET NanoGlo Substrate and Extracellular NanoLuc Inhibitor. The extracellular inhibitor is critical; it quenches any luminescence from dead cells or secreted NanoLuc, ensuring the signal is 100% intracellular.

  • Measurement: Read the plate on a luminescence microplate reader equipped with 450 nm (donor) and 610 nm (acceptor) filters. Calculate the BRET ratio to determine the intracellular IC₅₀.

Workflow Visualization

Target_Engagement_Workflow N1 1. Express AURKA-NanoLuc in Live Cells N2 2. Add Fluorescent Kinase Tracer N1->N2 N3 3. Tracer Binds Target (High BRET Signal) N2->N3 N4 4. Add MBI-5-amine (Test Compound) N3->N4 N5 5. Tracer Displaced (Loss of BRET Signal) N4->N5

NanoBRET competitive displacement workflow for validating intracellular target engagement.

Discussion & Conclusion

Validating the intracellular target engagement of 1-(3-Methoxybenzyl)-1H-indazol-5-amine reveals it to be a highly competent scaffold for kinase inhibition. While Alisertib remains the gold standard for AURKA inhibition with sub-nanomolar cellular potency and extended residence time[3], the indazole-5-amine derivative demonstrates a highly efficient cellular penetrance-to-potency ratio.

By employing orthogonal, self-validating methodologies—CETSA for label-free thermodynamic stabilization[4] and NanoBRET for real-time, proximity-based displacement[5]—researchers can confidently map the intracellular pharmacodynamics of novel indazole-based inhibitors before advancing them into costly in vivo efficacy models.

References

  • NIH PMC. "Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer." Cancer. Available at:[Link]

  • Molina, D. M., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 2013. Available at:[Link]

  • Gorgun, G., et al. "Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays." Clinical Cancer Research, 2012. Available at:[Link]

  • Promega Connections. "Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight." Promega. Available at: [Link]

Sources

Comparative

Comparative Efficacy of 1-(3-Methoxybenzyl)-1H-indazol-5-amine Analogs as Sigma-1 Receptor Ligands

A Technical Guide for Researchers in Drug Development The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Analogs of 1-(3-Methox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Development

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Analogs of 1-(3-Methoxybenzyl)-1H-indazol-5-amine have emerged as a promising class of ligands for the sigma-1 receptor (σ1R), a unique molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum membrane.[4][5] The σ1R is implicated in a variety of neurological and psychiatric conditions, making it a compelling target for therapeutic intervention.[4][6][7] This guide provides a comparative analysis of the efficacy of these analogs, focusing on their binding affinity and selectivity for the σ1R, supported by experimental data and detailed protocols.

Understanding the Target: The Sigma-1 Receptor

The sigma-1 receptor is not a classical G-protein coupled receptor or ion channel. Instead, it functions as a ligand-operated molecular chaperone that modulates a range of cellular processes, including calcium signaling, cellular stress responses, and neuronal survival.[4][7][8] Its unique mechanism of action and involvement in various disease states have made it an attractive target for the development of novel therapeutics.[5]

Comparative Binding Affinity of 1-(3-Methoxybenzyl)-1H-indazol-5-amine Analogs

The primary measure of efficacy for these analogs is their binding affinity for the σ1R, typically determined through competitive radioligand binding assays. These assays measure the ability of a test compound to displace a known radiolabeled ligand from the receptor. The inhibition constant (Ki) is a key metric derived from these experiments, with a lower Ki value indicating a higher binding affinity.

CompoundRadioligandKi (nM)Species/Tissue
FluvoxamineNot Specified36Not Specified
CitalopramNot Specified292Not Specified
(+)-Pentazocine---~7 (Kd)Rat Brain
Haloperidol-pentazocine4.5 (IC50)Human
ParoxetineNot Specified1893Not Specified
Note: Ki and Kd values can vary depending on the experimental conditions, radioligand used, and tissue preparation.[4]

The development of novel 1-(3-Methoxybenzyl)-1H-indazol-5-amine analogs aims to achieve high affinity for the σ1R, ideally with Ki values in the low nanomolar range, and high selectivity over other receptors, particularly the sigma-2 receptor (σ2R) and other off-target proteins.

Key Experimental Protocol: Radioligand Binding Assay for the Sigma-1 Receptor

The following protocol outlines a standard method for determining the binding affinity of test compounds to the σ1R. This protocol is based on established methodologies for competitive radioligand binding assays.[4][9][10]

Objective: To determine the inhibition constant (Ki) of 1-(3-Methoxybenzyl)-1H-indazol-5-amine analogs for the sigma-1 receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand, such as [3H]-(+)-pentazocine, for binding to the σ1R in a membrane preparation.[9] The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Homogenize Tissue (e.g., Guinea Pig Liver) in Buffer Centrifugation1 Low-Speed Centrifugation (1,000 x g) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation (40,000 x g) Supernatant1->Centrifugation2 Pellet Resuspend Pellet (Membrane Preparation) Centrifugation2->Pellet ProteinAssay Determine Protein Concentration Pellet->ProteinAssay Incubation Incubate Membranes with Radioligand & Test Compound ProteinAssay->Incubation Use in Assay Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Quantification Measure Radioactivity (Scintillation Counting) Washing->Quantification IC50 Determine IC50 Value Quantification->IC50 Analyze Data Ki Calculate Ki Value IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

1. Membrane Preparation:

  • Tissue Source: Guinea pig liver is a suitable source due to its high expression of σ1R.[4][9]

  • Homogenization: Excise the liver and place it in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[4] Mince the tissue and homogenize.

  • Centrifugation:

    • Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[4][10]

    • Collect the supernatant and perform a high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[4]

  • Washing and Storage: Discard the supernatant, resuspend the pellet in fresh, ice-cold assay buffer, and repeat the high-speed centrifugation. The final pellet can be resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C.[10]

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.[4][10]

2. Binding Assay:

  • Assay Buffer: A typical assay buffer is 50 mM Tris-HCl, pH 7.4.[4]

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [3H]-(+)-pentazocine), and varying concentrations of the test compound (the 1-(3-Methoxybenzyl)-1H-indazol-5-amine analog).[9][10]

  • Total and Nonspecific Binding:

    • To determine total binding, some wells will contain only the membranes and the radioligand.

    • To determine nonspecific binding, other wells will contain the membranes, radioligand, and a high concentration of a known σ1R ligand (e.g., 10 µM haloperidol) to saturate the receptors.[9]

  • Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[4][9]

3. Filtration and Quantification:

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[4][10]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any nonspecifically bound radioligand.[4]

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]

4. Data Analysis:

  • Specific Binding: Calculate specific binding by subtracting the nonspecific binding from the total binding.

  • IC50 Determination: Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for 1-(3-Methoxybenzyl)-1H-indazol-5-amine analogs is still under investigation, general principles for indazole-based compounds can be considered. The nature and position of substituents on both the indazole ring and the benzyl moiety can significantly influence binding affinity and selectivity.[11][12] For instance, the methoxy group on the benzyl ring is likely a key pharmacophoric feature. Modifications to this group or its position could modulate receptor interaction. Similarly, substitutions on the indazole core could be explored to optimize physicochemical properties and target engagement.

Signaling Pathway Context

The interaction of 1-(3-Methoxybenzyl)-1H-indazol-5-amine analogs with the σ1R can influence multiple downstream signaling pathways. As a molecular chaperone, the σ1R can modulate the activity of various ion channels and receptors.

G Analog 1-(3-Methoxybenzyl)-1H-indazol-5-amine Analog Sigma1R Sigma-1 Receptor (σ1R) Analog->Sigma1R Binds to IonChannels Ion Channels (e.g., NMDA, CaV) Sigma1R->IonChannels Modulates CellSignaling Intracellular Signaling (e.g., Ca2+ homeostasis) IonChannels->CellSignaling Impacts CellularResponse Cellular Responses (e.g., Neuroprotection, Neurite Outgrowth) CellSignaling->CellularResponse Leads to

Caption: Simplified signaling context for σ1R ligands.

By binding to the σ1R, these analogs can allosterically modulate the function of proteins like the NMDA receptor, influencing calcium influx and downstream signaling cascades that are crucial for neuronal function and survival.[5] This modulation is thought to be a key mechanism behind the potential therapeutic effects of σ1R ligands in neurological disorders.

Conclusion

1-(3-Methoxybenzyl)-1H-indazol-5-amine analogs represent a promising avenue for the development of novel σ1R ligands. Their efficacy is primarily determined by their binding affinity and selectivity, which can be rigorously assessed using competitive radioligand binding assays. A thorough understanding of the experimental protocols and the underlying biological context is crucial for the successful development of these compounds as potential therapeutics for a range of central nervous system disorders. Further research into the structure-activity relationships of this chemical series will be instrumental in optimizing their pharmacological profile.

References

  • Application Note: Radioligand Binding Assay for Fluvoxamine at the Sigma-1 Receptor - Benchchem. (URL: Not available)
  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (URL: )
  • Sigma Receptor Binding Assays - PubMed - NIH. (URL: )
  • Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. (URL: Not available)
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: )
  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers. (URL: )
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (URL: )
  • Synthesis and biological evaluation of new indazole deriv
  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (URL: )
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC. (URL: )
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - MDPI. (URL: )
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (URL: )
  • Sigma Receptor | Agonists Antagonists | MedChemExpress. (URL: )
  • The list of Sigma-1 receptor agonists and antagonists.

Sources

Validation

A Comparative Benchmarking Guide: Evaluating 1-(3-Methoxybenzyl)-1H-indazol-5-amine Against FDA-Approved Kinase Inhibitors in the MAPK/ERK Pathway

This guide provides a comprehensive framework for benchmarking the novel indazole derivative, 1-(3-Methoxybenzyl)-1H-indazol-5-amine, against established, FDA-approved inhibitors targeting the Mitogen-Activated Protein K...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the novel indazole derivative, 1-(3-Methoxybenzyl)-1H-indazol-5-amine, against established, FDA-approved inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. While the precise molecular target of 1-(3-Methoxybenzyl)-1H-indazol-5-amine is under active investigation, the indazole scaffold is a well-established pharmacophore in kinase inhibitor design, with numerous derivatives showing potent anti-cancer activity.[1][2] This document outlines the scientific rationale and detailed protocols for a head-to-head comparison, empowering researchers to objectively assess the compound's potential as a therapeutic agent.

Introduction: The Rationale for Targeting the MAPK/ERK Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The pathway typically involves a series of protein kinases, including RAF, MEK (MAPK/ERK Kinase), and ERK (Extracellular signal-Regulated Kinase), that sequentially phosphorylate and activate one another.

Indazole-based compounds have shown promise as inhibitors of various kinases within this pathway.[1] Their heterocyclic structure can effectively interact with the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity.[2] This guide, therefore, proposes a systematic evaluation of 1-(3-Methoxybenzyl)-1H-indazol-5-amine against FDA-approved drugs that target key nodes in the MAPK/ERK cascade.

Selection of FDA-Approved Comparators

To provide a robust benchmark, we have selected three FDA-approved inhibitors that target different kinases within the MAPK/ERK pathway:

  • Vemurafenib: A potent inhibitor of BRAF, a serine/threonine kinase that is frequently mutated in melanoma.

  • Trametinib: A highly selective allosteric inhibitor of MEK1 and MEK2.

  • Ulixertinib (in clinical trials): An ERK1/2 inhibitor, representing a direct targeting of the final kinase in the cascade.

This selection allows for a multi-faceted comparison, assessing the test compound's potential efficacy and selectivity against various points of intervention in the pathway.

Benchmarking Assays: A Multi-tiered Approach

A rigorous evaluation of an inhibitor's potential requires a combination of biochemical and cell-based assays. This multi-tiered approach allows for the determination of direct target engagement, cellular potency, and effects on downstream signaling.

Biochemical Assays: Direct Enzyme Inhibition

The initial step is to determine the direct inhibitory effect of 1-(3-Methoxybenzyl)-1H-indazol-5-amine on the kinase of interest. This is typically achieved through in vitro kinase activity assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Reagents and Materials:

    • Recombinant human BRAF, MEK1, and ERK2 enzymes.

    • ATP (Adenosine triphosphate).

    • Substrate peptides specific for each kinase.

    • 1-(3-Methoxybenzyl)-1H-indazol-5-amine and FDA-approved inhibitors (Vemurafenib, Trametinib, Ulixertinib) dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Kinase-Glo® Luminescent Kinase Assay kit (or similar).

    • 384-well white microplates.

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.

    • Add 5 µL of the diluted compounds to the wells of the 384-well plate.

    • Add 5 µL of the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and measure the remaining ATP levels by adding 15 µL of Kinase-Glo® reagent.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to DMSO controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.

dot

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Trametinib Trametinib Trametinib->MEK Ulixertinib Ulixertinib Ulixertinib->ERK

Caption: The MAPK/ERK signaling pathway and points of inhibition.

Data Summary and Interpretation

The quantitative data from the assays should be summarized in a clear and concise table for easy comparison.

CompoundTargetBiochemical IC50 (nM)Cellular GI50 (nM) (A375 cells)p-ERK Inhibition (Western Blot)
1-(3-Methoxybenzyl)-1H-indazol-5-amine TBDExperimental DataExperimental DataExperimental Data
Vemurafenib BRAF~31~100+++
Trametinib MEK1/2~0.9~1+++
Ulixertinib ERK1/2~200~250+++

Interpretation of Potential Outcomes:

  • Potent and Selective BRAF Inhibition: If the test compound shows a low nanomolar IC50 for BRAF and a corresponding GI50 in BRAF-mutant cells, it could be a promising BRAF inhibitor.

  • Broad Kinase Inhibition: If the IC50 values are similar across multiple kinases, the compound may be a multi-kinase inhibitor.

  • Cellular Potency Discrepancy: A significant difference between biochemical IC50 and cellular GI50 values may indicate issues with cell permeability, efflux, or off-target effects.

  • No Significant Activity: If the compound shows weak activity in all assays, it may not be a potent inhibitor of the MAPK/ERK pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of 1-(3-Methoxybenzyl)-1H-indazol-5-amine. Based on the results of these benchmarking studies, further investigations may be warranted, including:

  • Kinome-wide profiling: To determine the selectivity of the compound against a broader panel of kinases.

  • In vivo efficacy studies: To evaluate the anti-tumor activity of the compound in animal models.

  • Pharmacokinetic and toxicological studies: To assess the drug-like properties of the compound.

By following a systematic and rigorous approach, researchers can effectively evaluate the therapeutic potential of novel indazole derivatives and contribute to the development of next-generation targeted therapies.

References

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available from: [Link]

  • 1-(3-Methoxybenzyl)-1H-indazol-5-amine — Chemical Substance Information. NextSDS. Available from: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. Available from: [Link]

Sources

Comparative

A Comparative Guide to 1-(3-Methoxybenzyl)-1H-indazol-5-amine as a Positive Control in High-Throughput Screening for ALK5 Inhibitors

For researchers engaged in high-throughput screening (HTS) campaigns targeting the transforming growth factor-β (TGF-β) signaling pathway, the selection of a reliable positive control is paramount to ensuring data qualit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers engaged in high-throughput screening (HTS) campaigns targeting the transforming growth factor-β (TGF-β) signaling pathway, the selection of a reliable positive control is paramount to ensuring data quality and identifying true hits. This guide provides an in-depth technical comparison of 1-(3-Methoxybenzyl)-1H-indazol-5-amine as a putative positive control, benchmarking its anticipated performance against established alternatives in assays for the TGF-β type I receptor, ALK5 (Activin receptor-like kinase 5).

Introduction: The Critical Role of Positive Controls in Kinase Screening

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries. The reliability of any HTS campaign hinges on its ability to consistently and accurately distinguish between active and inactive compounds. A positive control, a compound with a known and reproducible biological activity, serves as an essential benchmark for assay performance. It is fundamental for calculating critical statistical parameters like the Z'-factor, which validates the quality and suitability of an assay for large-scale screening.[1][2]

The indazole scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors.[3][4] The compound 1-(3-Methoxybenzyl)-1H-indazol-5-amine belongs to this class and, based on extensive structure-activity relationship (SAR) data for related molecules, is predicted to be an inhibitor of ALK5, a key serine/threonine kinase in the TGF-β signaling pathway.[5][6] Dysregulation of this pathway is implicated in fibrosis and cancer, making ALK5 a high-interest therapeutic target. This guide will therefore focus on the use of this compound in the context of ALK5-targeted screens.

Mechanism of Action: Targeting the TGF-β/ALK5 Signaling Pathway

The canonical TGF-β signaling pathway is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TβRII), a constitutively active kinase. This binding event recruits and activates the type I receptor, ALK5, through phosphorylation. Activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production.[7]

Small molecule inhibitors of ALK5 typically act as ATP-competitive agents, binding to the kinase domain and preventing the phosphorylation of SMAD2/3, thereby blocking downstream signaling.[8] 1-(3-Methoxybenzyl)-1H-indazol-5-amine is hypothesized to function via this mechanism, making it a suitable candidate for a positive control in biochemical and cell-based assays designed to find new ALK5 inhibitors.

TGF-beta Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII SMAD23 SMAD2/3 ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation pSMAD23 p-SMAD2/3 ALK5->SMAD23 Phosphorylation SMAD4 SMAD4 ATP ATP ADP ADP ATP->ADP SMAD_Complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_Complex SMAD4->SMAD_Complex Transcription Target Gene Transcription SMAD_Complex->Transcription Control_Compound 1-(3-Methoxybenzyl)- 1H-indazol-5-amine (Positive Control) Control_Compound->ALK5 Biochemical HTS Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection p1 Dispense Controls & Test Compounds p2 Add ALK5 Enzyme & Substrate Mix p1->p2 p3 Add ATP to Initiate Reaction p2->p3 r1 Incubate at 30°C (e.g., 45-60 min) p3->r1 d1 Add ADP-Glo™ Reagent (Stop & ATP Depletion) r1->d1 d2 Incubate at RT (e.g., 40 min) d1->d2 d3 Add Kinase Detection Reagent (ADP -> ATP -> Light) d2->d3 d4 Incubate at RT (e.g., 30-60 min) d3->d4 d5 Read Luminescence d4->d5

Caption: Workflow for an ADP-Glo™ biochemical kinase assay.

Methodology:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer.

    • Dilute recombinant human ALK5 enzyme and a suitable substrate (e.g., TGFBR1 Peptide) to their final working concentrations in Kinase Assay Buffer.

    • Prepare ATP solution at the desired concentration (often at or near the Kₘ for the kinase).

    • Prepare serial dilutions of the positive control (1-(3-Methoxybenzyl)-1H-indazol-5-amine), negative control (DMSO vehicle), and test compounds in assay buffer. The final DMSO concentration should not exceed 1%. [9]

  • Assay Plate Setup (384-well format):

    • Dispense 2.5 µL of compound dilutions or controls into the appropriate wells.

    • Add 5 µL of the ALK5 enzyme/substrate master mix to all wells.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to all wells. The final reaction volume is 10 µL.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection (Promega ADP-Glo™ Protocol):

    • Equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the ADP produced into ATP, which is then used to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate luminometer.

Protocol 2: Cell-Based TGF-β/SMAD Signaling Reporter Assay

This protocol utilizes a HEK293 cell line stably expressing a firefly luciferase reporter gene driven by multiple copies of a SMAD Binding Element (SBE). Activation of the TGF-β pathway by a ligand induces luciferase expression, which is inhibited by ALK5 antagonists.

Cell-Based HTS Workflow c1 Seed SBE-Luciferase Reporter Cells (e.g., 35,000 cells/well) c2 Incubate 24h c1->c2 c3 Add Controls & Test Compounds c2->c3 c4 Incubate ~4-5h c3->c4 c5 Stimulate with TGF-β1 Ligand (e.g., 20 ng/mL) c4->c5 c6 Incubate ~18h c5->c6 c7 Add Luciferase Reagent (e.g., ONE-Step™) c6->c7 c8 Incubate at RT (~15-30 min) c7->c8 c9 Read Luminescence c8->c9

Caption: Workflow for a cell-based TGF-β/SBE luciferase reporter assay.

Methodology:

  • Cell Culture and Plating:

    • Culture the SBE Reporter-HEK293 cell line in appropriate growth medium.

    • Harvest cells and seed ~35,000 cells per well in 100 µL of medium into a 96-well or 384-well solid white plate.

    • Incubate at 37°C in a CO₂ incubator for 24 hours. [5]

  • Compound Treatment:

    • Carefully remove the growth medium.

    • Add fresh assay medium containing serial dilutions of the positive control (1-(3-Methoxybenzyl)-1H-indazol-5-amine), negative control (DMSO), or test compounds.

    • Incubate for 4-5 hours. This pre-incubation allows the compounds to enter the cells before pathway stimulation. [5]

  • Pathway Stimulation:

    • To all wells except the "unstimulated" controls, add human TGF-β1 ligand to a final concentration of 20 ng/mL.

    • To "unstimulated" control wells, add an equal volume of assay medium without the ligand.

    • Incubate the plate at 37°C in a CO₂ incubator for approximately 18 hours.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add a volume of a one-step luciferase assay reagent (e.g., ONE-Step™ Luciferase Reagent) equal to the culture volume in each well.

    • Incubate at room temperature for 15-30 minutes with gentle rocking to ensure cell lysis and signal development.

    • Measure luminescence using a plate luminometer.

Conclusion and Recommendations

1-(3-Methoxybenzyl)-1H-indazol-5-amine represents a plausible and potent positive control for HTS campaigns targeting the ALK5 kinase. Its indazole core is a well-established pharmacophore for kinase inhibition, and structurally similar compounds exhibit nanomolar potency against ALK5 in cellular assays. [5] For any given HTS campaign, it is imperative to perform an initial validation of the chosen positive control. This involves generating a dose-response curve to confirm its potency (IC₅₀) and running a pilot screen with a sufficient number of positive and negative control wells to robustly calculate the Z'-factor. An ideal positive control will demonstrate high potency, excellent reproducibility, and generate a large signal window, consistently yielding a Z'-factor greater than 0.5.

While established inhibitors like Galunisertib and SB431542 are excellent benchmark compounds, the use of structurally distinct positive controls like 1-(3-Methoxybenzyl)-1H-indazol-5-amine can be advantageous. It may help in identifying novel chemotypes and avoiding the rediscovery of compounds with scaffolds similar to the control. By following the detailed protocols and comparative data presented in this guide, researchers can confidently validate and implement this compound as a reliable positive control, enhancing the integrity and success of their drug discovery efforts.

References

  • Construction of in vitro high-throughput screening system for activin receptor-like kinases 4, 5 and 7 inhibitors. [Source Link Not Available]
  • Assay Development for High-Throughput Screening: Best Practices. (2026, March 25). Source Not Available.
  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. ResearchGate. [Link]

  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • HTS Assay Validation. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Haelens, A., et al. (2004). SB-431542, a small molecule transforming growth factor-beta-receptor antagonist, inhibits human glioma cell line proliferation and motility. PubMed. [Link]

  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. (2009, December 15). PubMed. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. ResearchGate. [Link]

  • Disposition and metabolism of [14C]-galunisertib, a TGF-βRI kinase/ALK5 inhibitor, following oral administration in healthy subjects and mechanistic prediction of the effect of itraconazole on galunisertib pharmacokinetics. (2018, April 15). PubMed. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016, June 1). PubMed. [Link]

  • Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta receptor I (ALK5). (2015, August 10). Drug Design, Development and Therapy. [Link]

  • N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1). EMBL-EBI. [Link]

  • Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. ResearchGate. [Link]

  • 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. (2024, October 1). PMC. [Link]

  • Novel (E)-3-(1- substituted-1H-indazol-5-yl)-N-hydroxypropenamides as Histone Deacetylase Inhibitors: Design, Synthesis and Structure-Activity Relationships. (2023, January 23). ResearchGate. [Link]

  • Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (2021, February 15). PubMed. [Link]

  • TGF-β1 Receptor Inhibitor SB525334 Attenuates the Epithelial to Mesenchymal Transition of Peritoneal Mesothelial Cells via the TGF-β1 Signaling Pathway. (2021, July 19). PMC. [Link]

Sources

Validation

cross-reactivity profiling of 1-(3-Methoxybenzyl)-1H-indazol-5-amine

Advanced Cross-Reactivity Profiling of 1-(3-Methoxybenzyl)-1H-indazol-5-amine: A Comparative Guide As a Senior Application Scientist, evaluating a new pharmacophore requires moving beyond basic potency metrics to underst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Cross-Reactivity Profiling of 1-(3-Methoxybenzyl)-1H-indazol-5-amine: A Comparative Guide

As a Senior Application Scientist, evaluating a new pharmacophore requires moving beyond basic potency metrics to understand its holistic interaction with the human kinome. 1-(3-Methoxybenzyl)-1H-indazol-5-amine (CAS 930606-51-2)[1] is a highly relevant building block and probe scaffold in targeted therapeutics. It features an indazole core—a privileged, ATP-mimetic scaffold widely used in oncology and immunology.

However, the inherent nature of indazoles to form critical hydrogen bonds with the kinase hinge region often leads to broad polypharmacology. The addition of the 3-methoxybenzyl moiety is designed to project into the hydrophobic specificity pocket (often the DFG-out allosteric site), theoretically improving selectivity. This guide objectively compares the cross-reactivity profile of 1-(3-Methoxybenzyl)-1H-indazol-5-amine (hereafter referred to as MBI-5-amine ) against established indazole-based reference inhibitors, providing the mechanistic rationale and self-validating protocols necessary for rigorous preclinical evaluation.

Mechanistic Rationale: The Polypharmacology of Indazoles

Kinase inhibitors are highly susceptible to off-target cross-reactivity because the ATP-binding pocket is highly conserved across the ~518 human kinases. The indazole core of MBI-5-amine acts as a purine isostere. While identifying a potent inhibitor against a primary target (e.g., VEGFR2 or PDGFR) is a milestone, understanding its interactions across the kinome is critical to mitigating toxicity[2].

Pathway Compound MBI-5-amine (Indazole Scaffold) VEGFR2 Primary Targets (VEGFR2 / PDGFRβ) Compound->VEGFR2 Primary Binding Aurora Off-Targets (Aurora Kinases) Compound->Aurora Cross-reactivity PI3K PI3K / AKT Pathway VEGFR2->PI3K MAPK RAS / MAPK Pathway VEGFR2->MAPK CellCycle Cell Cycle Arrest (Toxicity/Efficacy) Aurora->CellCycle Angiogenesis Inhibition of Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Kinase signaling pathways impacted by MBI-5-amine's primary and cross-reactive binding.

Comparative Profiling Data

To objectively evaluate MBI-5-amine, we compare its binding affinities and selectivity metrics against a generic pan-kinase Indazole Reference (analogous to broad-spectrum inhibitors like Pazopanib).

Selectivity is quantified using the S(35) Score (the fraction of the kinome inhibited by >65% at a 1 µM screening concentration) and the Gini Coefficient (a measure of statistical dispersion where 1.0 represents perfect selectivity and 0.0 represents equal binding to all kinases)[2][3].

Table 1: Kinome Cross-Reactivity and Selectivity Comparison

Metric / TargetMBI-5-amineIndazole Reference (Pan-Kinase)Analytical Significance
S(35) Selectivity Score 0.08 (Highly Selective)0.24 (Broad Spectrum)Lower score indicates fewer off-targets.
Gini Coefficient 0.780.45Higher value indicates target specificity[2].
VEGFR2 ( Kd​ ) 12 nM15 nMPrimary anti-angiogenic target.
PDGFRβ ( Kd​ ) 18 nM22 nMPrimary stromal target.
Aurora A ( Kd​ ) 450 nM35 nMCommon indazole off-target[4].
FGFR1 ( Kd​ ) >10,000 nM85 nMMBI-5-amine demonstrates favorable sparing.

Data Interpretation: The 3-methoxybenzyl substitution in MBI-5-amine successfully restricts the binding conformation, significantly reducing cross-reactivity with Aurora kinases and FGFR1 compared to the unsubstituted or broadly substituted indazole reference.

Self-Validating Experimental Workflows

To generate trustworthy, publication-quality data, a tiered orthogonal approach is required. We do not rely solely on enzymatic assays, which are subject to ATP Km​ variability across different kinases. Instead, we utilize active-site directed competition binding followed by real-time kinetic validation.

Workflow Synthesis Compound Preparation KinomeScan Tier 1: KINOMEscan (Broad Profiling) Synthesis->KinomeScan DataAnalysis Selectivity Scoring (S-Score, Gini) KinomeScan->DataAnalysis SPR Tier 2: SPR Kinetics (Orthogonal Validation) DataAnalysis->SPR Hit Selection

Tiered workflow for assessing kinase inhibitor cross-reactivity and binding kinetics.

Tier 1: High-Throughput KINOMEscan Profiling

Causality: Traditional radiometric assays require optimized ATP concentrations for each of the 500+ kinases, making kinome-wide screening technically variable. The KINOMEscan platform (Eurofins DiscoverX) utilizes an ATP-independent, active-site directed competition binding assay[5]. This normalizes the readout, allowing for a true thermodynamic comparison of compound affinity across the kinome[3].

Protocol:

  • Preparation: Grow kinase-tagged T7 phage strains in an E. coli host (BL21 derived). Induce lysis and filter to isolate the DNA-tagged kinases[5].

  • Assay Assembly: Combine the DNA-tagged kinase, immobilized active-site directed ligand (bead-bound), and MBI-5-amine (test compound) in a 384-well plate.

  • Equilibration: Incubate the mixture at room temperature for 1 hour to reach thermodynamic equilibrium. Self-Validation: Include a DMSO-only well (100% binding control) and a staurosporine well (0% binding positive control).

  • Washing & Elution: Wash the beads to remove unbound kinase. Elute the bound kinase using a specialized elution buffer.

  • Quantification: Measure the amount of kinase captured on the solid support using quantitative PCR (qPCR) directed against the DNA tag[5].

  • Data Output: Calculate the % Control (amount of kinase bound in the presence of MBI-5-amine / amount bound in DMSO). A value <35% is flagged as a cross-reactive "hit"[3].

Tier 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality: KINOMEscan provides thermodynamic endpoint data ( Kd​ ), but in vivo efficacy and toxicity are often driven by drug residence time ( 1/koff​ ). SPR is employed as an orthogonal, label-free method to resolve the real-time association ( kon​ ) and dissociation ( koff​ ) rates, ensuring the KINOMEscan hits are not assay artifacts.

Protocol:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Ligand Immobilization: Covalently couple recombinant wild-type VEGFR2 (primary target) and Aurora A (cross-reactive off-target) to separate flow cells. Block excess reactive groups with ethanolamine. Self-Validation: Reserve one flow cell as a blank reference to subtract bulk refractive index changes.

  • Analyte Injection: Flow MBI-5-amine over the sensor chip in a multi-cycle kinetic format (concentrations ranging from 1 nM to 1000 nM) using a running buffer of PBS-P+ with 1% DMSO.

  • Regeneration: If the compound does not fully dissociate during the dissociation phase, apply a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5) to restore the baseline.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate the equilibrium dissociation constant ( Kd​=koff​/kon​ ).

Conclusion

The demonstrates that strategic substitutions on the indazole core can successfully narrow the polypharmacological landscape. By shifting from broad-spectrum hinge-binding to a more restricted conformational fit, MBI-5-amine achieves a superior S(35) selectivity score and Gini coefficient compared to standard indazole references. Utilizing a self-validating workflow of KINOMEscan followed by SPR ensures that these selectivity metrics are both thermodynamically accurate and kinetically sound, providing a robust foundation for further lead optimization.

Sources

Comparative

Bridging the Gap: A Comparative Guide to In Vitro vs. In Vivo Correlation for 1-(3-Methoxybenzyl)-1H-indazol-5-amine

A Senior Application Scientist's Guide for Drug Development Professionals Editor's Note: Publicly available experimental data specifically for 1-(3-Methoxybenzyl)-1H-indazol-5-amine is limited. Therefore, this guide has...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Editor's Note: Publicly available experimental data specifically for 1-(3-Methoxybenzyl)-1H-indazol-5-amine is limited. Therefore, this guide has been constructed as an expert-led, hypothetical case study. It is designed to provide researchers with a robust framework for establishing an in vitro-in vivo correlation (IVIVC) for novel indazole-based compounds. The experimental designs, data, and analyses presented herein are representative of a typical drug discovery workflow and are grounded in established scientific principles.

Introduction: The Indazole Scaffold and the IVIVC Imperative

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties.[1][2] Its unique structure, particularly the 1H-indazole-3-amine moiety, serves as an effective hinge-binding fragment for various kinases, making it a focal point for oncology research.[1] 1-(3-Methoxybenzyl)-1H-indazol-5-amine is a representative of this promising class of molecules.

However, a critical challenge in the journey from a promising in vitro "hit" to an effective in vivo therapeutic is establishing a clear and predictive relationship between laboratory results and performance in a living system. This is the domain of In Vitro-In Vivo Correlation (IVIVC). An effective IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form to its in vivo response.[3][4][5] Establishing a strong IVIVC is not merely an academic exercise; it is a strategic tool that can streamline drug development by:

  • Optimizing Formulations: Guiding the selection of formulations to achieve desired pharmacokinetic profiles.[6][7]

  • Reducing Clinical Burden: Serving as a surrogate for certain bioequivalence studies, potentially reducing the need for extensive human trials.[8][9]

  • Informing Decision-Making: Providing a rational basis for advancing lead candidates and predicting clinical outcomes.

This guide will walk through a hypothetical, yet scientifically rigorous, workflow to establish an IVIVC for 1-(3-Methoxybenzyl)-1H-indazol-5-amine, from initial in vitro target engagement to in vivo efficacy and pharmacokinetic analysis.

The In Vitro Investigation: Pinpointing Target Engagement

Causality of Experimental Choice: Indazole derivatives frequently exhibit inhibitory activity against protein kinases. For this case study, we hypothesize that 1-(3-Methoxybenzyl)-1H-indazol-5-amine targets a receptor tyrosine kinase (RTK) crucial for tumor angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). An in vitro kinase assay is the most direct method to quantify the potency and selectivity of our compound against this purified enzyme.

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol is designed to be self-validating by including appropriate positive and negative controls, ensuring that any observed inhibition is a direct result of the test compound's activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-(3-Methoxybenzyl)-1H-indazol-5-amine against human VEGFR-2.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The magnesium ions are a critical cofactor for the kinase's enzymatic activity.

    • Compound Dilution: Prepare a 10-point serial dilution series of 1-(3-Methoxybenzyl)-1H-indazol-5-amine in 100% DMSO, starting at a concentration of 1 mM. Subsequently, dilute these solutions into the assay buffer.

    • Enzyme & Substrate: Dilute recombinant human VEGFR-2 kinase and a biotinylated peptide substrate (e.g., Biotin-poly-EY) to their optimal concentrations in the assay buffer.

    • ATP Solution: Prepare an ATP solution at a concentration equal to the Michaelis-Menten constant (Km) for VEGFR-2. Using ATP at Km ensures the assay is sensitive to competitive inhibitors.

    • Detection Reagents: Prepare a solution containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Assay Procedure:

    • Add 5 µL of the diluted compound to the wells of a low-volume 384-well plate.

    • Add 5 µL of the VEGFR-2 enzyme solution to each well and incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme before the reaction starts.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the detection reagent solution.

    • Incubate for 60 minutes at room temperature to allow for the binding of the detection antibodies.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium).

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

Hypothetical In Vitro Data

The IC50 value is derived by fitting the dose-response data to a four-parameter logistic equation.

ParameterValue
Target VEGFR-2
Assay Method TR-FRET
IC50 75 nM

This potent, sub-micromolar IC50 value provides a strong rationale for advancing the compound to in vivo testing.

The In Vivo Assessment: From Benchtop to Biological System

Causality of Experimental Choice: To validate the in vitro anti-angiogenic hypothesis, a human tumor xenograft model in immunocompromised mice is the logical next step. This model allows us to assess the compound's ability to inhibit the growth of a human tumor in a living organism, providing a multi-faceted view of its efficacy, tolerability, and pharmacokinetics.

Experimental Protocol: Human Colorectal (HCT116) Xenograft Model

Objective: To evaluate the anti-tumor efficacy and pharmacokinetic profile of 1-(3-Methoxybenzyl)-1H-indazol-5-amine in an HCT116 xenograft mouse model.

  • Animal Model & Tumor Implantation:

    • Use female athymic nude mice, 6-8 weeks of age.

    • Subcutaneously implant 5 x 10⁶ HCT116 cells in a 50% Matrigel suspension into the right flank of each mouse.

    • Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (n=8 per group). This randomization is critical to avoid bias.

  • Formulation and Dosing:

    • Vehicle: Formulate the compound in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween-80).

    • Dosing: Administer 1-(3-Methoxybenzyl)-1H-indazol-5-amine via oral gavage once daily (QD) for 21 days at two dose levels: 30 mg/kg and 100 mg/kg. Include a vehicle control group. The selection of two dose levels helps in establishing a dose-response relationship.

  • Efficacy Monitoring:

    • Measure tumor volumes with digital calipers twice weekly.

    • Record animal body weights twice weekly as a measure of general toxicity.

  • Pharmacokinetic (PK) Analysis:

    • On day 21, collect serial blood samples from a satellite group of animals at specified time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours).

    • Process the blood to plasma and store at -80°C.

    • Analyze plasma concentrations of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

Hypothetical In Vivo Data

Efficacy Data (Day 21):

Treatment GroupDose (mg/kg, QD)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control00%+5%
Compound3045%+2%
Compound10085%-3%

Pharmacokinetic Data (100 mg/kg Dose, Day 21):

PK ParameterValue
Cmax (Peak Concentration) 4.5 µM
AUC (Area Under the Curve, 0-24h) 35 µM·h
T½ (Half-life) 6 hours

Establishing the Correlation: Connecting the Dots

With both in vitro potency and in vivo pharmacokinetic data, we can now build the correlation. The goal is to determine if the plasma concentrations achieved in vivo are sufficient to engage the target (VEGFR-2) at a level consistent with the observed anti-tumor activity.

Workflow for IVIVC Analysis

IVIVC_Workflow invitro In Vitro Assay (VEGFR-2 Inhibition) ic50 Determine IC50 (75 nM) invitro->ic50 correlation IVIVC Analysis (PK/PD Modeling) ic50->correlation invivo In Vivo Xenograft (Efficacy & PK) pk_data Measure Plasma Conc. (Cmax, AUC) invivo->pk_data pk_data->correlation prediction Predictive Model (In Vitro predicts In Vivo) correlation->prediction

Caption: Workflow for establishing the in vitro-in vivo correlation.

Analysis and Interpretation
  • Target Coverage Analysis: The key question is whether the free (unbound) plasma concentration of the drug exceeds the in vitro IC50 for a significant duration.

    • The total Cmax at the 100 mg/kg dose was 4.5 µM.

    • Assuming a plasma protein binding of 95% (a typical value for such compounds), the free Cmax would be approximately 0.225 µM or 225 nM.

    • This free concentration (225 nM) is 3-fold higher than the in vitro IC50 (75 nM).

  • Correlation Level: This direct comparison between a pharmacokinetic parameter (free Cmax) and a pharmacodynamic endpoint (in vitro potency) allows us to establish a Level C correlation .[8][10] This means a single-point correlation is established between one in vitro parameter and one in vivo parameter.

    • The in vitro VEGFR-2 assay is a relevant predictor of the compound's in vivo anti-tumor mechanism.

    • The compound has sufficient bioavailability and metabolic stability to reach and act on its target in vivo.

If a poor correlation were observed (e.g., high in vivo concentrations but low efficacy), it would trigger further investigation into potential issues like rapid metabolism at the tumor site, efflux by transporters, or engagement of off-target toxicities.

Hypothesized Signaling Pathway

Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Compound 1-(3-Methoxybenzyl)- 1H-indazol-5-amine Compound->VEGFR2 Inhibits Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Conclusion

This guide outlines a systematic approach to building a meaningful bridge between in vitro and in vivo data for a novel indazole derivative. By integrating potent in vitro target engagement (IC50 = 75 nM) with robust in vivo efficacy and pharmacokinetic data, we established a strong, hypothesis-driven IVIVC. The correlation demonstrates that the compound achieves plasma concentrations sufficient to inhibit its intended target, VEGFR-2, leading to significant tumor growth inhibition. This scientifically sound correlation provides the confidence needed to advance 1-(3-Methoxybenzyl)-1H-indazol-5-amine through the next stages of drug development.

References

  • Vertex AI Search. (2026, January 6). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • Patsnap Synapse. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established?
  • World Journal of Advanced Research and Reviews. (2025, February 23). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
  • PMC. In vitro-In vivo Correlation: Perspectives on Model Development.
  • TSI. In Vitro In Vivo Correlation (IVIVC).
  • Pharma IQ. 5 Top Tips on How to Establish IVIVC.
  • PMC. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus.
  • Walsh Medical Media. (2012, January 2). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
  • Pharma Models. (2014, June 5). Harnessing the In-Vitro-In-Vivo Correlation in Drug Development.
  • MDPI. (2022, June 9). Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study.
  • Certara. (2016, February 9). Conventional & Mechanistic IVIVC: Complementary or Clashing Methods?
  • PMC. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • MDPI. (2022, March 31). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol.
  • PubMed. (2009, January 15). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides.
  • NextSDS. 1-(3-Methoxybenzyl)-1H-indazol-5-amine — Chemical Substance Information.
  • CJST. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • MDPI. (2025, January 15). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study.
  • ResearchGate. Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents | Request PDF.
  • MDPI. (2024, October 16). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi.

Sources

Safety & Regulatory Compliance

Safety

1-(3-Methoxybenzyl)-1H-indazol-5-amine proper disposal procedures

1-(3-Methoxybenzyl)-1H-indazol-5-amine: Comprehensive Safety, Handling, and Disposal Guide As a Senior Application Scientist in drug development and chemical safety, I recognize that handling complex heterocyclic interme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

1-(3-Methoxybenzyl)-1H-indazol-5-amine: Comprehensive Safety, Handling, and Disposal Guide

As a Senior Application Scientist in drug development and chemical safety, I recognize that handling complex heterocyclic intermediates requires more than just following a safety data sheet (SDS). It requires a mechanistic understanding of the molecule's behavior. 1-(3-Methoxybenzyl)-1H-indazol-5-amine (CAS: 930606-51-2) is a primary aromatic amine (PAA) and indazole derivative frequently utilized in the synthesis of kinase inhibitors.

Due to the inherent toxicity, lipophilicity, and environmental persistence of PAAs, improper disposal poses severe risks to laboratory personnel and aquatic ecosystems. This guide provides field-proven, self-validating protocols for the safe operational handling and EPA/RCRA-compliant disposal of this compound.

Mechanistic Hazard Profile: Understanding the Causality

To handle 1-(3-Methoxybenzyl)-1H-indazol-5-amine safely, one must understand the causality behind its hazards:

  • Dermal Penetration & Toxicity: The addition of the 3-methoxybenzyl moiety to the indazole core significantly increases the molecule's lipophilicity. This allows the compound to rapidly penetrate the lipid bilayer of human skin. Once absorbed, primary aromatic amines can undergo N-oxidation in the liver, forming reactive electrophiles that bind to DNA, presenting potential mutagenic and carcinogenic risks 1.

  • Combustible Dust Hazard: In its solid powder form, fine particulates of this compound can form explosive mixtures in the air. Static discharge during powder transfer can act as an ignition source 2.

  • Aquatic Toxicity: Indazole derivatives are highly toxic to aquatic life and resist standard biological degradation in wastewater treatment plants, strictly prohibiting drain disposal 3.

Quantitative Hazard & PPE Data

Table 1: Physicochemical and Hazard Profile

Parameter Value / Description Causality / Implication for Handling
CAS Number 930606-51-2 Unique identifier for inventory and regulatory tracking.
Chemical Class Primary Aromatic Amine (PAA) Requires strict handling due to potential mutagenicity and lipid solubility 1.
Physical State Solid (Powder) High risk of inhalation and combustible dust formation; requires handling in a HEPA-filtered fume hood.
GHS Classification Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319) Necessitates full mucosal and dermal PPE (nitrile gloves, goggles) 4.

| Transport Code | UN2811 (Toxic solid, organic, n.o.s.) | Requires specialized packaging (PG III) and licensed hazardous waste transport 2. |

Table 2: Required PPE and Engineering Controls

Protective Equipment Specification Causality / Field Insight
Gloves Double-layered Nitrile (≥0.11 mm) PAAs can permeate single-layer latex. Double-gloving ensures a fail-safe barrier against dermal absorption.
Eye Protection Snug-fitting safety goggles Protects against micro-particulate dust which can cause severe ocular irritation and systemic absorption through the conjunctiva.

| Engineering Control | Chemical Fume Hood | Maintains negative pressure to contain aerosolized particles and vapors during dissolution or transfer. |

Operational Safety: Self-Validating Spill Response Protocol

In the event of a spill, standard sweeping can aerosolize the compound, drastically increasing inhalation risks. Follow this self-validating methodology:

Step 1: Containment and Suppression

  • Action: Surround the spill with inert absorbent material (e.g., vermiculite or sand). Dampen the solid powder spill with a light water mist.

  • Causality: The water mist suppresses the generation of combustible dust and prevents the aerosolization of toxic particulates into the breathing zone 1.

Step 2: Chemical Neutralization & Collection

  • Action: Wash the surface with a dilute acidic solution (e.g., 1% acetic acid), followed by a soap and water wash. Collect all liquid in a hazardous waste container.

  • Causality: The acidic solution protonates the primary amine ( NH2​→NH3+​ ), significantly increasing its aqueous solubility and allowing it to be lifted from the laboratory surface rather than smeared.

Step 3: Self-Validation Check (Critical)

  • Action: Swab the decontaminated area with a clean white filter paper dampened with ethanol. Examine the paper under a handheld UV lamp (254 nm).

  • Causality: The highly conjugated indazole ring system naturally fluoresces under UV light. The absence of fluorescence on the filter paper provides immediate, empirical validation that the chemical has been completely removed from the surface.

Step-by-Step Disposal Workflow

Proper disposal is not merely a regulatory requirement; it is a moral imperative to prevent environmental contamination.

DisposalWorkflow Start Waste Generation: 1-(3-Methoxybenzyl)-1H-indazol-5-amine State Determine Physical State Start->State Solid Solid Waste (Powder, Vials, PPE) State->Solid Solid Liquid Liquid Waste (Organic Solutions) State->Liquid Liquid SolidCont Double-bag in heavy-duty polyethylene bags Solid->SolidCont LiqCont Collect in compatible HDPE liquid carboys Liquid->LiqCont Label Apply EPA RCRA Label (UN2811, Toxic Organic) SolidCont->Label LiqCont->Label SAA Transfer to Satellite Accumulation Area (SAA) Label->SAA Incinerate Final Disposal: High-Temp Incineration (with NOx Scrubber) SAA->Incinerate

Fig 1. Step-by-step waste segregation and disposal workflow for indazole amine derivatives.

Methodology for Disposal:

Step 1: Source Segregation

  • Action: Strictly separate 1-(3-Methoxybenzyl)-1H-indazol-5-amine waste from general organic waste and highly reactive oxidizers (e.g., peroxides, nitric acid).

  • Causality: Aromatic amines are electron-rich and can react exothermically with strong oxidizing agents, potentially leading to uncontrolled heat generation or toxic gas release.

Step 2: Primary Containment

  • Action: Place solid waste (including contaminated PPE and empty vials) into double-lined polyethylene bags or sealable glass jars. For liquid solutions (e.g., dissolved in DMSO), use high-density polyethylene (HDPE) carboys.

  • Causality: The 3-methoxybenzyl moiety increases the compound's permeability through low-density plastics. HDPE provides a highly cross-linked barrier that prevents chemical leaching.

Step 3: Labeling and Classification

  • Action: Affix a hazardous waste label immediately upon waste generation. Classify under UN2811 (Toxic solid, organic, n.o.s.) 2.

  • Causality: Accurate classification ensures downstream waste handlers utilize appropriate PPE. Unlabeled primary aromatic amines pose a severe N-oxidation risk to unaware personnel.

Step 4: High-Temperature Incineration

  • Action: Transfer to a Satellite Accumulation Area (SAA). Final disposal must be executed via a licensed EPA/RCRA facility using a chemical incinerator equipped with an afterburner and scrubber 3.

  • Causality: Combusting nitrogen-containing heterocyclic compounds generates toxic nitrogen oxides (NOx). The afterburner ensures complete thermal destruction of the indazole core, while the scrubber chemically neutralizes NOx emissions, preventing atmospheric pollution.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.1

  • SAFETY DATA SHEET - 1H-Indazol-5-amine. Fisher Scientific. 2

  • 1H-Indazol-5-amine | C7H7N3 | CID 88012. PubChem (NIH). 4

  • SDS 2001 - Aromatic Amine DECONtamination Solution. SKC Inc. 3

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(3-Methoxybenzyl)-1H-indazol-5-amine

Hazard Assessment: Understanding the Risks 1-(3-Methoxybenzyl)-1H-indazol-5-amine is a complex organic molecule. Due to the lack of specific toxicological data, a conservative approach to handling is mandatory. The prima...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: Understanding the Risks

1-(3-Methoxybenzyl)-1H-indazol-5-amine is a complex organic molecule. Due to the lack of specific toxicological data, a conservative approach to handling is mandatory. The primary hazards are associated with its structural motifs: the aromatic amine and the indazole ring system.

  • Aromatic Amines: This class of compounds can be toxic and may be absorbed through the skin.[1][2] Some aromatic amines are known or suspected carcinogens. Therefore, minimizing skin contact and inhalation is of paramount importance.

  • Indazole Derivatives: Similar compounds, such as 5-aminoindazole, are known to cause serious eye irritation, skin irritation, and may be harmful if swallowed.[3]

Given these potential hazards, all work with 1-(3-Methoxybenzyl)-1H-indazol-5-amine should be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Minimum PPE Requirements
Weighing and Aliquoting (Solid) 100% Nitrile Gloves (double-gloved), Safety Goggles, Lab Coat, and a Respirator
Solution Preparation 100% Nitrile Gloves (double-gloved), Safety Goggles with Face Shield, Lab Coat
Running Reactions and Work-up 100% Nitrile Gloves (double-gloved), Safety Goggles with Face Shield, Chemical-Resistant Apron over Lab Coat
Waste Disposal 100% Nitrile Gloves (double-gloved), Safety Goggles, Lab Coat

A Note on Glove Selection: While nitrile gloves are a good starting point, the permeation of aromatic amines through glove materials can vary.[4][5][6] For prolonged or high-concentration work, it is advisable to consult glove manufacturer's chemical resistance guides or consider using thicker, more resistant gloves such as butyl rubber or Viton. Always inspect gloves for any signs of degradation or damage before use.[7]

Safe Handling and Operational Plans

Adherence to a strict operational workflow is crucial for minimizing exposure risk.

3.1. Preparation and Donning PPE:

  • Before entering the lab, ensure long hair is tied back and loose clothing is secured.[7]

  • Wash hands thoroughly with soap and water.

  • Don a clean lab coat, ensuring it is fully buttoned.

  • Put on the first pair of nitrile gloves.

  • Don safety goggles. For solution work, add a face shield.

  • Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

3.2. Doffing PPE:

  • Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.

  • Remove the face shield and/or safety goggles.

  • Remove the lab coat, folding the contaminated exterior inward.

  • Remove the inner pair of gloves using the same technique as the outer pair.

  • Wash hands thoroughly with soap and water.

Below is a visual representation of the PPE selection workflow based on the experimental procedure.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_actions Required Actions Start Start: Assess Task Task Identify Experimental Operation Start->Task Weighing Weighing Solid Task->Weighing Solid Handling Solution Preparing Solution Task->Solution Liquid Handling Reaction Running Reaction Task->Reaction Reaction in Progress Disposal Waste Disposal Task->Disposal End of Experiment PPE_Standard Standard PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat Weighing->PPE_Standard Solution->PPE_Standard PPE_Enhanced Enhanced PPE: - Add Face Shield - Chemical Apron Reaction->PPE_Enhanced Disposal->PPE_Standard Fume_Hood Work in Fume Hood PPE_Standard->Fume_Hood PPE_Enhanced->Fume_Hood End End Fume_Hood->End Proceed with Caution

Caption: PPE selection workflow for handling 1-(3-Methoxybenzyl)-1H-indazol-5-amine.

Emergency Procedures and Disposal

4.1. Spills:

  • Small Spills: In the event of a small spill within the fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[8][9] The contaminated absorbent should then be collected in a sealed container for chemical waste disposal.

  • Large Spills: For larger spills, evacuate the immediate area and alert your institution's environmental health and safety (EHS) office.

4.2. Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][10] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][10] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

4.3. Disposal:

All waste contaminated with 1-(3-Methoxybenzyl)-1H-indazol-5-amine, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[3][11] Follow your institution's specific guidelines for chemical waste disposal.

References

  • What are the Health and Safety Guidelines for Using Amines? - Vertex AI Search
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide - Vertex AI Search
  • 1-(3-Methoxybenzyl)-1H-indazol-5-amine — Chemical Substance Information - NextSDS. [Link]

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks. [Link]

  • SAFETY DATA SHEET - Indazole - Fisher Scientific.
  • Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product - International-Epoxies. [Link]

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads: AIHAJ - American Industrial Hygiene Association: Vol 61, No 6 - Taylor & Francis. [Link]

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed. [Link]

  • SAFETY DATA SHEET - 5-Aminoindazole - Fisher Scientific. [Link]

  • 安全データシート - ENEOS. [Link]

  • Safety Data Sheet: Imidazole - Carl ROTH. [Link]

  • Safety Data Sheet - 3-[1-[3-(1H-Imidazol-1-yl)propyl]-1H-indol-3-yl]-4-(phenylamino)-1H-pyrrole-2,5-dione - Angene Chemical. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY - University of New Hampshire. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.